Frax486
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFOIHIUYFSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Frax486: A Technical Guide to its Mechanism of Action as a Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frax486 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of Group I p21-activated kinases (PAKs).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its kinase selectivity, its impact on cellular signaling pathways, and its therapeutic potential demonstrated in various preclinical models. The information is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the molecular pharmacology of this compound.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cytoskeletal dynamics, cell motility, survival, and proliferation. They are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling has been implicated in a variety of diseases, including cancer, neurological disorders, and inflammatory conditions. This compound has emerged as a selective inhibitor of Group I PAKs, making it a valuable tool for studying the function of these kinases and a potential therapeutic agent.[1][2]
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against the three members of the Group I PAKs, with significantly lower potency against the Group II member, PAK4. The inhibitory activity is summarized in the table below.
| Kinase | IC50 (nM) | Reference |
| PAK1 | 14 | [1][3] |
| PAK2 | 33 | [1][3] |
| PAK3 | 39 | [1][3] |
| PAK4 | 575 | [1][3] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against PAK isoforms.
Core Mechanism of Action: PAK Inhibition and Downstream Effects
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of Group I PAKs. This inhibition leads to the modulation of downstream signaling pathways that regulate the actin cytoskeleton, cell adhesion, and cell survival.
Regulation of the Actin Cytoskeleton
Group I PAKs are key regulators of actin dynamics. A well-established pathway involves the activation of PAKs by small GTPases like Cdc42 and Rac1. Activated PAKs then phosphorylate and activate LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin. Inactivated cofilin is unable to sever actin filaments, leading to actin polymerization and stabilization, which is crucial for the formation and maintenance of structures like dendritic spines. By inhibiting Group I PAKs, this compound disrupts this cascade, leading to a decrease in cofilin phosphorylation and an increase in its actin-severing activity. This results in the remodeling of the actin cytoskeleton.[2][4]
Caption: this compound inhibits Group I PAKs, disrupting the signaling cascade that regulates actin dynamics.
Modulation of Autophagy in Cancer
Recent studies have uncovered a novel mechanism of action for this compound in the context of triple-negative breast cancer (TNBC). In TNBC cells, this compound has been shown to inhibit autophagy, a cellular process of degradation and recycling of cellular components. This inhibition of autophagy is mediated through the targeting of PAK2. The inhibition of PAK2 by this compound leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17), a protein crucial for the fusion of autophagosomes with lysosomes. By preventing this fusion, this compound blocks the final step of the autophagy process. The blockade of autophagy leads to an upregulation of the epithelial marker E-cadherin, which in turn suppresses the migration and metastasis of TNBC cells.[5][6]
References
- 1. rndsystems.com [rndsystems.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Frax486: A Technical Guide to a Potent Group I p21-Activated Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax486, chemically known as 6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-(piperazin-1-yl)phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs).[1][2] PAKs are key signaling nodes that regulate a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[3][4] Due to its ability to cross the blood-brain barrier, this compound has emerged as a critical research tool for investigating the physiological and pathological roles of Group I PAKs, particularly in neuroscience and oncology.[5][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its effects on key signaling pathways.
Mechanism of Action
P21-activated kinases are serine/threonine kinases that are activated by and serve as effectors for the Rho family of small GTPases, Rac1 and Cdc42.[3] The PAK family is divided into two groups based on sequence and structural homology. Group I includes PAK1, PAK2, and PAK3, which are highly expressed in the brain and are critical for proper cognitive function and brain development.[3] Group II consists of PAK4, PAK5, and PAK6.
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of Group I PAKs with high affinity.[8] By binding to these kinases, this compound prevents their activation and subsequent phosphorylation of downstream substrates. This leads to the modulation of various cellular functions that are dependent on Group I PAK signaling. Notably, this compound exhibits excellent selectivity for Group I over Group II PAKs.[1][3]
Quantitative Data
Table 1: Kinase Inhibitory Potency of this compound
The inhibitory activity of this compound against PAK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for Group I PAKs over the Group II member, PAK4.
| Kinase Isoform | IC50 (nM) | Reference |
| PAK1 | 8.25 - 14 | [3][6][7] |
| PAK2 | 33 - 39.5 | [3][6][7] |
| PAK3 | 39 - 55.3 | [3][6][7] |
| PAK4 | 575 - 779 | [3][6][9] |
Table 2: Effects of this compound on Cell Viability and Proliferation
This compound has been shown to affect the proliferation and survival of various cell types in a concentration-dependent manner.
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| WPMY-1 (Prostate Stromal) | EdU Assay | 1–10 µM | Attenuation of proliferation rate. | [9] |
| WPMY-1 (Prostate Stromal) | WST-8 Assay | 1–10 µM | Time- and concentration-dependent cytotoxicity. | [7][9] |
| MDA-MB-231 (TNBC) | Wound Healing Assay | Not specified | Inhibition of cell migration. | [10] |
| MDA-MB-231 (TNBC) | Invasion Assay | Not specified | Abolished cell invasion. | [10] |
Table 3: In Vivo Efficacy of this compound
This compound is brain-penetrant and has demonstrated efficacy in various animal models, highlighting its therapeutic potential.[5][6][7]
| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Fmr1 KO Mice (Fragile X Syndrome) | 10, 20, or 30 mg/kg (s.c.) | Single dose | Rescued hyperactivity, repetitive behaviors, and audiogenic seizures. Reversed dendritic spine abnormalities. | [1][5] |
| Cdkl5-Het Mice (CDKL5 Deficiency) | 20 mg/kg (s.c.) | 5 days | Normalized hyperactivity and fear learning defects. Rescued spine maturation and synapse development. | [11][12] |
| TNBC Xenograft Mice | Not specified | Not specified | Suppressed in vivo lung metastasis. | [10] |
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines the general steps for determining the IC50 of this compound against PAK isoforms using a fluorescence resonance energy transfer (FRET)-based assay.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).[13]
-
Reconstitute recombinant full-length PAK enzymes (PAK1, PAK2, PAK3, PAK4) in kinase buffer.
-
Prepare a fluorescently labeled peptide substrate specific for PAKs.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the PAK enzyme, the peptide substrate, and the various concentrations of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development reagent.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Cell Viability Assay (WST-8/CCK-8)
This protocol is based on the methodology used to assess the cytotoxicity of this compound in WPMY-1 cells.[7]
Methodology:
-
Cell Seeding:
-
Culture WPMY-1 cells in appropriate media.
-
Seed the cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound (e.g., 1, 5, 10 µM) and a DMSO vehicle control in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different this compound concentrations or DMSO.
-
-
Incubation:
-
Incubate the cells for different time periods (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
-
Viability Measurement:
-
At the end of each incubation period, add 10 µl of WST-8 (or CCK-8) reagent to each well.
-
Incubate the plate for 2 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the DMSO control.
-
Key Signaling Pathways and Cellular Effects
Actin Cytoskeleton Remodeling
PAKs are central regulators of the actin cytoskeleton.[3] By inhibiting Group I PAKs, this compound disrupts this regulation, leading to observable cellular changes. In WPMY-1 cells, treatment with this compound at concentrations of 1–10 µM caused a concentration-dependent degeneration of actin filaments.[9] This effect is consistent with the role of PAKs in phosphorylating LIMK, which in turn inactivates cofilin, a key protein for actin depolymerization. Inhibition of this pathway by this compound leads to altered actin dynamics, affecting cell morphology, migration, and contraction.[3][9]
Autophagy Inhibition in Triple-Negative Breast Cancer (TNBC)
In TNBC cells, this compound has been shown to inhibit metastasis by blocking autophagy.[10][14] The mechanism involves the specific targeting of PAK2. This compound-mediated inhibition of PAK2 leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17), a protein essential for the fusion of autophagosomes with lysosomes.[10] This blockage of autophagic flux results in the upregulation of the epithelial marker E-cadherin, which suppresses the epithelial-to-mesenchymal transition (EMT), thereby reducing the migratory and metastatic potential of TNBC cells.[10]
Rescue of Neurodevelopmental Phenotypes
This compound has shown significant promise in preclinical models of neurodevelopmental disorders.
-
Fragile X Syndrome (FXS): In Fmr1 knockout mice, a model for FXS, this compound administration rescued key behavioral phenotypes, including hyperactivity and repetitive movements.[5][15] It also reversed the characteristic dendritic spine abnormalities observed in these mice, suggesting that PAK inhibition can correct synaptic defects associated with FXS.[5][16]
-
CDKL5 Deficiency Disorder (CDD): In a mouse model of CDD, systemic treatment with this compound normalized hyperactivity and learning deficits.[11] At a cellular level, it restored dendritic spine maturation and the expression of the synaptic protein PSD95 in the hippocampus.[11][12] The treatment also corrected abnormal PAK phosphorylation, indicating direct target engagement in the brain.[11]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Group I PAKs with significant utility in both basic research and preclinical drug development. Its ability to penetrate the central nervous system has made it an invaluable tool for dissecting the role of PAKs in neurological function and disease. The quantitative data on its inhibitory potency and cellular effects, combined with its demonstrated in vivo efficacy in models of cancer and neurodevelopmental disorders, underscore its potential as a lead compound for therapeutic development. Further investigation into its kinase selectivity profile, off-target effects, and long-term safety is warranted to fully explore its clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 10. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Frax486: A Technical Guide to its Selectivity for Group I p21-Activated Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frax486 is a potent, small-molecule inhibitor demonstrating significant selectivity for Group I p21-activated kinases (PAKs) over Group II PAKs. This technical guide provides an in-depth overview of the quantitative data supporting this selectivity, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers in pharmacology, oncology, and neuroscience investigating the therapeutic potential of targeting Group I PAKs.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling has been implicated in numerous pathologies, including cancer, neurological disorders such as Fragile X syndrome, and inflammatory diseases. Consequently, the development of selective PAK inhibitors is of significant therapeutic interest.
This compound has emerged as a valuable chemical probe for studying the functions of Group I PAKs. Its selectivity allows for the specific interrogation of PAK1, PAK2, and PAK3 signaling pathways, minimizing confounding effects from the inhibition of Group II PAKs and other kinases. This document summarizes the key technical data and methodologies related to the characterization of this compound's selectivity.
Quantitative Selectivity Data
The inhibitory activity of this compound against Group I and Group II PAKs has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the primary metric for potency and selectivity. The data consistently demonstrates that this compound inhibits Group I PAKs with nanomolar potency, while its activity against the Group II member PAK4 is significantly weaker.
Table 1: In Vitro Inhibitory Activity of this compound against PAK Isoforms
| Kinase | Group | IC50 (nM) | Reference(s) |
| PAK1 | I | 8.25 - 14 | [1][2] |
| PAK2 | I | 33 - 39.5 | [1][2] |
| PAK3 | I | 39 - 55.3 | [1][2] |
| PAK4 | II | 575 - 779 | [1][2] |
Data presented as a range from multiple reported values.
Signaling Pathways
Group I PAKs are key effectors of the Rho GTPases Rac1 and Cdc42. Upon activation by these GTPases, PAKs undergo a conformational change and autophosphorylation, leading to their activation. Activated PAKs then phosphorylate a multitude of downstream substrates, influencing various cellular functions. One of the well-characterized pathways involves the phosphorylation and activation of LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor. This cascade results in the stabilization of the actin cytoskeleton, impacting cell morphology and motility.
Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for key assays.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical biochemical assay to determine the IC50 value of this compound against purified PAK isoforms.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific PAK isoform.
Materials:
-
Full-length purified recombinant PAK1, PAK2, PAK3, and PAK4 enzymes.
-
Specific peptide substrate for PAK kinases.
-
This compound (dissolved in DMSO).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of the specific PAK enzyme and its peptide substrate in kinase assay buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity. Plot the percent inhibition of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of a cell line known to be dependent on PAK signaling.
Objective: To determine the effect of this compound on the proliferation of WPMY-1 human prostate stromal cells.
Materials:
-
WPMY-1 cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell proliferation assay reagent (e.g., CCK-8/WST-8).
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed WPMY-1 cells in a 96-well plate at a density of 20,000 cells per well and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.[3]
-
Incubation: Incubate the cells for different time periods (e.g., 24, 48, 72 hours).[3]
-
Proliferation Assessment: At the end of each incubation period, add a cell proliferation reagent such as WST-8 to each well and incubate for 2 hours at 37°C.[3]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percent inhibition of proliferation for each concentration and time point.
Conclusion
The data and methodologies presented in this technical guide underscore the potent and selective inhibitory activity of this compound against Group I PAKs. The significant difference in IC50 values between Group I and Group II PAKs establishes this compound as a critical tool for dissecting the specific roles of PAK1, PAK2, and PAK3 in health and disease. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. Further investigation into the broader kinome selectivity of this compound and its effects in various cellular and in vivo models will continue to refine our understanding of its therapeutic potential.
References
Frax486 in Fragile X Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragile X syndrome (FXS), the most prevalent inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder, results from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP). This protein deficiency leads to a range of neurodevelopmental abnormalities, including cognitive impairments, behavioral challenges, and characteristic alterations in synaptic structure. A key pathological feature observed in both humans with FXS and the Fmr1 knockout (KO) mouse model is an increased density of immature dendritic spines. Research has identified the p21-activated kinase (PAK) signaling pathway as a critical regulator of actin dynamics and spine morphology, and its hyperactivation is implicated in the pathophysiology of FXS. Frax486, a potent and selective small-molecule inhibitor of group I PAKs, has emerged as a significant investigational compound. Preclinical studies have demonstrated that this compound can reverse core neuroanatomical, electrophysiological, and behavioral phenotypes in the Fmr1 KO mouse model, highlighting the therapeutic potential of PAK inhibition for Fragile X syndrome. This technical guide provides a comprehensive overview of the research on this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.
Mechanism of Action of this compound
This compound is a selective inhibitor of group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are highly expressed in the brain and are key effectors of the Rho GTPases Rac1 and Cdc42.[1] In Fragile X syndrome, the absence of FMRP leads to dysregulation of numerous signaling pathways, including the Rac1/PAK pathway. Evidence suggests that FMRP normally suppresses the translation of Rac1 mRNA, and its absence leads to Rac1 overactivity and subsequent hyperactivation of PAK.[1]
Activated PAKs play a crucial role in actin cytoskeleton remodeling through a downstream signaling cascade. PAK1, upon activation by Rac1/Cdc42, phosphorylates and activates LIM kinase 1 (LIMK1).[2] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. The inactivation of cofilin leads to an accumulation of filamentous actin (F-actin), which is a primary driver of the observed dendritic spine abnormalities in FXS—namely, an overabundance of long, thin, and immature spines.[2]
By inhibiting group I PAKs, this compound effectively dampens this signaling cascade, leading to reduced phosphorylation of LIMK1 and a subsequent increase in the active, dephosphorylated form of cofilin. Active cofilin promotes actin filament disassembly, thereby restoring more dynamic actin remodeling and facilitating the maturation and pruning of dendritic spines.[1]
Signaling Pathway of this compound Action in Fragile X Syndrome
References
Frax486 and Its Role in Modulating Dendritic Spine Morphology: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of Frax486, a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). It details the mechanism of action of this compound, its profound effects on dendritic spine morphology, and its therapeutic potential for neurodevelopmental disorders such as Fragile X Syndrome (FXS). This guide consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to serve as an in-depth resource for researchers, neuroscientists, and professionals in drug development.
Introduction: p21-Activated Kinases and Dendritic Spine Plasticity
Dendritic spines are microscopic, actin-rich protrusions from neuronal dendrites that form the postsynaptic component of most excitatory synapses in the brain.[1][2] The morphology of these spines—their size, shape, and density—is dynamically regulated and intrinsically linked to synaptic strength, learning, and memory.[1][3] The actin cytoskeleton within the spine is the primary driver of these morphological changes.[2][3][4]
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical regulators of actin cytoskeleton dynamics.[5][6][7] As key effectors of the Rho GTPases Rac1 and Cdc42, PAKs connect signaling pathways to the physical restructuring of the cytoskeleton.[7] The PAK family is divided into two groups; Group I includes PAK1, PAK2, and PAK3, which are highly expressed in the brain and are extensively studied for their roles in neuronal function.[7][8] Dysregulation of the PAK signaling pathway has been implicated in several neurodevelopmental disorders, most notably Fragile X Syndrome (FXS), which is characterized by an abnormally high density of immature, elongated dendritic spines.[5][9][10]
This compound: A Selective Inhibitor of Group I PAKs
This compound, with the chemical structure 6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-(piperazin-1-yl)phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, was identified through a high-throughput screen as a potent, small-molecule inhibitor of Group I PAKs.[10] It exhibits significant selectivity for Group I PAKs over Group II PAKs, making it a valuable tool for investigating the specific roles of PAK1, PAK2, and PAK3.[10]
2.1. Mechanism of Action
This compound functions by inhibiting the kinase activity of Group I PAKs.[10] This prevents the downstream phosphorylation of substrates like LIM kinase (LIMK), which in turn leads to the activation of cofilin.[10][11] Active cofilin promotes the depolymerization and severing of actin filaments, a crucial process for remodeling the actin cytoskeleton and modulating dendritic spine structure.[3][11] In conditions like FXS where the PAK pathway is hyperactive, this compound helps restore normal actin dynamics, leading to the correction of spine abnormalities.[5][9]
2.2. Quantitative Data: In Vitro Kinase Inhibition Profile
In vitro kinase assays have been used to determine the potency and selectivity of this compound against various PAK isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its strong preference for Group I PAKs.[10][12][13]
| Kinase Target | Group | IC50 (nM) |
| PAK1 | I | 8.25 - 14 |
| PAK2 | I | 33 - 39.5 |
| PAK3 | I | 39 - 55.3 |
| PAK4 | II | 575 - 779 |
Data compiled from multiple sources.[10][12][13]
Signaling Pathway of this compound Action
The canonical pathway through which this compound exerts its effects involves the Rac/Cdc42 GTPases, PAK, LIMK, and cofilin, ultimately modulating actin polymerization. The diagram below illustrates this signaling cascade and the point of intervention by this compound.
Caption: The Rac/PAK/LIMK/Cofilin signaling pathway and this compound's point of inhibition.
This compound and the Rescue of Dendritic Spine Phenotypes in Fragile X Syndrome
FXS is caused by the silencing of the Fmr1 gene.[9] The Fmr1 knockout (KO) mouse is a widely used animal model that recapitulates key phenotypes of the human condition, including an increased density of dendritic spines on cortical neurons.[5][9][10] Studies have shown that this compound can reverse this spine abnormality.
4.1. Quantitative Data: Effect on Dendritic Spine Density
In vivo studies using the Fmr1 KO mouse model demonstrated that administration of this compound successfully reverses the characteristic increase in dendritic spine density observed in these animals, bringing it back to wild-type (WT) levels.
| Animal Model / Treatment | Dendritic Spine Density (Spines/10 µm) | Statistical Significance vs. KO + Vehicle |
| WT + Vehicle | ~1.9 | P < 0.05 |
| Fmr1 KO + Vehicle | ~2.4 | - |
| Fmr1 KO + this compound | ~1.9 | P < 0.05 |
Data are approximate values derived from published graphical representations in Dolan et al., PNAS, 2013.[5][10]
4.2. Pharmacokinetics and Brain Penetrance
A critical aspect of any CNS drug is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies have confirmed that this compound is brain penetrant.[10]
| Time Post-Injection (20 mg/kg s.c.) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain Concentration (nM) |
| 1 hour | ~300 | ~155 | ~301 |
| 8 hours | ~150 | ~200 | ~390 (Peak) |
| 18 hours | >100 | ~100 | ~195 |
Data are approximate values derived from published graphical representations in Dolan et al., PNAS, 2013.[10][14] One hour after administration, brain concentrations of this compound were approximately 36 times the IC50 for PAK1.[10]
Experimental Protocols
The following sections detail the methodologies used in the key experiments that established the efficacy of this compound.
5.1. Protocol: In Vitro Kinase Assay
This assay is used to determine the IC50 of this compound against PAK isoforms.
-
Assay Type: Z′-LYTE functional biochemical assay (e.g., Invitrogen SelectScreen).[10]
-
Enzymes: Full-length purified PAK1, PAK2, PAK3, and PAK4 enzymes.
-
Substrate: An optimized synthetic peptide substrate for PAK kinases.
-
Inhibitor: this compound is titrated across a range of concentrations (e.g., 10-point titration).
-
Procedure:
-
The PAK enzyme, substrate, and varying concentrations of this compound are combined in a reaction buffer containing ATP.
-
The mixture is incubated to allow the phosphorylation reaction to proceed.
-
A development reagent is added, which acts on the non-phosphorylated peptide.
-
The reaction is measured using fluorescence, where the signal is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[10]
5.2. Protocol: Animal Studies and Drug Administration
-
Animal Model: Adult male Fmr1 KO mice (e.g., FVB.129P2-Fmr1tm1Cgr/J) and age-matched wild-type (WT) littermates are used.[14]
-
This compound Formulation: this compound is dissolved in a vehicle solution, such as 20% (wt/vol) hydroxypropyl-β-cyclodextrin in sterile water.[10]
-
Administration:
-
Tissue Collection: For spine analysis, brain tissue is collected 8 hours after the final drug treatment.[14] For pharmacokinetic analysis, blood and brain samples are collected at various time points (e.g., 15 min, 1h, 4h, 8h, 18h, 24h) after injection.[10]
5.3. Protocol: Dendritic Spine Imaging and Analysis
-
Tissue Preparation:
-
Staining: Golgi-Cox staining is performed to impregnate a sparse population of neurons, allowing for the complete visualization of their dendritic arbors and spines.
-
Imaging:
-
Stained sections are imaged using a bright-field or confocal microscope with a high-magnification objective (e.g., 60x or 100x oil-immersion).[16]
-
Z-stacks of images are acquired along the dendritic segment of interest (e.g., apical dendrites of layer V cortical pyramidal neurons).
-
-
Quantification:
-
Dendritic segments of a defined length (e.g., >50 µm) from secondary or tertiary branches are chosen for analysis.
-
Spines are manually or semi-automatically counted using image analysis software (e.g., ImageJ, Neurolucida, or Imaris).[17][18]
-
Spine density is calculated as the number of spines per 10 µm of dendritic length.
-
Analysis is performed blind to the experimental condition (genotype and treatment).
-
Experimental Workflow Visualization
The logical flow from animal model to data analysis for in vivo spine morphology studies is outlined below.
Caption: Workflow for in vivo analysis of this compound's effect on dendritic spine morphology.
Conclusion and Future Directions
This compound has been robustly demonstrated to be a selective inhibitor of Group I PAKs that effectively crosses the blood-brain barrier.[10] Its administration reverses the pathological increase in dendritic spine density in the Fmr1 KO mouse model of Fragile X Syndrome, providing strong support for the hypothesis that correcting spine abnormalities can ameliorate neurological and behavioral symptoms.[5][14][19] The data strongly suggest that the PAK signaling pathway is a viable therapeutic target for FXS and potentially other neurodevelopmental and psychiatric disorders characterized by dendritic spine dysgenesis, such as certain forms of autism and schizophrenia.[5][20] Future research may focus on developing next-generation PAK inhibitors with improved specificity and pharmacokinetic profiles and exploring their efficacy in clinical settings.
References
- 1. Defining mechanisms of actin polymerization and depolymerization during dendritic spine morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin in dendritic spines: connecting dynamics to function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin Cytoskeleton in Dendritic Spine Development and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. pnas.org [pnas.org]
- 6. Pak1 regulates dendritic branching and spine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p21-activated kinases in neural cytoskeletal remodeling and related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular basis of p21-activated kinase-associated neurodevelopmental disorders: From genotype to phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Dendritic spine morphology analysis [protocols.io]
- 16. Analysis of Dendritic Spine Morphology in Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Author Spotlight: Optimizing Dendritic Spine Analysis for Balanced Manual and Automated Assessment in the Hippocampus CA1 Apical Dendrites [jove.com]
- 18. Diolistic Labeling and Analysis of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 19. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence - PMC [pmc.ncbi.nlm.nih.gov]
Frax486: A Technical Guide to its Interaction with Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frax486 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), namely PAK1, PAK2, and PAK3. These kinases are critical regulators of actin cytoskeleton dynamics, playing a pivotal role in cell motility, morphology, and synaptic plasticity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the actin cytoskeleton. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the PAK signaling axis.
Introduction
The actin cytoskeleton is a dynamic network of protein filaments that is fundamental to a multitude of cellular processes, including cell migration, division, and the maintenance of cell shape. The constant remodeling of this network is tightly controlled by a complex interplay of signaling molecules. Among these, the p21-activated kinases (PAKs) have emerged as crucial nodes. PAKs are serine/threonine kinases that are activated by the Rho GTPases, Rac1 and Cdc42. Group I PAKs (PAK1, PAK2, and PAK3) are particularly implicated in regulating actin dynamics through a well-defined signaling cascade.
This compound has been identified as a selective inhibitor of Group I PAKs, demonstrating significantly lower activity against Group II PAKs.[1][2] This selectivity makes it a valuable tool for dissecting the specific roles of Group I PAKs in cellular processes and a potential therapeutic agent for diseases characterized by dysregulated actin dynamics, such as neurodevelopmental disorders and cancer.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. The primary downstream pathway through which this compound modulates the actin cytoskeleton is the PAK-LIM Kinase (LIMK)-cofilin signaling cascade.
-
PAK Activation: In its inactive state, PAK exists as an autoinhibited dimer. Binding of activated Rac1 or Cdc42 to the p21-binding domain (PBD) of PAK disrupts this autoinhibition, leading to a conformational change and subsequent autophosphorylation and activation.
-
LIMK Phosphorylation: Activated PAK1 phosphorylates and activates LIMK1.
-
Cofilin Inactivation: Activated LIMK1, in turn, phosphorylates cofilin at Serine-3. Cofilin is an actin-depolymerizing factor; its phosphorylation inhibits its ability to sever and depolymerize F-actin filaments.
-
Actin Polymerization: The inactivation of cofilin leads to an accumulation of F-actin, promoting the stabilization of existing actin filaments and increasing actin polymerization.
By inhibiting Group I PAKs, this compound prevents the phosphorylation and inactivation of cofilin, leading to increased cofilin activity, enhanced F-actin depolymerization, and a subsequent shift in the F-actin/G-actin ratio. This ultimately results in alterations to cell morphology, adhesion, and motility.[3]
Quantitative Data
The inhibitory activity of this compound against various PAK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of an inhibitor.
| Kinase | IC50 (nM) | Reference |
| PAK1 | 14 | [4] |
| 8.25 | [2] | |
| PAK2 | 33 | [4] |
| 39.5 | [2] | |
| PAK3 | 39 | [4] |
| 55.3 | [2] | |
| PAK4 | 779 | [2][4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal dendritic spines in fragile X knockout mice: Maturation and pruning deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Frax486: A Technical Guide to Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Frax486 is a potent, brain-penetrant, and orally bioavailable small molecule inhibitor of Group I p21-activated kinases (PAKs).[1] This family of serine/threonine kinases, comprising PAK1, PAK2, and PAK3, acts as a critical node in a multitude of cellular signaling pathways.[2] PAKs are effectors for the Rho family of small GTPases, such as Rac1 and Cdc42, and their dysregulation has been implicated in various pathologies, including cancer, neurological disorders, and inflammatory conditions.[2] this compound exhibits high selectivity for Group I PAKs over Group II PAKs (e.g., PAK4), making it a valuable tool for elucidating the specific roles of Group I PAKs in cellular processes and a promising therapeutic candidate.[3] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by this compound
The PAK-LIMK-Cofilin Pathway and Actin Cytoskeleton Dynamics
One of the most well-characterized downstream effects of this compound is the modulation of the actin cytoskeleton. By inhibiting Group I PAKs, this compound indirectly regulates the activity of LIM domain kinase 1 (LIMK1) and its substrate, cofilin. PAK1 phosphorylates and activates LIMK1, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4][5] Inactivated cofilin is unable to sever actin filaments, leading to actin stabilization.
This compound disrupts this cascade, leading to decreased phosphorylation of LIMK1 and cofilin.[6] This results in active cofilin, which promotes actin filament disassembly. This mechanism is central to this compound's effects on cell morphology, motility, and synaptic plasticity.[7][8] In neurological contexts, such as Fragile X syndrome, this compound has been shown to reverse dendritic spine abnormalities by modulating this pathway.[7][8][9]
Caption: this compound inhibits PAK1, preventing the phosphorylation cascade that inactivates cofilin.
Autophagy Inhibition in Cancer
In the context of triple-negative breast cancer (TNBC), this compound has been identified as a dual inhibitor of autophagy and epithelial-mesenchymal transition (EMT).[10][11] this compound-mediated inhibition of PAK2 leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17).[10][11] STX17 is a crucial SNARE protein that mediates the fusion of autophagosomes with lysosomes.[10] By promoting STX17 degradation, this compound effectively blocks the final step of the autophagy process, leading to an accumulation of autophagosomes.[10]
This inhibition of autophagy prevents the degradation of the epithelial marker E-cadherin, leading to its upregulation.[10][11] Increased E-cadherin levels are associated with a less invasive, more epithelial phenotype, thereby suppressing the migration and metastasis of TNBC cells.[10]
Caption: this compound inhibits PAK2, promoting STX17 degradation and blocking autophagy.
Modulation of MAPK and NF-κB Pathways
Signal transduction cascades modulated by PAK1 include key proliferation and survival pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2] While direct, extensive studies on this compound's effects on these pathways are less detailed in the provided results, the inhibition of PAK1 is known to have downstream consequences for these cascades. PAKs can activate the MAPK pathway at multiple levels, and their inhibition could lead to reduced cell proliferation and survival.[12][13][14] Similarly, PAK1 can phosphorylate components of the NF-κB pathway, influencing its activation.[2] Therefore, this compound has the potential to suppress pro-inflammatory and pro-survival signals mediated by NF-κB.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of LIMK1-cofilin-actin axis in dendritic spine dynamics in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Frax486 Target Validation in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax486 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are crucial downstream effectors of the Rho GTPases, Rac1 and Cdc42, and play a significant role in regulating actin cytoskeleton dynamics. In neuronal cells, the dysregulation of PAK signaling has been implicated in various neurological and neurodevelopmental disorders, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the validation of this compound as a PAK1 inhibitor in neuronal cells, focusing on its mechanism of action, and providing detailed experimental protocols for its characterization.
Target Profile: p21-Activated Kinase 1 (PAK1)
PAK1 is a serine/threonine kinase that acts as a key node in signaling pathways controlling cell motility, morphology, and plasticity. In neurons, PAK1 is integral to neurite outgrowth, dendritic spine formation, and synaptic plasticity. Its activation is initiated by the binding of active Rac1 or Cdc42, leading to a conformational change and autophosphorylation, which in turn activates its kinase domain.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency against PAK isoforms and its observed effects in neuronal models.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| PAK1 | 14 |
| PAK2 | 33 |
| PAK3 | 39 |
| PAK4 | 575 |
Table 2: Effects of this compound on Neuronal Morphology
| Neuronal Model | Assay | Treatment | Observed Effect | Reference |
| Cellular model of Down Syndrome (CTb cell line) | Neurite Outgrowth | This compound | Increased average neurite length and number of crossings per Sholl ring. | [1] |
| Primary hippocampal cultures from Cdkl5-KO mice | Neurite Outgrowth & Synapse Density | 100 nM this compound for 48h | Rescued abnormal neuronal maturation and the number of PSD95-positive puncta. | |
| Cortical neurons with DISC1 knockdown | Dendritic Spine Size | 250-500 nM this compound for 1h | Blocked and reversed the reduction in dendritic spine size. | |
| Fmr1 KO mice (Fragile X model) | Dendritic Spine Density | 20 mg/kg this compound | Rescued the increased density of apical dendritic spines. | |
| Cdkl5-Het mice | Dendritic Spine Density | 20 mg/kg this compound for 5 days | Increased the defective spine density in CA1 pyramidal neurons. |
Signaling Pathway
The primary mechanism of action of this compound in neuronal cells is the inhibition of the PAK1 signaling cascade that regulates actin dynamics. The pathway is initiated by upstream signals that activate Rac1/Cdc42, leading to the activation of PAK1. Activated PAK1 then phosphorylates and activates LIM Kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin. Inactivated cofilin can no longer sever actin filaments, leading to actin stabilization and affecting processes like neurite outgrowth and dendritic spine morphology.
Experimental Protocols
In Vitro PAK1 Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on PAK1 activity.
Materials:
-
Recombinant human PAK1
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
PAKtide (a specific peptide substrate for PAK1)
-
This compound (dissolved in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing recombinant PAK1 in kinase buffer.
-
Add this compound at various concentrations (typically a serial dilution). Include a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate (e.g., PAKtide). If using radiolabeled ATP, include it in this mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
Western Blot for Phospho-PAK1 and Downstream Effectors
This protocol is used to assess the inhibition of PAK1 activity in neuronal cells by measuring the phosphorylation status of PAK1 and its downstream targets, LIMK1 and cofilin.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or a suitable cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PAK1 (Thr423)
-
Rabbit anti-PAK1
-
Rabbit anti-phospho-LIMK1 (Thr508)
-
Rabbit anti-LIMK1
-
Rabbit anti-phospho-cofilin (Ser3)
-
Rabbit anti-cofilin
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate neuronal cells and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL reagent and detect the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies against the total forms of the proteins and a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth of neurites from neuronal cells.
Materials:
-
Primary neurons (e.g., hippocampal or cortical) or a neuronal cell line (e.g., PC12, SH-SY5Y)
-
Culture plates or coverslips coated with a suitable substrate (e.g., poly-L-lysine, laminin)
-
Neuronal culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Plate the neuronal cells at a low density on coated plates or coverslips.
-
Allow the cells to adhere and begin to extend neurites.
-
Treat the cells with different concentrations of this compound or vehicle.
-
Incubate for a period sufficient to observe significant neurite growth (e.g., 24-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against βIII-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to trace and measure the length of the neurites. Common parameters to quantify include the average length of the longest neurite per neuron, the total neurite length per neuron, and the number of neurites per neuron.
-
Perform statistical analysis to compare the neurite outgrowth in this compound-treated cells versus controls.
Dendritic Spine Analysis using Golgi Staining
This method allows for the visualization and quantification of dendritic spines in fixed brain tissue or cultured neurons to assess the effects of this compound.
Materials:
-
Brain tissue from animals treated with this compound or vehicle, or cultured neurons treated in vitro.
-
Golgi-Cox staining solution (contains potassium dichromate, mercuric chloride, and potassium chromate)
-
Sucrose (B13894) solutions (e.g., 15% and 30%)
-
Ammonium (B1175870) hydroxide
-
Kodak Fixer for Film
-
Ethanol (B145695) series for dehydration
-
Xylene or a xylene substitute
-
Mounting medium (e.g., Permount)
-
Microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Image analysis software with a neuron tracing module
Procedure:
-
Immerse the brain tissue or cultured neuron preparations in the Golgi-Cox solution and store in the dark for several days to weeks.
-
Transfer the tissue through sucrose solutions for cryoprotection.
-
Section the tissue on a vibratome or cryostat (e.g., 100-200 µm thick sections).
-
Mount the sections on gelatin-coated slides.
-
Develop the stain by incubating the slides in ammonium hydroxide, followed by Kodak Fixer.
-
Dehydrate the sections through an ethanol series and clear with xylene.
-
Coverslip the slides with mounting medium.
-
Acquire high-resolution images of well-impregnated neurons.
-
Manually or semi-automatically trace dendritic segments and identify and count the dendritic spines.
-
Quantify spine density (number of spines per unit length of dendrite) and classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
Perform statistical analysis to compare spine density and morphology between treatment groups.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for target validation of this compound in neuronal cells.
Conclusion
The validation of this compound as a potent and selective inhibitor of Group I PAKs in neuronal cells is supported by a combination of in vitro biochemical assays and cell-based functional assays. The provided protocols offer a robust framework for researchers to independently verify the activity of this compound and to further explore its therapeutic potential in models of neurological disorders characterized by aberrant PAK signaling and cytoskeletal defects. The clear link between PAK1 inhibition by this compound and the rescue of neuronal morphology underscores the importance of this pathway in maintaining neuronal health.
References
The PAK2 Inhibitor Frax486: A Comprehensive Technical Guide for Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified p21-activated kinases (PAKs) as promising therapeutic targets in TNBC. This technical guide provides an in-depth overview of Frax486, a potent PAK inhibitor, and its role in TNBC research. This compound has been shown to effectively suppress TNBC metastasis by inhibiting PAK2, leading to a cascade of events that includes the inhibition of autophagy and the upregulation of the epithelial marker E-cadherin. This document details the core mechanism of action of this compound, provides comprehensive experimental protocols for its evaluation, summarizes key quantitative data, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action of this compound in TNBC
This compound is a type I p21-activated kinase (PAK) inhibitor with demonstrated efficacy in preclinical models of triple-negative breast cancer. Its primary mechanism of action in TNBC involves the inhibition of PAK2, which sets off a signaling cascade that ultimately suppresses cancer cell metastasis.
The key steps in this pathway are:
-
PAK2 Inhibition: this compound directly inhibits the kinase activity of PAK2.
-
STX17 Degradation: Inhibition of PAK2 leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17). STX17 is a crucial component of the SNARE complex, which mediates the fusion of autophagosomes with lysosomes.
-
Autophagy Blockade: The degradation of STX17 disrupts the formation of the STX17-SNAP29-VAMP8 SNARE complex, thereby blocking the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes and a halt in the autophagic flux.
-
E-cadherin Upregulation: The inhibition of autophagy prevents the degradation of the epithelial marker protein E-cadherin. This results in an increased level of E-cadherin at the cell surface.
-
Metastasis Suppression: The upregulation of E-cadherin strengthens cell-cell adhesions and inhibits the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. This ultimately leads to a decrease in the migratory and invasive potential of TNBC cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound on TNBC cells.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | CCK-8 | 2 µM | Limited influence on viability after 72h | |
| E0771 | CCK-8 | 2 µM | Limited influence on viability after 72h | |
| MDA-MB-231 | Migration Assay | 2 µM | Significant inhibition of cell migration | |
| E0771 | Migration Assay | 2 µM | Significant inhibition of cell migration | |
| MDA-MB-231 | Wound Healing | 2 µM | Significant inhibition of cell migration | |
| E0771 | Wound Healing | 2 µM | Significant inhibition of cell migration | |
| MDA-MB-231 | Western Blot | 0.5, 1, 2 µM | Dose-dependent increase in E-cadherin | |
| E0771 | Western Blot | 0.5, 1, 2 µM | Dose-dependent increase in E-cadherin | |
| MDA-MB-231 | Western Blot | 0.5, 1, 2 µM | Dose-dependent decrease in Vimentin | |
| E0771 | Western Blot | 0.5, 1, 2 µM | Dose-dependent decrease in Vimentin |
Table 2: In Vivo Efficacy of this compound in TNBC Mouse Models
| Model | Treatment | Outcome | Reference |
| MDA-MB-231 Xenograft | This compound | Inhibition of lung metastasis | |
| E0771 Syngeneic | This compound | Inhibition of lung metastasis |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound in TNBC research.
Cell Culture
-
Cell Lines: MDA-MB-231 and E0771 triple-negative breast cancer cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) or DMSO as a vehicle control for 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Migration Assay (Transwell)
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size.
-
Seeding: Seed 5 x 10^4 cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Treatment: Add this compound or DMSO to the upper chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Analysis: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells under a microscope.
Wound Healing (Scratch) Assay
-
Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform scratch across the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum (e.g., 1% FBS) medium containing this compound or DMSO.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Immunoblotting
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
The Role of Frax486 in Schizophrenia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neurodevelopmental disorder characterized by a range of symptoms including psychosis, cognitive deficits, and social withdrawal. A key pathological feature implicated in schizophrenia is synaptic disconnectivity, particularly the loss of dendritic spines in cortical neurons. This guide provides an in-depth technical overview of Frax486, a p21-activated kinase (PAK) inhibitor, and its therapeutic potential in preclinical models of schizophrenia. By targeting the underlying mechanisms of synaptic pathology, this compound offers a promising avenue for the development of novel, mechanism-based treatments for schizophrenia.
Mechanism of Action of this compound in Schizophrenia Models
This compound is a potent and selective inhibitor of group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. In the context of schizophrenia models, its mechanism of action is centered on the Disrupted-in-Schizophrenia 1 (DISC1) signaling pathway. A deficit in DISC1, a genetic risk factor for schizophrenia, leads to the overactivation of the small GTPase Rac1.[1] Activated Rac1, in turn, stimulates PAK, which then phosphorylates downstream targets that regulate actin cytoskeleton dynamics, leading to excessive synaptic pruning and dendritic spine loss.[1][2] this compound intervenes in this pathological cascade by directly inhibiting PAK activity, thereby preventing the aberrant synaptic deterioration.[1]
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Vehicle | Reference |
| Dose | 20 mg/kg | Subcutaneous (s.c.) | 20% Hydroxypropyl-β-cyclodextrin | [3] |
| Brain Penetration | Yes | s.c. | 20% Hydroxypropyl-β-cyclodextrin | [3] |
| Peak Brain Concentration (Tmax) | ~8 hours | s.c. | 20% Hydroxypropyl-β-cyclodextrin | [3] |
| Duration in Brain | Therapeutic concentrations maintained for up to 24 hours | s.c. | 20% Hydroxypropyl-β-cyclodextrin | [3] |
Table 2: Efficacy of this compound on Dendritic Spine Density in the Prefrontal Cortex of DISC1 Knockdown Mice
| Treatment Group | Spine Density (spines/10 µm) at P60 (Mean ± SEM) | Statistical Significance vs. DISC1 shRNA + Vehicle | Reference |
| Control shRNA + Vehicle | ~1.2 | P < 0.001 | [1] |
| DISC1 shRNA + Vehicle | ~0.6 | - | [1] |
| DISC1 shRNA + this compound (20 mg/kg/day, P35-P60) | ~1.0 | P < 0.001 | [1] |
Note: Approximate values are inferred from graphical representations in the source material.
Table 3: Efficacy of this compound on Prepulse Inhibition (PPI) Deficits in DISC1 Knockdown Mice
| Treatment Group | Prepulse Inhibition (%) at P60 (Mean ± SEM) | Statistical Significance vs. DISC1 shRNA + Vehicle | Reference |
| Control shRNA + Vehicle | ~65% | P < 0.01 | [1] |
| DISC1 shRNA + Vehicle | ~35% | - | [1] |
| DISC1 shRNA + this compound (20 mg/kg/day, P35-P60) | ~55% | P < 0.05 | [1] |
Note: Approximate values are inferred from graphical representations in the source material.
Experimental Protocols
Two-Photon In Vivo Imaging of Dendritic Spines
This protocol is adapted from the thinned-skull preparation method for chronic imaging of cortical dendritic spines in mice.[4][5]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Dental drill
-
Surgical tools (scalpel, forceps)
-
Cyanoacrylate glue and dental acrylic
-
Custom-made head plate
-
Two-photon microscope with a Ti:sapphire laser
-
Fluorescently labeled mice (e.g., Thy1-YFP)
Procedure:
-
Anesthesia and Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Shave the scalp and clean the skull surface.
-
Head Plate Implantation: Glue a custom-made head plate to the skull using cyanoacrylate glue and secure it with dental acrylic, leaving the desired imaging area exposed.
-
Skull Thinning: Using a high-speed dental drill, carefully thin a circular area of the skull (approximately 2-3 mm in diameter) over the prefrontal cortex until it becomes transparent. The bone thickness should be reduced to 15-25 µm.
-
Imaging:
-
Secure the head-plated mouse to the microscope stage.
-
Use a low magnification objective to locate the thinned-skull window and identify blood vessels as landmarks.
-
Switch to a high-magnification water-immersion objective (e.g., 60x).
-
Tune the two-photon laser to the appropriate wavelength for the fluorophore (e.g., ~920 nm for YFP).
-
Acquire high-resolution image stacks of dendritic segments within the region of interest. Z-stacks are typically acquired with a step size of 1-2 µm.
-
-
Longitudinal Imaging: Repeat the imaging sessions at desired intervals (e.g., daily, weekly) to track changes in spine density and dynamics.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to manually or semi-automatically count dendritic spines and measure their density (number of spines per unit length of dendrite).[6]
Prepulse Inhibition (PPI) Test
This protocol provides a general framework for assessing sensorimotor gating deficits in mice.[7][8]
Materials:
-
Acoustic startle response system (e.g., SR-LAB, San Diego Instruments)
-
Mouse restrainer
Procedure:
-
Acclimation: Place the mouse in the restrainer within the sound-attenuating chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle stimuli alone (e.g., 5-10 pulses of 120 dB white noise for 40 ms) to habituate the animal's startle response.
-
Test Session: The test session consists of a pseudorandom presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-alone trials: A weak acoustic stimulus at different intensities (e.g., 74, 78, 82 dB above background, 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the startle pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Acquisition: The startle response is measured as the maximal peak amplitude of the whole-body flinch.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Visualizations
Signaling Pathway
Caption: DISC1-Rac1-PAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for investigating this compound in a DISC1 knockdown mouse model of schizophrenia.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for schizophrenia by targeting the core pathology of synaptic deficits. In preclinical models, it effectively rescues dendritic spine loss and ameliorates behavioral abnormalities associated with the disorder.[1] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of PAK inhibitors like this compound in the treatment of schizophrenia and other neurodevelopmental disorders characterized by synaptic dysfunction. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcranial Two-Photon Imaging of Synaptic Structures in the Cortex of Awake Head-Restrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient reduction in dendritic spine density in brain-specific profilin1 mutant mice is associated with behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 8. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Frax486: A Technical Guide to a Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frax486 is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of Group I p21-activated kinases (PAKs): PAK1, PAK2, and PAK3.[1][2] It has emerged as a critical research tool for investigating the physiological and pathological roles of these kinases, which are key regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling has been implicated in a range of diseases, including cancer, neurological disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies associated with this compound, intended to facilitate its application in preclinical research and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one, is a complex heterocyclic molecule. Its structure is fundamental to its specific interaction with the ATP-binding pocket of Group I PAKs.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one | [3] |
| CAS Number | 1232030-35-1 | [1][3] |
| Chemical Formula | C25H23Cl2FN6O | [1][3] |
| Molecular Weight | 513.39 g/mol | [1][3] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC3=C(N(C2=O)CC)N=C(N=C3)NC4=CC(=C(C=C4)N5CCNCC5)F | |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (up to 20 mM) | [1] |
| Storage | Store as a solid at -20°C for long-term stability. | [1] |
Pharmacological Properties
The primary mechanism of action of this compound is the inhibition of the kinase activity of Group I PAKs. This inhibition leads to the modulation of downstream signaling pathways that control a variety of cellular processes.
Mechanism of Action and Selectivity
This compound is a potent inhibitor of PAK1, PAK2, and PAK3, with significantly lower activity against the Group II PAK member, PAK4.[1] This selectivity is crucial for dissecting the specific roles of Group I PAKs in cellular signaling.
Table 2: In Vitro Inhibitory Activity of this compound against PAK Isoforms
| Target | IC50 (nM) | Reference |
| PAK1 | 14 | [1] |
| PAK2 | 33 | [1] |
| PAK3 | 39 | [1] |
| PAK4 | 575 | [1] |
Pharmacokinetics
Preclinical studies have demonstrated that this compound is orally bioavailable and can effectively cross the blood-brain barrier, a critical property for its investigation in neurological disorders. Following subcutaneous administration in mice, this compound reaches peak concentrations in the brain within hours and maintains therapeutic levels for an extended period.
Table 3: Pharmacokinetic Parameters of this compound in Mice (Single 20 mg/kg s.c. injection)
| Parameter | Value | Reference |
| Time to Peak Brain Concentration (Tmax) | ~8 hours | |
| Brain Concentration at 1 hour | ~301 nM |
Signaling Pathways
This compound, by inhibiting Group I PAKs, modulates several downstream signaling pathways. A primary pathway affected is the regulation of the actin cytoskeleton.
Caption: this compound inhibits PAK1/2/3, affecting cytoskeletal and autophagy pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against PAK isoforms.
Materials:
-
Recombinant human PAK1, PAK2, PAK3, and PAK4 enzymes
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the PAK enzyme.
-
Add 50 nL of the this compound dilution or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using a luminescence-based ADP detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for the in vitro kinase assay to determine this compound IC50.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of PAK Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of PAK and its downstream targets.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1/2/3, anti-total-PAK1, anti-phospho-LIMK, anti-total-LIMK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of Group I PAKs in health and disease. Its selectivity, oral bioavailability, and brain penetrance make it particularly useful for in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific models of interest. Further research into the therapeutic potential of this compound and other PAK inhibitors is warranted to translate these preclinical findings into novel treatments for a variety of human diseases.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
Frax486: A Technical Guide to a Novel p21-Activated Kinase (PAK) Inhibitor
Abstract
Frax486 is a potent, brain-penetrant, small-molecule inhibitor of Group I p21-activated kinases (PAKs). Discovered through high-throughput screening, this compound has demonstrated significant therapeutic potential in preclinical models of both neurological disorders and cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in Fragile X syndrome (FXS) and triple-negative breast cancer (TNBC). Detailed experimental methodologies, quantitative data, and signaling pathway visualizations are presented to support researchers and drug development professionals in understanding and potentially advancing this promising therapeutic candidate.
Discovery and Mechanism of Action
Discovery
This compound was identified through a high-throughput screen of a kinase-focused library of 12,000 small molecules.[1] The screen aimed to identify inhibitors of Group I PAKs (PAK1, PAK2, and PAK3).[1] The initial hits from this screen, which used IMAP (Immobilized Metal Affinity for Phosphochemicals) technology in a FRET-based assay, were further optimized through a structure-activity relationship (SAR) approach to yield this compound.[1]
Mechanism of Action
This compound is a selective inhibitor of Group I PAKs, with nanomolar potency against PAK1, PAK2, and PAK3, and significantly lower activity against the Group II PAK member, PAK4.[2] PAKs are serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42.[3] By inhibiting Group I PAKs, this compound modulates the actin cytoskeleton dynamics.[2][3] This mechanism is central to its therapeutic effects in various disease models.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against PAK isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| PAK1 | 8.25[1] |
| PAK2 | 39.5[1] |
| PAK3 | 55.3[1] |
| PAK4 | 779[1] |
Pharmacokinetics in Mice
Pharmacokinetic studies of this compound were conducted in FVB.129P2 mice following a single subcutaneous (s.c.) injection of 20 mg/kg. Plasma and brain concentrations were measured at various time points.
| Time Point | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) |
| 15 min | >100 | ~100 |
| 1 hour | >100 | 155 ± 25.5 |
| 8 hours | >100 | ~951 |
| 18 hours | >100 | ~951 |
| 24 hours | <100 | ~600 |
Data adapted from Dolan et al., 2013.[1]
Daily administration of 20 mg/kg this compound via s.c. injection for up to 5 days resulted in steady-state levels of the compound in the brain.[1]
Preclinical Efficacy
Fragile X Syndrome (FXS)
In the Fmr1 knockout (KO) mouse model of FXS, this compound has been shown to rescue multiple behavioral and neurological phenotypes.
-
Audiogenic Seizures: A single dose of this compound significantly reduced the incidence of sound-induced seizures. A 20 mg/kg dose decreased seizure susceptibility from 100% in vehicle-treated mice to 25%.[1]
-
Hyperactivity and Repetitive Behaviors: Five days of treatment with this compound reversed hyperactivity and reduced repetitive movements in Fmr1 KO mice.[4]
-
Dendritic Spine Abnormalities: this compound treatment rescued the increased dendritic spine density observed in cortical neurons of Fmr1 KO mice.[1]
Triple-Negative Breast Cancer (TNBC)
This compound has demonstrated anti-metastatic potential in preclinical models of TNBC.
-
In Vitro Studies: In TNBC cell lines (MDA-MB-231 and E0771), this compound inhibited cell migration and invasion.[5]
-
Mechanism in TNBC: this compound was found to inhibit autophagy in TNBC cells by targeting PAK2. This leads to the ubiquitination and proteasomal degradation of STX17, a protein involved in autophagosome-lysosome fusion. The inhibition of autophagy results in the upregulation of E-cadherin, an epithelial marker, thereby suppressing the epithelial-mesenchymal transition (EMT) and metastasis.[5][6][7]
Signaling Pathways and Experimental Workflows
PAK Signaling Pathway in Dendritic Spine Remodeling
Caption: this compound inhibits Group I PAKs, modulating actin dynamics.
This compound Mechanism of Action in TNBC
References
- 1. scispace.com [scispace.com]
- 2. FRAX 486 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Experimental Compound this compound Reverses Signs of Fragile X in Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for Frax486
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax486 is a potent, ATP-competitive, and cell-permeable inhibitor of Group I p21-activated kinases (PAKs), demonstrating selectivity for PAK1, PAK2, and PAK3 over the Group II member PAK4.[1] Group I PAKs are crucial serine/threonine kinases that act as downstream effectors of the Rho GTPases Rac1 and Cdc42. They play a significant role in regulating various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of the PAK signaling pathway has been implicated in various diseases, including cancer and neurological disorders like Fragile X syndrome.[2] These application notes provide a summary of the in vitro working concentrations of this compound, detailed protocols for relevant cell-based assays, and a visual representation of its mechanism of action.
Quantitative Data Summary
The effective in vitro concentration of this compound can vary depending on the cell type, the specific PAK isoform being targeted, and the duration of treatment. The following tables summarize the reported IC50 values and working concentrations in various cell-based assays.
Table 1: this compound IC50 Values
| Target | IC50 (nM) |
| PAK1 | 14 |
| PAK2 | 33 |
| PAK3 | 39 |
| PAK4 | 575 |
Source: Data compiled from multiple sources.[1]
Table 2: this compound In Vitro Working Concentrations
| Cell Line/Type | Assay | Concentration | Duration | Observed Effect |
| Primary Hippocampal Neurons | Neuronal Maturation Assay | 100 nM | 48 hours | Rescue of abnormal neuronal maturation and PSD95-positive puncta.[3] |
| WPMY-1 (Prostate Stromal Cells) | Cell Proliferation/Actin Degeneration | 1 - 10 µM | 24 hours | Concentration-dependent degeneration of actin filaments and attenuation of proliferation.[4] |
| Triple-Negative Breast Cancer (TNBC) Cells | Autophagy and Metastasis Assays | Not explicitly stated | Not explicitly stated | Inhibition of autophagy and suppression of migration and metastasis.[5][6] |
Signaling Pathway and Mechanism of Action
This compound primarily exerts its effects by inhibiting the kinase activity of Group I PAKs. This inhibition prevents the phosphorylation of downstream substrates, thereby interfering with signaling cascades that control cytoskeletal organization and cell motility.
Caption: this compound inhibits Group I PAKs, blocking downstream signaling to the actin cytoskeleton.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (WST-8)
This protocol is adapted from a method used for WPMY-1 cells and can be optimized for other cell lines.[4]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
WST-8 (e.g., CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 1 µM, 5 µM, and 10 µM.[4] Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Immunofluorescence Staining for Actin Cytoskeleton
This protocol is designed to visualize the effects of this compound on the actin cytoskeleton.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
Caption: Workflow for immunofluorescence analysis of the actin cytoskeleton after this compound treatment.
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips to achieve 50-70% confluency. Treat with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for the appropriate duration (e.g., 24 hours).
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Staining: Dilute fluorescently-labeled phalloidin and DAPI in 1% BSA/PBS to their working concentrations. Incubate the coverslips in this solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Western Blotting for Phospho-PAK
This protocol provides a general framework for detecting changes in PAK phosphorylation upon this compound treatment.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1/2/3, anti-total-PAK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Culture and treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PAK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total PAK to normalize the phospho-PAK signal.
Disclaimer
These protocols and application notes are intended for research use only. Researchers should optimize the protocols for their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. andrewslab.ca [andrewslab.ca]
- 2. benchchem.com [benchchem.com]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 6. cellproduce.co.jp [cellproduce.co.jp]
Application Notes and Protocols for Frax486 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Frax486, a selective inhibitor of Group I p21-activated kinases (PAKs). The following protocols and data are intended to guide researchers in utilizing this compound for cell culture-based experiments.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][2] These serine/threonine kinases are critical regulators of various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] this compound exerts its effects by blocking the catalytic activity of these kinases, thereby modulating downstream signaling pathways. Notably, it has been shown to impact the actin cytoskeleton remodeling pathway, which is crucial for dendritic spine morphology and neuronal function.[1][2] Additionally, this compound has been demonstrated to inhibit autophagy in triple-negative breast cancer (TNBC) cells by preventing the fusion of autophagosomes and lysosomes.[4][5]
Data Summary
The following tables summarize the quantitative data for this compound in various in vitro applications.
Table 1: In Vitro Efficacy of this compound in Neuronal Models
| Cell Type | Model System | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Primary Hippocampal Neurons | Cdkl5-knockout (KO) mice | 100 nM | 48 hours | Rescued abnormal neuronal maturation and restored the number of PSD95-positive puncta. | [6][7] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Not specified | Triple-Negative Breast Cancer (TNBC) | Not specified | Not specified | Suppressed migration and metastasis by blocking autophagy and upregulating E-cadherin. | [4][5] |
| WPMY-1 | Prostate Stromal Cells | 1-10 µM | 24 hours | Induced degeneration of actin filaments and attenuated proliferation. | [8] |
Signaling Pathways
This compound primarily targets the p21-activated kinase (PAK) signaling pathway. A simplified diagram of this pathway and the point of inhibition by this compound is presented below.
Caption: this compound inhibits Group I PAKs, impacting downstream effectors like LIMK and cofilin to modulate actin dynamics and autophagy.
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
Protocol 1: Treatment of Primary Neuronal Cultures with this compound
This protocol is adapted from studies on primary hippocampal neurons from a mouse model of CDKL5 deficiency disorder.[6]
Materials:
-
Primary hippocampal neurons cultured on appropriate substrates
-
Neuronal culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary and secondary antibodies for immunofluorescence
Procedure:
-
Cell Culture: Culture primary hippocampal neurons according to standard laboratory protocols. The cited study treated neurons on day 7 in vitro (DIV7).[6]
-
This compound Preparation: Prepare a working solution of this compound in pre-warmed neuronal culture medium. The final concentration used in the cited study was 100 nM.[6] Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Carefully remove the existing culture medium from the neurons and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration. The cited study performed a 48-hour incubation.[6]
-
Endpoint Analysis (Immunofluorescence Example):
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., against PSD95) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips and image using a fluorescence microscope.
-
Protocol 2: In Vitro Cancer Cell Migration Assay (Wound Healing) with this compound
This protocol is a general guideline based on the finding that this compound inhibits cancer cell migration.[4][5]
Materials:
-
Cancer cell line of interest (e.g., a triple-negative breast cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile pipette tips (p200 or p1000) or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Creating the "Wound":
-
Gently scratch a straight line across the center of the cell monolayer with a sterile pipette tip.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a complete culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition (Time Point 0): Immediately acquire images of the wounds using a microscope.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Subsequent Image Acquisition: Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24, 48 hours) to monitor cell migration into the gap.
-
Analysis: Measure the width of the wound at each time point for both treated and control wells. Calculate the percentage of wound closure over time to quantify cell migration.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for studying this compound, from cell culture and treatment to various endpoint assays and data analysis.
References
- 1. pnas.org [pnas.org]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
Application Notes: Frax486 Solubility and Vehicle Preparation
Introduction
Frax486 is a potent, brain-penetrant inhibitor of Group I p21-activated kinases (PAKs), with IC50 values of 14 nM, 33 nM, and 39 nM for PAK1, PAK2, and PAK3, respectively.[1] It exhibits significantly lower potency against the Group II member PAK4 (IC50 = 575 nM). PAKs are critical regulators of actin cytoskeleton dynamics and are implicated in various cellular processes.[2] this compound has been investigated for its therapeutic potential in neurological disorders like Fragile X syndrome and in oncology, where it has been shown to suppress tumor metastasis by inhibiting autophagy.[3][4] Proper solubilization and vehicle preparation are critical for ensuring the accuracy and reproducibility of both in vitro and in vivo experiments.
Data Presentation: Solubility
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The primary solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, vehicles containing cyclodextrins are commonly used to improve solubility and bioavailability.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 10 - 22 mg/mL | ~20 - 43 mM | Soluble to at least 20 mM.[5] Some sources indicate higher solubility (up to 42.85 mM).[6] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[6][7] Warming and sonication can aid dissolution.[7] |
| Aqueous Buffers (PBS, Saline) | Insoluble | Insoluble | Direct dissolution is not feasible. |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline/Water | At least 2 mg/mL | At least 3.9 mM | This is a commonly used vehicle for subcutaneous, intravenous, and oral administration in animal models.[7] |
Molecular Weight of this compound is ~513.39 g/mol .[5]
Signaling Pathway
This compound exerts its biological effects primarily by inhibiting the Rac/Cdc42-PAK signaling pathway. This pathway is a key modulator of actin cytoskeleton dynamics, which is fundamental for cellular processes such as cell motility, morphology, and synaptic plasticity. In dendritic spines, this pathway regulates spine formation and stabilization. Dysregulation of this pathway is associated with various pathologies, including neurological disorders and cancer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol is suitable for preparing a high-concentration stock solution for in vitro studies and for serial dilution into aqueous media.
Materials:
-
This compound powder (MW: ~513.39 g/mol )
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 5.13 mg of this compound powder.
-
Calculation: 0.010 mol/L * 513.39 g/mol = 5.13 g/L = 5.13 mg/mL
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the 5.13 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming (up to 60°C) or brief sonication can be applied to facilitate the process.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[7]
Protocol 2: Preparation of this compound Vehicle for In Vivo Administration (2 mg/mL)
This protocol describes the preparation of a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution for subcutaneous (s.c.) administration in mice, a commonly cited method.[7] HP-β-CD is a carrier molecule used to increase the solubility of hydrophobic drugs in aqueous solutions.[8][9]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl) or sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile conical tube or beaker
-
Sterile filter (0.22 µm) and syringe
References
- 1. medkoo.com [medkoo.com]
- 2. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 3. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis [frontiersin.org]
Application Notes and Protocols for Frax486 Subcutaneous Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Frax486, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this compound in various disease models, particularly those with underlying mechanisms related to actin cytoskeleton dysregulation.
Introduction
This compound is a small molecule inhibitor with high selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs.[1] Group I PAKs are critical regulators of actin cytoskeleton dynamics, and their aberrant activity has been implicated in a range of disorders, including neurological conditions like Fragile X Syndrome (FXS) and CDKL5 Deficiency Disorder (CDD), as well as in cancer metastasis.[1][2][3] In preclinical mouse models, subcutaneous administration of this compound has been shown to cross the blood-brain barrier and rescue various pathological phenotypes, such as abnormal dendritic spine density, hyperactivity, repetitive behaviors, and seizures.[1][4][5]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the kinase activity of Group I PAKs. These kinases are key downstream effectors of small GTPases like Cdc42 and Rac1.[6] By inhibiting PAKs, this compound modulates the phosphorylation of downstream substrates, such as LIM kinase (LIMK), which in turn regulates cofilin activity and actin polymerization.[1] This leads to the normalization of actin cytoskeleton dynamics, which is crucial for proper dendritic spine morphology and function.[1]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving subcutaneous injection of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Mouse Strain | Dosage (s.c.) | Time Point | Reference |
| Peak Plasma Concentration | >100 ng/mL (~200 nM) | FVB.129P2 | 20 mg/kg | 15 min | [6] |
| Brain Concentration | 155 ± 25.5 ng/g (~301 ± 50.0 nM) | FVB.129P2 | 20 mg/kg | 1 h | [6] |
| Steady-State in Brain | Achieved with daily dosing | FVB.129P2 | 20 mg/kg | 24 h post-injection | [7] |
Table 2: Efficacy of this compound in Fragile X Syndrome (Fmr1 KO) Mouse Model
| Phenotype | Treatment Group | Dosage (s.c.) | Treatment Duration | Outcome | Reference |
| Hyperactivity | Fmr1 KO + this compound | 20 mg/kg | 5 days | Rescued to wild-type levels | [4] |
| Repetitive Behaviors | Fmr1 KO + this compound | 20 mg/kg | 5 days | Significantly reduced | [4] |
| Audiogenic Seizures | Fmr1 KO + this compound | 10 mg/kg | Single dose | Reduced incidence to 80% | [4] |
| Fmr1 KO + this compound | 20 mg/kg | Single dose | Reduced incidence to 25% | [4] | |
| Fmr1 KO + this compound | 30 mg/kg | Single dose | Completely abolished | [4] | |
| Dendritic Spine Density | Fmr1 KO + this compound | 20 mg/kg | Single dose | Rescued to wild-type levels | [7] |
Table 3: Efficacy of this compound in CDKL5 Deficiency Disorder (Cdkl5-Het) Mouse Model
| Phenotype | Treatment Group | Dosage (s.c.) | Treatment Duration | Outcome | Reference |
| Hyperactivity | Cdkl5-Het + this compound | 20 mg/kg | 5 days | Normalized | [2][8] |
| Fear Learning Defects | Cdkl5-Het + this compound | 20 mg/kg | 5 days | Normalized | [2][8] |
| Dendritic Spine Maturation | Cdkl5-Het + this compound | 20 mg/kg | 5 days | Rescued | [2][8] |
| PSD95 Expression | Cdkl5-Het + this compound | 20 mg/kg | 5 days | Rescued | [2][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound powder
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 20 mg/kg) and the concentration of the final solution (e.g., 2 mg/mL), calculate the total volume needed for the number of animals to be injected.
-
Weigh this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 20% (w/v) HP-β-CD vehicle to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for several minutes until the this compound is completely dissolved. The solution should be clear and free of visible particles. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Draw the solution into sterile syringes using a new sterile needle for each syringe. Ensure there are no air bubbles.
-
The prepared this compound solution is now ready for subcutaneous injection.
Protocol 2: Subcutaneous Injection Procedure in Mice
Materials:
-
Prepared this compound solution in sterile syringes with 25-27 gauge needles
-
Mouse restraint device (optional)
-
70% ethanol (B145695) (optional)
-
Gauze pads
Procedure:
-
Animal Restraint: Securely restrain the mouse. This can be done by scruffing the mouse, where the loose skin over the neck and shoulders is grasped firmly. This method immobilizes the head and exposes the injection site.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal midline (back), between the shoulder blades.
-
Skin Tenting: With the non-dominant hand holding the scruff, use the thumb and forefinger to lift a fold of skin, creating a "tent."
-
Needle Insertion: With the dominant hand, insert the needle, bevel up, into the base of the tented skin at a shallow angle (approximately 15-30 degrees) parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
-
Injection: Slowly and steadily depress the plunger to inject the this compound solution. A small lump or "bleb" may form under the skin, which is normal and will be absorbed.
-
Needle Withdrawal: Once the full dose is administered, withdraw the needle. Gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Disclaimer
This document is intended for research purposes only and should not be considered as medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers should have the appropriate training and expertise in animal handling and injection techniques.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. ltk.uzh.ch [ltk.uzh.ch]
- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. liposomes.ca [liposomes.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Frax486 Treatment of Primary Hippocampal Neurons
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Frax486 for the treatment of primary hippocampal neurons. This compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which are crucial regulators of cytoskeletal dynamics and neuronal morphology.[1][2][3]
Introduction
This compound is a brain-penetrant small molecule that selectively inhibits PAK1, PAK2, and PAK3.[2][4] These kinases are key components of signaling pathways that control the actin cytoskeleton, which is essential for the formation, maintenance, and plasticity of dendritic spines.[5][6] Dendritic spines are the primary sites of excitatory synapses in the brain, and their morphology and density are closely linked to learning, memory, and various neurological disorders.[7][8]
This compound has been utilized in preclinical research to investigate its therapeutic potential in models of neurodevelopmental disorders such as Fragile X syndrome, CDKL5 deficiency disorder, and schizophrenia.[1][5][6][9] Studies have shown that this compound can rescue dendritic spine abnormalities, improve synaptic function, and ameliorate behavioral deficits in these models.[1][5][9] These notes provide protocols for the application of this compound to in vitro primary hippocampal neuron cultures to study its effects on neuronal morphology and synaptic markers.
Data Presentation
Table 1: this compound Inhibitory Activity (IC50)
| Kinase | IC50 (nM) |
| PAK1 | 14[2], 8.25[4] |
| PAK2 | 33[2], 39.5[4] |
| PAK3 | 39[2], 55.3[4] |
| PAK4 | 575[2], 779[4] |
Table 2: Effects of this compound on Neuronal Morphology and Synaptic Markers
| Model System | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Primary hippocampal cultures from Cdkl5-KO mice | 100 nM | 48 hours | Rescued abnormal neuronal maturation and the number of PSD95-positive puncta. | [1] |
| Cortical neurons with DISC1 knockdown | 500 nM | 20 minutes (pre-treatment) | Blocked NMDA-R activation-mediated spine enlargement. | [10] |
| Cortical neurons with DISC1 knockdown | Dose-dependent | 3 days | Reversed the reduced size of dendritic spines. | [9] |
| Fmr1 KO mice | 20 mg/kg | Single administration | Reversed dendritic spine phenotypes. | [5][6] |
| Cdkl5-Het mice | 20 mg/kg, s.c. | 5 days | Increased spine density and rescued the imbalance between immature and mature spines in CA1 pyramidal neurons. | [1] |
Experimental Protocols
This protocol describes the basic steps for establishing primary hippocampal neuron cultures from embryonic or early postnatal rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or P0 mouse)
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coating of Culture Surface:
-
Dissection and Dissociation:
-
Euthanize the pregnant dam or postnatal pups according to approved institutional animal care and use committee protocols.
-
Dissect the hippocampi from the embryonic or postnatal brains in ice-cold Hibernate-A medium.[11]
-
Transfer the hippocampal tissue to a tube containing a papain and DNase I solution and incubate at 37°C for a recommended time (e.g., 10-20 minutes) to dissociate the tissue.[11][13]
-
Stop the enzymatic digestion by adding a medium containing serum or a specific inhibitor.[12]
-
-
Cell Plating:
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[13]
-
Determine the cell density using a hemocytometer.
-
Plate the neurons at the desired density onto the coated culture surfaces in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
-
Neuron Maintenance:
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2.
-
Perform partial media changes every 3-4 days to maintain neuronal health.
-
To limit glial proliferation, an antimitotic agent such as cytosine arabinoside (AraC) can be added to the culture medium at day in vitro (DIV) 2 for 8 to 18 hours.[11]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Primary hippocampal neuron cultures (e.g., at DIV 7)
-
Warmed culture medium
Procedure:
-
This compound Stock Solution Preparation:
-
This compound is soluble in DMSO.[2] Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
-
Treatment of Neurons:
-
For in vitro studies, a common treatment concentration is 100 nM of this compound for 48 hours, which has been shown to be effective in rescuing neuronal maturation and synaptic deficits in a disease model.[1][3] Other studies have used concentrations up to 500 nM for shorter durations.[10]
-
Remove a portion of the old culture medium from the wells containing the primary hippocampal neurons.
-
Add the freshly prepared this compound-containing medium to the wells.
-
For the vehicle control, add the same volume of medium containing the equivalent concentration of DMSO.
-
-
Incubation:
-
Return the culture plates to the incubator and incubate for the desired treatment duration (e.g., 24-48 hours).
-
A. Immunocytochemistry for Dendritic Spine Analysis
-
Fixation and Permeabilization:
-
After this compound treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[13]
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking solution (e.g., 10% bovine serum albumin in PBS) for 30 minutes.[13]
-
Incubate the cells with primary antibodies against markers of interest (e.g., PSD95 for postsynaptic densities, MAP2 for dendrites) overnight at 4°C.
-
The following day, wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze dendritic spine density, morphology, and the number of synaptic puncta using appropriate imaging software.
-
B. Western Blotting for Protein Analysis
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-PAK, total PAK, PSD95, synaptophysin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation levels. This compound treatment has been shown to restore abnormal PAK phosphorylation at sites critical for their activation and for the control of cytoskeleton remodeling.[1][3]
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound treatment.
References
- 1. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal intrinsic dynamics of dendritic spines in a fragile X syndrome mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Immunofluorescence Staining of PAK Activity with Frax486
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of p21-activated kinase (PAK) activity using the PAK inhibitor, Frax486. This guide is intended for researchers, scientists, and drug development professionals investigating PAK signaling pathways and the efficacy of PAK inhibitors.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. As key effectors of the Rho GTPases Rac1 and Cdc42, PAKs are often dysregulated in various diseases, including cancer and neurological disorders.[1][2][3] The activation of group I PAKs (PAK1, PAK2, and PAK3) involves phosphorylation at specific residues, such as Threonine 423 in PAK1 and the equivalent sites in PAK2 and PAK3, which serves as a marker for their catalytic activity.[4][5]
This compound is a potent and selective inhibitor of group I PAKs.[1][6] It functions by blocking the kinase activity of these proteins, thereby preventing the phosphorylation of downstream substrates.[7] Immunofluorescence is a powerful technique to visualize the subcellular localization and activation state of proteins. By using antibodies specific to the phosphorylated, active forms of PAK, researchers can qualitatively and quantitatively assess the impact of inhibitors like this compound on PAK activity within intact cells.[8]
Signaling Pathway of PAK Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to PAK activation and the point of inhibition by this compound.
Caption: PAK activation by upstream signals and its inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps for performing immunofluorescence staining to assess PAK activity following treatment with this compound.
Caption: Workflow for immunofluorescence staining of PAK activity.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
Cells of interest cultured on sterile glass coverslips
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS[9]
-
Primary Antibody: Rabbit anti-phospho-PAK1 (Thr423)/PAK2 (Thr402) antibody (e.g., Cell Signaling Technology #2601)[4]
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 1-24 hours). Include a positive control if applicable (e.g., stimulation with a known PAK activator like PDGF).[10]
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Solution (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Solution (5% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Solution (a common dilution is 1:400 to 1:1000).[9]
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with DAPI in PBS for 5 minutes to stain the nuclei.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the slides using a confocal microscope. Capture images using consistent settings for all experimental conditions to allow for accurate comparison.
-
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images can be performed using software such as ImageJ or CellProfiler.[12] The mean fluorescence intensity of the phospho-PAK signal per cell can be measured to determine the effect of this compound treatment.
Table 1: Quantitative Analysis of Phospho-PAK Fluorescence Intensity Following this compound Treatment
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units ± SD) | Percent Inhibition of p-PAK Signal (%) |
| Vehicle Control (DMSO) | 0 | 150.2 ± 12.5 | 0 |
| This compound | 0.1 | 112.8 ± 9.8 | 24.9 |
| This compound | 1.0 | 58.6 ± 6.2 | 61.0 |
| This compound | 10.0 | 25.1 ± 3.5 | 83.3 |
| Positive Control (PDGF) | 0 | 285.4 ± 20.1 | - |
Data presented are hypothetical and for illustrative purposes only.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure sufficient washing steps.
-
-
Weak or No Signal:
-
Confirm protein expression in your cell line.
-
Check antibody efficacy and expiration.
-
Ensure proper fixation and permeabilization.
-
Increase antibody concentration or incubation time.
-
-
Non-specific Staining:
-
Use a high-quality, specific primary antibody.
-
Include a negative control (without primary antibody) to check for non-specific binding of the secondary antibody.
-
By following these application notes and protocols, researchers can effectively utilize immunofluorescence to investigate the activity of PAK and the efficacy of inhibitors like this compound, contributing to a deeper understanding of PAK-mediated signaling in health and disease.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p21-Activated Kinase 1 (Pak1) Regulates Cell Motility in Mammalian Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive p21-activated Kinase (PAK) Activation in Breast Cancer Cells as a Result of Mislocalization of PAK to Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Temporal and Spatial Distribution of Activated Pak1 in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 10. Localization of p21-Activated Kinase 1 (PAK1) to Pinocytic Vesicles and Cortical Actin Structures in Stimulated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. maxanim.com [maxanim.com]
Application Notes and Protocols: Frax486 for Long-Term In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax486 is a potent and selective, brain-penetrant inhibitor of the Group I p21-activated kinases (PAKs): PAK1, PAK2, and PAK3.[1][2] It displays significantly lower inhibitory activity against the Group II PAK, PAK4.[1] PAKs are critical serine/threonine kinases that serve as key effectors for the Rho GTPases, Rac1 and Cdc42. They play a crucial role in regulating a variety of cellular processes, most notably the dynamics of the actin cytoskeleton, which is fundamental for neuronal morphology, synaptic plasticity, and cell motility.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in long-term in vivo studies, with a focus on its application in neuroscience research and oncology. The provided protocols are based on established preclinical studies and are intended to serve as a guide for researchers designing their own experiments.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of Group I PAKs, thereby modulating downstream signaling cascades.
1. Regulation of Neuronal Morphology and Synaptic Plasticity:
In the central nervous system, PAKs are integral to the signaling pathways that control the structure and function of dendritic spines, the primary sites of excitatory synapses. The Rac1/PAK pathway is essential for actin cytoskeleton remodeling.[1][4] In pathological conditions such as Fragile X syndrome (FXS), this pathway is dysregulated, leading to abnormalities in dendritic spine density and morphology.[1][2][5] this compound, by inhibiting PAK, can normalize these structural defects and rescue associated behavioral phenotypes.[1][3][5]
2. Inhibition of Autophagy in Cancer:
In the context of triple-negative breast cancer (TNBC), this compound has been shown to inhibit autophagy.[6][7] It targets PAK2, leading to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17). STX17 is a crucial SNARE protein that mediates the fusion of autophagosomes with lysosomes. By preventing this fusion, this compound blocks the autophagic flux, which in turn leads to an upregulation of the epithelial marker E-cadherin and a suppression of cancer cell migration and metastasis.[6][7]
Quantitative Data Summary
In Vitro Potency of this compound
| Kinase Target | IC50 (nM)[1] | IC50 (nM) |
| PAK1 | 8.25 | 14 |
| PAK2 | 39.5 | 33 |
| PAK3 | 55.3 | 39 |
| PAK4 | 779 | 575 |
Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions |
| Route of Administration | Subcutaneous (s.c.) injection | In vivo mouse models[1][8] |
| Dose | 20 mg/kg | Single dose study[1] |
| Vehicle | 20% (w/v) Hydroxypropyl-β-cyclodextrin in saline | Standard formulation for in vivo use[1][8][9] |
| Blood-Brain Barrier | Penetrant | Brain levels exceed IC50 for Group I PAKs[1][8] |
| Peak Brain Concentration | ~951 ng/g | ~8 hours post-injection[1] |
| Brain Levels (1h post-injection) | ~155 ng/g (~301 nM) | Exceeds IC50 for PAK1, PAK2, and PAK3[1] |
| Dosing Regimen | Once-daily s.c. injection | Achieves steady-state brain levels[8] |
Summary of Long-Term In Vivo Studies
| Disease Model | Animal Model | Dose & Regimen | Key Findings |
| Fragile X Syndrome | Fmr1 KO mice | 10 or 20 mg/kg, s.c., daily for 5 days | Rescued hyperactivity, repetitive behaviors, and audiogenic seizures; normalized dendritic spine density.[1][2][8] |
| CDKL5 Deficiency Disorder | Cdkl5-Het female mice | 20 mg/kg, s.c., daily for 5 days | Normalized general health status, hyperactivity, and fear learning defects; rescued dendritic spine maturation and PSD95 expression.[9][10] |
| Triple-Negative Breast Cancer | Mouse models | Not specified | Suppressed tumor metastasis in vivo.[6][7] |
Experimental Protocols
General Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting a long-term in vivo study with this compound.
Protocol 1: this compound Administration in a Mouse Model of Fragile X Syndrome
This protocol is adapted from studies conducted in Fmr1 knockout (KO) mice.[1][8]
1. Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes (or similar, for subcutaneous injection)
-
Fmr1 KO mice and wild-type (WT) littermate controls
2. Preparation of Dosing Solution (2 mg/mL for a 20 mg/kg dose):
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. To do this, dissolve 200 mg of HP-β-CD in every 1 mL of saline. Gentle warming and vortexing may be required to fully dissolve the powder. Allow the solution to cool to room temperature. This is the vehicle solution.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of the vehicle solution to the this compound powder to achieve a final concentration of 2 mg/mL.
-
Vortex vigorously until the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
The final solution should be clear. Prepare fresh daily or as stability allows.
3. Dosing and Administration:
-
Weigh each mouse to determine the precise injection volume. The dose is typically 10 or 20 mg/kg. For a 20 mg/kg dose using a 2 mg/mL solution, the injection volume will be 10 µL per gram of body weight (e.g., a 25 g mouse receives 250 µL).
-
Administer this compound or vehicle control via subcutaneous (s.c.) injection into the loose skin over the back/scruff.
-
For long-term studies, injections are typically performed once daily for a period of 5 or more days.[1][8]
-
Monitor animals daily for general health, body weight, and any adverse reactions.
4. Post-Administration Analysis:
-
Behavioral Testing: Conduct behavioral assays such as the open-field test for hyperactivity and repetitive behaviors, or audiogenic seizure susceptibility tests. These can be performed after a single dose or following a chronic dosing regimen.[1][2] For acute studies, tests are often conducted when the drug has reached peak brain concentration (e.g., 4-8 hours post-injection).[1]
-
Histological Analysis: After the final dose and behavioral testing, perfuse the animals and collect brain tissue. Perform Golgi staining on cortical or hippocampal sections to analyze dendritic spine density and morphology.[1]
-
Pharmacokinetic Analysis: At various time points after a single or final dose, collect blood and brain tissue to determine this compound concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]
Protocol 2: this compound Treatment in a Mouse Model of CDKL5 Deficiency Disorder
This protocol is based on a study in heterozygous female (Cdkl5-Het) mice.[9][10]
1. Materials:
-
As listed in Protocol 1.
-
Cdkl5-Het mice and WT littermate controls (study conducted in 14-16-month-old mice to assess effects on overt symptomatology).[9]
2. Preparation of Dosing Solution:
-
Follow the same procedure as described in Protocol 1 to prepare a 2 mg/mL solution of this compound in 20% HP-β-CD.[9]
3. Dosing and Administration:
-
The established effective dose in this model is 20 mg/kg.[9][10] Calculate the injection volume based on individual animal weight (10 µL/g).
-
Administer this compound or vehicle via s.c. injection once daily for 5 consecutive days.[9][10]
-
Behavioral testing was performed 6 hours after the s.c. injection, a time point when the drug concentration is near its peak in the brain.[9]
4. Post-Administration Analysis:
-
Behavioral and Health Assessment: Monitor general health status using a modified SHIRPA protocol. Assess hyperactivity in an open-field test and evaluate learning and memory using a fear conditioning paradigm.[9]
-
Biochemical Analysis: Collect whole blood to measure levels of reactive oxygen species.[9] Following euthanasia, collect brain tissue (e.g., hippocampus) for Western blot analysis to assess the phosphorylation status of PAKs and the expression levels of synaptic proteins like PSD95.[9][10]
-
Histological Analysis: Perfuse animals and prepare brain tissue for Golgi staining to analyze dendritic spine maturation in hippocampal neurons (e.g., CA1 pyramidal neurons).[9]
Safety and Toxicology
While specific long-term toxicology studies are not detailed in the reviewed literature, the reported studies in mice using doses up to 20 mg/kg daily for 5 days did not mention significant adverse effects or weight loss, suggesting the compound is well-tolerated in these short-term chronic paradigms.[1][11] Furthermore, in vivo studies have shown that this compound does not appear to cause sedation, as motor coordination on a rotarod was unaffected at effective doses.[11] Researchers should nevertheless conduct their own dose-range finding and toxicity studies for any new model or extended treatment duration.
Conclusion
This compound is a valuable research tool for the in vivo investigation of PAK signaling in both the central nervous system and in oncology. Its ability to cross the blood-brain barrier and its demonstrated efficacy in rescuing disease-relevant phenotypes in multiple animal models make it a compelling compound for long-term preclinical studies. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further explore the therapeutic potential of PAK inhibition.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards Kinase Inhibitor Therapies for Fragile X Syndrome: Tweaking Twists in the Autism Spectrum Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Behavioral Assays in Mice Treated with Frax486
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frax486 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs).[1] PAKs are key regulators of cytoskeletal dynamics and neuronal signaling, and their dysregulation has been implicated in various neurological disorders. This compound has demonstrated therapeutic potential in preclinical models of Fragile X syndrome (FXS) and CDKL5 Deficiency Disorder (CDD) by rescuing behavioral and neuronal phenotypes.[1][2] These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in mouse models of these disorders.
Mechanism of Action of this compound
This compound is a brain-penetrant small molecule that selectively inhibits PAK1, PAK2, and PAK3.[1] In the context of neurological disorders like FXS, which is caused by the silencing of the Fmr1 gene, the Rac/PAK signaling pathway is hyperactive. This leads to abnormalities in dendritic spine morphology and function. By inhibiting Group I PAKs, this compound helps to normalize this pathway, thereby ameliorating synaptic defects and associated behavioral abnormalities.[1]
Behavioral Assays in Fmr1 Knockout (KO) Mice
Fmr1 KO mice are a widely used animal model for Fragile X syndrome and exhibit several behavioral phenotypes relevant to the human condition, including hyperactivity, repetitive behaviors, and susceptibility to audiogenic seizures.[1]
Open-Field Test for Hyperactivity and Repetitive Behaviors
This assay is used to assess locomotor activity and anxiety-like behavior in a novel environment. Fmr1 KO mice typically display hyperactivity, which can be rescued by treatment with this compound.[1]
Experimental Protocol:
-
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material. The arena should be placed in a sound-attenuated room with consistent, dim lighting (e.g., 10-20 lux).
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place a single mouse into the center of the open-field arena.
-
Allow the mouse to explore the arena freely for 30 minutes.
-
Record the session using a video tracking system (e.g., Any-maze, EthoVision).
-
-
Data Analysis:
-
Total Distance Traveled: The total distance the mouse moves during the 30-minute session.
-
Time Spent Moving: The duration for which the mouse is in motion.
-
Stereotypies: The number of repetitive, unvarying sequences of movements (e.g., circling, excessive grooming).
-
The analysis is often focused on the latter half of the session (e.g., minutes 18-30), as the hyperactivity phenotype in Fmr1 KO mice becomes more pronounced over time.[1]
-
Data Presentation:
| Parameter | Genotype/Treatment | Mean ± SEM |
| Distance Traveled (cm, min 18-30) | WT + Vehicle | ~2000 ± 150 |
| Fmr1 KO + Vehicle | ~3500 ± 200 | |
| Fmr1 KO + this compound (20 mg/kg) | ~2200 ± 180 | |
| Time Moving (s, min 18-30) | WT + Vehicle | ~200 ± 15 |
| Fmr1 KO + Vehicle | ~350 ± 20 | |
| Fmr1 KO + this compound (20 mg/kg) | ~220 ± 18 | |
| Stereotypy Counts (min 18-30) | WT + Vehicle | ~50 ± 5 |
| Fmr1 KO + Vehicle | ~100 ± 10 | |
| Fmr1 KO + this compound (20 mg/kg) | ~60 ± 8 |
Note: The values presented are representative and may vary based on specific experimental conditions.
Audiogenic Seizure (AGS) Susceptibility
Fmr1 KO mice exhibit increased susceptibility to sound-induced seizures, a robust phenotype that can be mitigated by this compound treatment.[1]
Experimental Protocol:
-
Apparatus: A seizure chamber (e.g., a clear acrylic box) equipped with a high-frequency speaker capable of producing a loud auditory stimulus.
-
Acclimation: Place the mouse in the chamber and allow it to acclimate for 2 minutes.
-
Procedure:
-
Present a loud auditory stimulus (e.g., a 124 dB siren) for a maximum of 5 minutes or until a seizure is observed.[1]
-
Observe and score the behavioral response, which typically follows a sequence:
-
Wild Running: Frantic, undirected running and jumping.
-
Clonic Seizure: Rhythmic convulsions of the body and limbs.
-
Tonic Seizure: Rigid extension of the limbs and body.
-
Respiratory Arrest/Death: In some cases, the seizure can be lethal.
-
-
-
Data Analysis:
-
Incidence of Seizure: The percentage of mice in each group that exhibit wild running and/or convulsive seizures.
-
Seizure Severity Score: A graded score based on the observed seizure behaviors.
-
Data Presentation:
| Treatment Group (Fmr1 KO mice) | Dose (mg/kg) | Incidence of Wild Running (%) | Incidence of Seizure (%) |
| Vehicle | - | 100% | 96% |
| This compound (5-day daily admin.) | 10 | 75% | 50% |
| This compound (5-day daily admin.) | 20 | 54% | 42% |
| This compound (single dose) | 10 | 80% | 80% |
| This compound (single dose) | 20 | 25% | 25% |
| This compound (single dose) | 30 | 0% | 0% |
Data adapted from Dolan et al., 2013.[1]
Behavioral Assays in Cdkl5 Heterozygous (Het) Mice
Cdkl5-Het female mice serve as a model for CDKL5 Deficiency Disorder and exhibit phenotypes such as hyperactivity and deficits in fear learning.[2]
Contextual Fear Conditioning
This assay assesses fear-associated learning and memory. This compound has been shown to rescue fear learning deficits in Cdkl5-Het mice.[2]
Experimental Protocol:
-
Apparatus: A fear conditioning chamber with a grid floor connected to a shock generator. The chamber should be placed in a sound-attenuating cubicle. A separate, distinct context (different lighting, flooring, and odor) is needed for cued fear testing.
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow for a baseline exploration period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).
-
The CS co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing (e.g., 2-3 times) with an inter-trial interval (e.g., 2 minutes).
-
Leave the mouse in the chamber for a post-conditioning period (e.g., 1 minute).
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the original conditioning chamber (without the CS or US).
-
Record the behavior for a set period (e.g., 5 minutes).
-
Measure the percentage of time the mouse spends "freezing" (complete immobility except for respiration).
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in the novel context.
-
After a baseline period, present the CS (auditory tone) without the US.
-
Measure the percentage of freezing time before, during, and after the CS presentation.
-
Data Presentation:
| Genotype/Treatment | Baseline Freezing (%) | Post-Conditioning Freezing (%) |
| WT + Vehicle | ~5 ± 2 | ~40 ± 5 |
| Cdkl5-Het + Vehicle | ~5 ± 2 | ~15 ± 4 |
| Cdkl5-Het + this compound (20 mg/kg) | ~5 ± 2 | ~35 ± 6 |
Note: The values presented are representative and may vary. This compound treatment significantly improved fear memory in Cdkl5-Het mice (p < 0.05).[2]
References
Application Notes and Protocols for Frax486 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax486 is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2][3] These kinases are critical regulators of actin cytoskeleton dynamics, dendritic spine morphology, and synaptic plasticity.[1][2] Dysregulation of the PAK signaling pathway has been implicated in various neurological and neurodevelopmental disorders, including Fragile X syndrome (FXS), the most common inherited form of intellectual disability and autism.[1][4][5][6] this compound has emerged as a valuable research tool for investigating the role of PAKs in these conditions and for evaluating the therapeutic potential of PAK inhibition.[1][4][5][6][7]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo neuroscience research models, with a particular focus on its application in studying Fragile X syndrome.
Mechanism of Action
This compound selectively inhibits the kinase activity of Group I PAKs, which are key downstream effectors of the small GTPases Rac1 and Cdc42.[1][2] In the context of neuronal function, PAKs phosphorylate downstream targets such as LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1] This signaling cascade plays a crucial role in regulating the structure and function of dendritic spines, the primary sites of excitatory synapses in the brain.[1][2] In conditions like Fragile X syndrome, the absence of the fragile X mental retardation protein (FMRP) leads to overactivation of the PAK pathway, resulting in abnormal dendritic spine morphology and impaired synaptic plasticity.[8][9] this compound reverses these abnormalities by inhibiting Group I PAKs, thereby restoring normal actin dynamics and synaptic function.[1][4]
Signaling Pathway
The signaling pathway targeted by this compound is central to the regulation of neuronal connectivity. The following diagram illustrates the key components of this pathway.
Caption: this compound inhibits Group I PAKs, modulating downstream actin dynamics.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| PAK1 | 14 | [3] |
| PAK2 | 33 | [3] |
| PAK3 | 39 | [3] |
| PAK4 | 779 | [3] |
Table 2: In Vivo Pharmacokinetics in Mice (Single 20 mg/kg s.c. Injection)
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Reference |
| 15 min | >100 | - | [2] |
| 1 hour | - | 155 ± 25.5 | [2] |
| 8 hours | - | ~951 | [1] |
| 18 hours | >100 | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
In Vitro Assays
1. Primary Hippocampal Neuron Culture and Treatment
-
Objective: To assess the effect of this compound on neuronal morphology and synaptic protein expression.
-
Protocol:
-
Prepare primary hippocampal neurons from P1 mouse pups.[10]
-
Plate neurons at a suitable density on coated coverslips.
-
At the desired day in vitro (e.g., DIV14), treat neurons with this compound (e.g., 100 nM) or vehicle (DMSO) for a specified duration (e.g., 48 hours).[10][11]
-
Fix the cells and perform immunocytochemistry for markers such as MAP2 (dendritic morphology) and PSD95 (postsynaptic density).[12]
-
Acquire images using a fluorescence microscope and quantify parameters like neurite outgrowth and the number of PSD95-positive puncta.[12]
-
In Vivo Studies in Mouse Models of Fragile X Syndrome (Fmr1 KO mice)
1. Drug Preparation and Administration
-
Objective: To prepare this compound for systemic administration in mice.
-
Protocol:
2. Open-Field Test for Hyperactivity and Repetitive Behaviors
-
Objective: To evaluate the effect of this compound on locomotor activity and stereotypic behaviors.
-
Workflow:
Caption: Workflow for the open-field test to assess behavioral phenotypes.
-
Protocol:
-
Administer this compound or vehicle to Fmr1 KO and wild-type (WT) littermate mice.[4]
-
After a designated time (e.g., 1 hour post-injection), place individual mice into an open-field arena.
-
Use an automated tracking system to record locomotor activity for 30 minutes.[4]
-
Analyze the data for total distance traveled, horizontal movements, time spent moving, and the number of repetitive behaviors (e.g., counterclockwise revolutions).[4]
-
3. Audiogenic Seizure (AGS) Susceptibility
-
Objective: To determine if this compound can reduce seizure susceptibility.
-
Protocol:
-
Administer this compound or vehicle to Fmr1 KO mice.[2]
-
One hour after injection, place the mouse in a seizure-induction chamber.
-
Expose the mouse to a loud, high-frequency sound (e.g., a siren) for a defined period (e.g., 60 seconds).[2]
-
Observe and score the seizure response, which may include wild running, tonic-clonic seizures, and respiratory arrest.[2]
-
Record the percentage of mice in each treatment group that exhibit a seizure response.
-
4. Dendritic Spine Analysis
-
Objective: To assess the effect of this compound on the abnormal dendritic spine density observed in Fmr1 KO mice.
-
Workflow:
Caption: Workflow for dendritic spine density analysis in mouse brain tissue.
-
Protocol:
-
Treat adult Fmr1 KO and WT mice with this compound or vehicle daily for a specified period (e.g., 5 days).[4]
-
Collect brain tissue at a time point corresponding to high brain concentrations of the drug (e.g., 8 hours after the final injection).[4]
-
Process the brain tissue using Golgi staining to visualize dendritic spines.
-
Acquire high-resolution images of cortical neurons, focusing on specific dendritic compartments (e.g., apical dendrites).[2]
-
Manually or semi-automatically count the number of spines per unit length of the dendrite to determine spine density.
-
Conclusion
This compound is a powerful tool for investigating the role of Group I PAKs in neuronal function and disease. The protocols outlined above provide a framework for utilizing this compound in both cell-based and whole-animal models to explore its effects on cellular morphology, synaptic function, and behavior. Researchers and drug development professionals can adapt these methodologies to further elucidate the therapeutic potential of PAK inhibition for neurological disorders such as Fragile X syndrome.
References
- 1. pnas.org [pnas.org]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Compound this compound Reverses Signs of Fragile X in Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Towards Kinase Inhibitor Therapies for Fragile X Syndrome: Tweaking Twists in the Autism Spectrum Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder [pubmed.ncbi.nlm.nih.gov]
- 12. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols: Measuring Autophagy Flux Following Frax486 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. The process, termed autophagic flux, involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which subsequently fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
Frax486 has been identified as a potent inhibitor of p21-activated kinases (PAKs).[1][2] Specifically, this compound targets PAK2, which leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin (B1175090) 17 (STX17).[1][2] STX17 is a crucial SNARE protein that mediates the fusion of autophagosomes with lysosomes.[1][3][4] By promoting the degradation of STX17, this compound effectively blocks the final step of the autophagy cascade, leading to an accumulation of autophagosomes.[1]
These application notes provide detailed protocols for assessing the impact of this compound on autophagy flux using two common methods: Western blot analysis of LC3-II and p62, and fluorescence microscopy of cells expressing a tandem mCherry-GFP-LC3 reporter.
Signaling Pathway of this compound-Mediated Autophagy Inhibition
Caption: this compound inhibits PAK2, leading to STX17 degradation and blocking autophagosome-lysosome fusion.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment on autophagy markers based on published data.[1]
Table 1: Effect of this compound on LC3-II and p62 Protein Levels in Triple-Negative Breast Cancer Cells (24-hour treatment)
| This compound Concentration (µM) | Relative LC3-II Levels (Fold Change vs. Control) | Relative p62 Levels (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 |
| 0.5 | Increased | Increased |
| 1.0 | Further Increased | Further Increased |
| 2.0 | Markedly Increased | Markedly Increased |
Table 2: Autophagic Flux Analysis with this compound and Chloroquine (CQ) in Triple-Negative Breast Cancer Cells (24-hour treatment)
| Treatment | Relative LC3-II Accumulation | Interpretation |
| Control | Baseline | Basal autophagy |
| This compound (2 µM) | Significant Increase | Block in autophagic degradation |
| Chloroquine (CQ) | Significant Increase | Block in autophagic degradation |
| This compound (2 µM) + CQ | Slight additional increase compared to either alone | This compound acts as a late-stage autophagy inhibitor |
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Flux
This protocol details the measurement of LC3-II and p62 protein levels to assess autophagic flux. An increase in LC3-II and p62 indicates a blockage in the autophagic pathway.[5][6][7]
Caption: Workflow for Western blot-based autophagy flux assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Chloroquine (CQ) or Bafilomycin A1 (BafA1)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, Mouse anti-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
For a comprehensive flux analysis, include the following conditions:
-
Vehicle control (DMSO)
-
This compound alone
-
Lysosomal inhibitor alone (e.g., 50 µM CQ for the last 4 hours of culture)
-
This compound for the full duration, with the lysosomal inhibitor added for the last 4 hours.
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a 15% polyacrylamide gel for LC3 analysis and a 10% gel for p62 and loading control analysis.
-
Run the gel until adequate separation of protein bands is achieved.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Densitometry Analysis: Quantify the band intensities for LC3-II, p62, and the loading control using image analysis software. Normalize the levels of LC3-II and p62 to the loading control.
Protocol 2: mCherry-GFP-LC3 Fluorescence Microscopy Assay
This assay utilizes a tandem fluorescently tagged LC3 protein to monitor autophagic flux. In the neutral pH of autophagosomes, both GFP and mCherry fluoresce (yellow puncta). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce (red puncta).[8][9] An accumulation of yellow puncta following this compound treatment indicates a block in autophagosome-lysosome fusion.[1]
Caption: Workflow for the mCherry-GFP-LC3 autophagy flux assay.
Materials:
-
Cells stably expressing mCherry-GFP-LC3
-
Complete culture medium
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate mCherry-GFP-LC3 expressing cells onto glass coverslips in a 24-well plate. Allow cells to adhere and grow to 50-60% confluency.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 2 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Carefully mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Confocal Microscopy:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for DAPI, GFP, and mCherry.
-
Capture multiple images from different fields for each condition.
-
-
Image Analysis:
-
Quantify the number of yellow (mCherry+GFP+) puncta (autophagosomes) and red-only (mCherry+GFP-) puncta (autolysosomes) per cell using image analysis software.
-
An increase in the ratio of yellow to red puncta in this compound-treated cells compared to the control indicates an inhibition of autophagic flux.
-
Conclusion
The provided protocols offer robust methods for investigating the effects of this compound on autophagy. By employing both biochemical and imaging-based assays, researchers can obtain comprehensive and quantitative data on the inhibition of autophagic flux mediated by this PAK2 inhibitor. These approaches are essential for elucidating the therapeutic potential of this compound in diseases where autophagy modulation is a key strategy.
References
- 1. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING controls energy stress-induced autophagy and energy metabolism via STX17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STX17 syntaxin 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays Using Frax486
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes implicated in a variety of physiological and pathological conditions, including embryonic development, immune response, and cancer metastasis. The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a critical role in regulating cytoskeletal dynamics and cell motility.[1] Frax486 is a potent and selective inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), making it a valuable tool for investigating the role of these kinases in cell migration and invasion. These application notes provide detailed protocols for utilizing this compound in wound healing and transwell assays to assess its impact on cancer cell motility.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the kinase activity of Group I PAKs. These kinases are key effectors downstream of the Rho GTPases, Rac1 and Cdc42. Upon activation by upstream signals, such as growth factors, Rac1 and Cdc42 bind to and activate PAKs. Activated PAKs then phosphorylate a variety of downstream substrates, including LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin. This leads to the stabilization of actin filaments and the promotion of cytoskeletal rearrangements necessary for cell migration and invasion. By inhibiting Group I PAKs, this compound disrupts this signaling cascade, leading to a reduction in actin filament dynamics and a subsequent impairment of cell motility.
Data Presentation
Quantitative Data for this compound
The inhibitory activity of this compound against Group I PAKs has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of this compound.
| Target | IC50 (nM) |
| PAK1 | 8.25 |
| PAK2 | 39.5 |
| PAK3 | 55.3 |
| PAK4 | 779 |
Data sourced from in vitro kinase assays.[1]
Mandatory Visualizations
Caption: this compound inhibits Group I PAKs, disrupting the signaling cascade that regulates actin cytoskeleton remodeling and ultimately cell migration and invasion.
Caption: A streamlined workflow for assessing the effect of this compound on cancer cell invasion using a Matrigel-coated transwell assay.
Experimental Protocols
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip. Create a second scratch perpendicular to the first to create a cross-shaped wound.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Imaging: Immediately capture images of the wounds at time 0 using a microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each treatment group.
Cell Invasion Assay (Transwell / Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Cold, serum-free culture medium
-
Chemoattractant (e.g., complete medium with 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8). Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Carefully remove any remaining liquid from the rehydrated Matrigel. Add 200-500 µL of the cell suspension containing this compound or vehicle to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add 500-750 µL of a chemoattractant (e.g., complete medium with 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours (the incubation time should be optimized for the specific cell line).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.
-
Fixation and Staining: Fix the invading cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several random fields of view. Calculate the average number of invaded cells per field for each treatment group. The results can be expressed as the percentage of invasion relative to the vehicle control.
References
Frax486 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frax486 is a potent, cell-permeable, and orally bioavailable small molecule inhibitor of Group I p21-activated kinases (PAKs), with IC₅₀ values in the nanomolar range for PAK1, PAK2, and PAK3.[1][2] By targeting these key regulators of the actin cytoskeleton, this compound has emerged as a valuable tool for investigating cellular processes such as cell motility, morphology, and synaptic plasticity.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions, its storage, and its application in common in vitro and in vivo experimental models.
Quantitative Data Summary
For consistency and reproducibility in experimental design, it is imperative to handle this compound with precision. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 513.39 g/mol | [1] |
| Formula | C₂₅H₂₃Cl₂FN₆O | [1] |
| CAS Number | 1232030-35-1 | [1] |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 20 mM | Hygroscopic DMSO can negatively impact solubility; always use freshly opened, high-quality DMSO. Warming and sonication may be required for complete dissolution. | [1] |
| Water | Insoluble | ||
| Ethanol | Insoluble |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | Store protected from light. | |
| 4°C | 2 years | For shorter-term storage. | ||
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | 1 year | For more frequent use, but shorter stability. |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting Group I p21-activated kinases (PAKs), which are serine/threonine kinases that act as key effectors of the Rho GTPases, Rac1 and Cdc42. The canonical signaling pathway involves the regulation of the actin cytoskeleton, which is crucial for maintaining cell structure and function.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh 5.13 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate briefly to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. For long-term storage, store the aliquots at -80°C.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
To prevent precipitation, it is recommended to perform serial dilutions or add the DMSO stock to the media with gentle mixing.
Example: Preparing a 100 nM working solution of this compound:
-
Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate stock by diluting the 10 mM stock solution 1:100 in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to make 1 mL of 100 nM working solution, add 1 µL of the 100 µM intermediate stock to 999 µL of cell culture medium. Mix gently by pipetting.
In Vitro Treatment of Cells: An Example with Primary Hippocampal Neurons
This protocol is an example and may require optimization for different cell types.
Materials:
-
Primary hippocampal neuron cultures
-
Complete neuronal culture medium
-
This compound working solution
-
Vehicle control (culture medium with DMSO)
Procedure:
-
Cell Seeding: Plate primary hippocampal neurons at the desired density and allow them to adhere and differentiate for the appropriate time (e.g., 7 days in vitro).
-
Treatment: Aspirate the existing medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 100 nM) or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
Downstream Analysis: Following incubation, cells can be processed for various analyses such as immunofluorescence, Western blotting, or morphological analysis.
In Vivo Administration in Mice
Materials:
-
This compound powder
-
20% (w/v) hydroxypropyl-β-cyclodextrin in sterile saline
-
Sterile vials
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Formulation Preparation: Prepare a 2 mg/mL solution of this compound by dissolving the powder in 20% (w/v) hydroxypropyl-β-cyclodextrin. This may require vortexing and gentle warming. Prepare a vehicle-only control solution.
-
Dosing: For a 20 mg/kg dose, administer the solution via subcutaneous (s.c.) injection at a volume of 10 µL per gram of body weight.
-
Experimental Timeline: The timing of downstream analysis will depend on the specific experiment. For example, behavioral assays can be conducted 4-6 hours post-injection, while tissue can be collected for analysis at various time points.
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and DMSO stock solutions.
-
Ventilation: Handle this compound powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of this compound and its solutions in accordance with local, state, and federal regulations for chemical waste.
These protocols and application notes are intended as a guide. Researchers should optimize conditions for their specific experimental systems.
References
Application Notes and Protocols: Investigating PAK1 Signaling with Lentiviral shRNA Knockdown and Frax486 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a dual approach of lentiviral-mediated short hairpin RNA (shRNA) knockdown of p21-activated kinase 1 (PAK1) and pharmacological inhibition with Frax486. This powerful combination allows for a thorough investigation of the PAK1 signaling pathway and its role in various cellular processes, offering a robust platform for target validation and drug discovery.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical mediators of cellular signaling, influencing processes such as cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] Dysregulation of PAK signaling, particularly PAK1, is implicated in numerous diseases, including cancer and neurological disorders.[1][3] This document outlines a strategy to dissect the function of PAK1 by combining stable gene silencing through lentiviral shRNA with acute, targeted inhibition using this compound, a potent, brain-penetrant inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[4]
Data Presentation
The following tables summarize quantitative data from representative studies, providing a baseline for expected outcomes when employing lentiviral shRNA knockdown of PAK1 and this compound treatment.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PAK1) | 14 nM | In vitro kinase assay | [4] |
| IC₅₀ (PAK2) | 33 nM | In vitro kinase assay | [4] |
| IC₅₀ (PAK3) | 39 nM | In vitro kinase assay | [4] |
| IC₅₀ (PAK4) | 575 nM | In vitro kinase assay | [4] |
| Effective Concentration (in vitro) | 1 - 10 µM | WPMY-1 cells | [5] |
Table 2: Representative Effects of PAK1 Knockdown and Inhibition on Cellular Processes
| Experimental Approach | Cell Line | Effect on Proliferation | Effect on Apoptosis | Reference |
| Lentiviral shRNA knockdown of PAK1 | DU-145 (Prostate Cancer) | Significant decrease in cell growth | - | [6] |
| Lentiviral shRNA knockdown of PAK1 | MCF-7 (Breast Cancer) | Significant decrease in cell growth | - | [6] |
| siRNA knockdown of PAK1 | NSCLC cells | Inhibition of proliferation | Increased apoptosis (2- to 6-fold increase in Annexin-V) | [7] |
| This compound Treatment (1-10 µM) | WPMY-1 (Prostate Stromal) | Attenuation of proliferation rate | Time and concentration-dependent cytotoxicity | [5] |
| PAK Inhibitor (PF-3758309) + XIAP siRNA | NSCLC cells | - | Potent synergistic induction of apoptosis | [7] |
Signaling Pathway and Experimental Workflow Diagrams
PAK1 Signaling Pathway
The following diagram illustrates the central role of PAK1 in mediating downstream cellular signaling pathways.
Experimental Workflow: Lentiviral shRNA Knockdown and this compound Treatment
This workflow outlines the key steps for combining lentiviral-mediated gene knockdown with small molecule inhibition.
Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of PAK1
This protocol describes the generation of stable cell lines with reduced PAK1 expression.
Materials:
-
HEK293T cells for lentivirus production
-
Target cells for knockdown
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing shRNA targeting PAK1 (and a non-targeting control shRNA)
-
Transfection reagent
-
Culture medium and supplements
-
Puromycin (or other selection antibiotic)
-
Reagents for RNA extraction and qPCR
-
Antibodies for Western blotting (anti-PAK1, anti-loading control)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Plate target cells at an appropriate density.
-
The following day, infect the cells with the lentiviral supernatant at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency. Include a polybrene concentration of 4-8 µg/mL to enhance transduction.
-
Incubate for 24 hours.
-
-
Selection of Stable Cell Lines:
-
Replace the virus-containing medium with fresh medium containing a predetermined concentration of puromycin.
-
Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of PAK1 Knockdown:
-
Expand the puromycin-resistant cell population.
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to quantify the reduction in PAK1 mRNA levels compared to the non-targeting shRNA control.
-
Western Blotting: Lyse the cells and perform Western blot analysis to confirm the reduction in PAK1 protein levels.
-
Protocol 2: this compound Treatment of PAK1 Knockdown Cells
This protocol outlines the treatment of stable PAK1 knockdown and control cell lines with this compound.
Materials:
-
Stable PAK1 knockdown and non-targeting control cell lines
-
This compound (dissolved in DMSO)
-
Culture medium and supplements
-
Reagents for desired downstream assays (e.g., proliferation, apoptosis)
Procedure:
-
Dose-Response Determination:
-
Plate the stable cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC₅₀ of this compound in both cell lines.
-
-
Experimental Treatment:
-
Based on the dose-response data, select appropriate concentrations of this compound for further experiments. It is advisable to use concentrations at and below the IC₅₀ to investigate specific inhibitory effects versus general cytotoxicity.
-
Plate the PAK1 knockdown and control cells for the desired downstream assays.
-
Treat the cells with this compound or vehicle control (DMSO) for the predetermined time.
-
-
Downstream Analysis:
-
Proliferation Assays: Perform assays such as BrdU incorporation or cell counting to assess the effect of this compound on cell proliferation in the context of PAK1 knockdown.
-
Apoptosis Assays: Use methods like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays to quantify apoptosis.
-
Western Blotting: Analyze changes in the phosphorylation status of downstream targets of PAK1 to confirm pathway inhibition.
-
The combined use of lentiviral shRNA for stable gene knockdown and a specific small molecule inhibitor like this compound provides a robust and versatile platform for dissecting the complexities of PAK1 signaling. This dual-pronged approach allows for the differentiation between the effects of long-term protein depletion and acute enzymatic inhibition, offering deeper insights into the dynamic roles of PAK1 in cellular function. The protocols and data presented herein serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting the PAK1 pathway.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Frax486 Cytotoxicity in Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Frax486 cytotoxicity in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] PAKs are key signaling nodes that regulate a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. By inhibiting Group I PAKs, this compound can disrupt these processes, leading to cytotoxic effects in various cell types, particularly cancer cells where PAKs are often dysregulated.
Q2: How does this compound induce cytotoxicity in cancer cells?
A2: this compound induces cytotoxicity through multiple mechanisms. Its primary action is the inhibition of PAK1, PAK2, and PAK3, which disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.[1] One of the key downstream effects of this compound is the inhibition of autophagy.[1][2] Specifically, this compound-mediated inhibition of PAK2 leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17).[1] STX17 is a crucial SNARE protein required for the fusion of autophagosomes with lysosomes, a critical step in the autophagy process.[1] By blocking this fusion, this compound leads to an accumulation of autophagosomes and ultimately triggers cell death.
Q3: What are the typical IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. The table below summarizes the in vitro IC50 and Ki values for this compound against different PAK isoforms. It's important to note that cellular IC50 values for cytotoxicity will differ from these biochemical values.
Data Presentation: this compound Potency
| Target | IC50 (nM) | Ki (nM) |
| PAK1 | 14 | 7.8 |
| PAK2 | 33 | 23 |
| PAK3 | 39 | 24 |
| PAK4 | 575 | 390 |
Data extracted from Wright et al., 2021, PLOS One, Supplementary Table 2.
Experimental Protocols
Detailed Protocol for Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in an adherent cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target adherent cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. A suggested starting concentration range is 0.01 µM to 100 µM.
-
It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%). Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
Use a multichannel pipette for adding reagents to minimize pipetting variability.
-
To avoid edge effects, consider not using the outer wells of the plate for experimental data. Fill them with PBS or medium to maintain humidity.
-
Issue 2: Low signal or unexpected results.
-
Possible Cause: Suboptimal cell density, incorrect incubation times, or this compound degradation.
-
Troubleshooting Steps:
-
Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Optimize the incubation time with this compound. A time-course experiment (e.g., 24h, 48h, 72h) can be informative.
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Issue 3: Discrepancy between expected and observed IC50 values.
-
Possible Cause: Cell line-specific sensitivity, passage number of cells, or assay-specific artifacts.
-
Troubleshooting Steps:
-
Different cell lines can have vastly different sensitivities to the same compound due to their unique genetic and proteomic profiles.
-
Use cells with a consistent and low passage number, as prolonged culturing can alter their characteristics.
-
Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo, LDH release) to confirm your results, as some compounds can interfere with the MTT assay chemistry.
-
Issue 4: this compound appears to have low cytotoxicity in a specific cell line.
-
Possible Cause: The cell line may have low expression of Group I PAKs or have compensatory signaling pathways.
-
Troubleshooting Steps:
-
Perform a western blot to confirm the expression of PAK1, PAK2, and PAK3 in your cell line.
-
Investigate the activity of alternative survival pathways in your cell line that might confer resistance to PAK inhibition.
-
Mandatory Visualizations
Caption: this compound inhibits Group I PAKs, leading to STX17 degradation and autophagy blockade.
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
References
- 1. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Frax486 Concentration for Primary Neurons
Welcome to the technical support center for optimizing the use of Frax486 in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this selective group I p21-activated kinase (PAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neurons?
This compound is a potent and selective small molecule inhibitor of group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are critical downstream effectors of the Rho GTPases, Rac1 and Cdc42. In neurons, the Rac1/Cdc42-PAK signaling pathway plays a pivotal role in regulating the dynamics of the actin cytoskeleton, which is essential for dendritic spine formation, maturation, and synaptic plasticity. By inhibiting group I PAKs, this compound modulates the downstream signaling cascade involving LIM kinase (LIMK) and cofilin, ultimately impacting actin polymerization and dendritic spine morphology.[1]
Q2: What is a good starting concentration for this compound in primary neuron cultures?
Based on published studies, a starting concentration of 100 nM for an incubation period of 48 hours has been shown to be effective in primary hippocampal neurons.[3] For primary cortical neurons, beneficial effects on dendritic spine size and density have been observed in a dose-dependent manner at various concentrations.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For in vitro experiments, stock solutions are typically prepared in DMSO.[5] Aliquots of the stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in pre-warmed complete neuronal culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in your culture medium is kept low (ideally below 0.5% v/v) to avoid solvent-induced toxicity.
Q4: How stable is this compound in cell culture medium?
Q5: Are there known off-target effects of this compound?
This compound is a selective inhibitor for group I PAKs (PAK1, PAK2, and PAK3) with significantly lower potency against group II PAKs like PAK4.[2] However, as with any kinase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is recommended to consult kinase profiling data if available and to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Issue 1: No observable effect on dendritic spine morphology.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 10 nM to 1 µM). The optimal concentration can vary between different primary neuron types (e.g., hippocampal vs. cortical). |
| Insufficient Incubation Time | Increase the incubation time. Effects on spine morphology may take 24-72 hours to become apparent. |
| Low Basal PAK Activity | Ensure your culture conditions or experimental model have sufficient basal PAK activity for an inhibitory effect to be observed. |
| Compound Degradation | For long-term experiments, replenish the media with fresh this compound every 48 hours. Ensure proper storage of the stock solution. |
| Neuron Health | Assess the overall health of your primary neuron culture. Unhealthy neurons may not respond appropriately to treatment. |
Issue 2: Signs of neurotoxicity (e.g., neurite blebbing, cell detachment, pyknotic nuclei).
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Lower the concentration of this compound. Perform a toxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range for your specific neurons. |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v). Prepare a vehicle control with the same final DMSO concentration. |
| Poor Culture Health | Primary neurons are sensitive. Ensure optimal culture conditions (media, supplements, density, and substrate coating) to minimize baseline stress. |
| Contamination | Check for microbial contamination in your cultures, as this can cause neuronal death. |
Issue 3: High variability between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Preparation | Prepare a large batch of high-concentration stock solution and aliquot for single use to ensure consistency. Always use fresh dilutions for each experiment. |
| Variability in Primary Cultures | Minimize variability between primary culture preparations by using embryos/pups of the same age and standardizing the dissection and plating procedures. |
| Inconsistent Plating Density | Plate neurons at a consistent density, as this can affect their health, maturation, and response to treatment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outermost wells of the plate for data collection. Fill these wells with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Primary Neurons
| Neuronal Type | Concentration | Incubation Time | Observed Effect | Reference |
| Primary Hippocampal Neurons | 100 nM | 48 hours | Rescued abnormal neuronal maturation and number of PSD95-positive puncta. | [3] |
| Primary Cortical Neurons | 500 nM | 30 minutes pretreatment | Inhibited Sema3F-Fc induced spine retraction. | [6] |
| Primary Cortical Neurons | Dose-dependent | 6 days | Rescued spine shrinkage resulting from prolonged DISC1 knockdown. | [4] |
Table 2: IC50 Values of this compound for Group I PAKs
| Kinase | IC50 (nM) |
| PAK1 | 8.25 |
| PAK2 | 39.5 |
| PAK3 | 55.3 |
| PAK4 (Group II) | 779 |
| Data from in vitro kinase assays.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound: Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom. Reconstitute with high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution in pre-warmed, complete neuronal culture medium to the desired final concentration. For example, to make a 100 nM working solution from a 10 mM stock, perform a 1:100,000 dilution. It is recommended to do this in a serial dilution manner to ensure accuracy.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest this compound concentration to the culture medium.
Protocol 2: Treatment of Primary Neurons with this compound
-
Culture Preparation: Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated coverslips or plates) until they reach the desired developmental stage for your experiment (e.g., DIV7-10 for mature spines).
-
Media Change: Gently aspirate half of the existing culture medium from each well.
-
Treatment Application: Add an equal volume of the freshly prepared this compound working solution or vehicle control to the corresponding wells. This gradual media change minimizes mechanical stress on the neurons.
-
Incubation: Return the culture plates to a humidified incubator at 37°C and 5% CO2 for the desired treatment duration (e.g., 24-72 hours).
-
Long-Term Treatment: For experiments lasting longer than 48 hours, consider performing a half-media change with fresh this compound-containing medium every 2 days to maintain the effective concentration of the inhibitor.
-
Endpoint Analysis: After the incubation period, proceed with your desired analysis, such as immunocytochemistry for morphological analysis, Western blotting for protein expression, or functional assays.
Mandatory Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for this compound treatment.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Abstract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semaphorin3F Drives Dendritic Spine Pruning through Rho-GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Frax486 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Frax486, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. It displays significantly lower activity against Group II PAKs, such as PAK4. The primary mechanism of action of this compound is the inhibition of the kinase activity of these PAKs, which play crucial roles in regulating cytoskeletal dynamics, cell motility, and survival.
Q2: At what concentration should I be concerned about this compound off-target effects?
While this compound is selective for Group I PAKs at nanomolar concentrations, the potential for off-target effects increases with concentration. Researchers should be cautious when using this compound at concentrations significantly higher than its reported IC50 values for its primary targets (see Table 1). It is recommended to perform a dose-response curve for the desired on-target effect in your specific experimental system to determine the optimal concentration range. Concentrations exceeding 1 µM may have a higher likelihood of engaging off-target kinases.
Q3: What are the potential consequences of this compound off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Unexpected cellular phenotypes: Observed effects that are inconsistent with the known functions of PAK1, PAK2, or PAK3.
-
Toxicity or cell death: At high concentrations, inhibition of other essential kinases can lead to cytotoxicity.
-
Activation of compensatory signaling pathways: Inhibition of off-target kinases can sometimes lead to the paradoxical activation of other signaling pathways.
-
Inconsistent or irreproducible results: Off-target effects can vary between different cell lines or experimental conditions, leading to a lack of reproducibility.
Troubleshooting Guides
Issue: I am observing an unexpected phenotype that does not seem to be mediated by PAK1, PAK2, or PAK3 inhibition.
-
Possible Cause: The observed effect may be due to the inhibition of one or more off-target kinases by this compound at the concentration used.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting PAK signaling in your experimental system at the concentration used. This can be done by examining the phosphorylation status of known PAK substrates.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than those required for on-target PAK inhibition.
-
Use a Structurally Unrelated PAK Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized, structurally distinct Group I PAK inhibitor. If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Conduct a Kinome Scan: To identify potential off-target kinases, perform a kinome-wide selectivity screen. This will provide a broad profile of kinases that are inhibited by this compound at a given concentration.
-
Validate Potential Off-Targets: Once potential off-targets are identified from a kinome scan, validate their inhibition by this compound using in vitro kinase assays and assess their role in the observed phenotype using techniques like siRNA or CRISPR-mediated knockdown.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against p21-Activated Kinases (PAKs)
| Kinase | IC50 (nM) | Kinase Group |
| PAK1 | 14 | Group I |
| PAK2 | 33 | Group I |
| PAK3 | 39 | Group I |
| PAK4 | 575 | Group II |
This table summarizes the on-target potency of this compound. Researchers should use this as a reference when designing experiments and interpreting results.
Table 2: Template for Summarizing Off-Target Kinase Profiling Data
| Off-Target Kinase | % Inhibition at [X µM] this compound | IC50 (µM) | Potential Signaling Pathway Affected | Validation Status |
| e.g., Kinase A | e.g., 85% | e.g., 1.2 | e.g., MAPK signaling | e.g., Validated by siRNA |
| e.g., Kinase B | e.g., 60% | e.g., 5.8 | e.g., Cell cycle regulation | e.g., Not validated |
| ... | ... | ... | ... | ... |
Researchers can use this template to organize and present their own kinome profiling and off-target validation data.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >400 kinases).
-
Initial Single-Point Screen: Submit the this compound stock solution for an initial screen at a high concentration (e.g., 1 µM or 10 µM) to identify potential off-target hits. The service will provide data as percent inhibition for each kinase.
-
Data Analysis: Identify kinases that are significantly inhibited (e.g., >50% inhibition) at the screening concentration.
-
IC50 Determination: For the identified off-target kinases, perform follow-up dose-response experiments to determine the IC50 values. This will quantify the potency of this compound against these off-targets.
-
Selectivity Analysis: Compare the IC50 values for the on-target PAKs with those of the identified off-target kinases to determine the selectivity profile of this compound.
Protocol 2: Cellular Target Engagement Assay (Example using Western Blot)
This protocol describes how to confirm that this compound is engaging its intended PAK targets within a cellular context.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream substrate of PAK (e.g., phospho-LIMK1/2) and a primary antibody for the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total protein or a loading control. A dose-dependent decrease in the phosphorylation of the PAK substrate will confirm target engagement.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: Simplified Group I PAK signaling pathway.
Caption: Workflow for validating potential off-target kinases.
Frax486 stability in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Frax486, a potent p21-activated kinase (PAK) inhibitor. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets group I p21-activated kinases (PAKs), including PAK1, PAK2, and PAK3.[1] PAKs are key signaling nodes that regulate a variety of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] By inhibiting these kinases, this compound can modulate these downstream pathways, making it a valuable tool for studying their roles in both normal physiology and disease.[4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. It is advisable to use fresh dilutions for each experiment to ensure consistent activity.
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound is cell-type and assay-dependent. In vitro studies have reported using this compound in the nanomolar to low micromolar range. For example, concentrations between 100 nM and 10 µM have been used in various cell-based assays.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. | - Empirically determine the stability of this compound in your specific medium using the provided HPLC-MS protocol.- Replenish the medium with fresh this compound every 24-48 hours for long-term experiments.- Minimize exposure of stock solutions and media containing this compound to light. |
| Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit PAK signaling in your cell type. | - Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the EC50 for your desired effect.- Confirm target engagement by assessing the phosphorylation of downstream PAK substrates via Western blot. | |
| Low PAK Activity in Cells: The basal activity of group I PAKs in your cell line might be low, resulting in a minimal effect of the inhibitor. | - Stimulate the PAK pathway with an appropriate agonist (if known) to create a larger dynamic range for observing inhibition.- Choose a cell line known to have high basal PAK activity. | |
| Incorrect Compound Handling: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to compound degradation. | - Always use freshly thawed aliquots of the stock solution.- Prepare working dilutions immediately before use. | |
| High Variability Between Replicates | Inconsistent Dosing: Inaccurate pipetting or uneven distribution of this compound in the culture wells. | - Ensure thorough mixing of the medium after adding this compound.- Use calibrated pipettes and proper pipetting techniques. |
| Cell Seeding Density: Variations in the number of cells seeded per well can lead to inconsistent responses. | - Ensure a uniform single-cell suspension before seeding.- Use a cell counter to accurately determine cell density. | |
| Unexpected Cytotoxicity | Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[8] | - Use the lowest effective concentration determined from your dose-response studies.- Include a positive control for cytotoxicity to benchmark the observed effect.- Consider using a structurally different PAK inhibitor to confirm that the phenotype is due to on-target inhibition. |
| Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | - Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.- Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Data Presentation: this compound Stability in Culture Medium (Template)
As specific stability data for this compound is not publicly available, the following table serves as a template for you to populate with your own experimental data, generated using the protocol provided below.
| Culture Medium | Time (hours) | % this compound Remaining (Mean ± SD) |
| DMEM + 10% FBS | 0 | 100 |
| 2 | Your Data | |
| 8 | Your Data | |
| 24 | Your Data | |
| 48 | Your Data | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| 2 | Your Data | |
| 8 | Your Data | |
| 24 | Your Data | |
| 48 | Your Data |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Medium
This protocol outlines a method to determine the stability of this compound in your cell culture medium of choice using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable compound not present in the media)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the this compound stock solution to a final concentration of 10 µM in your cell culture medium (with and without serum).
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for HPLC-MS:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable C18 reverse-phase column and a gradient elution method (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
-
Monitor the ion corresponding to this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
Troubleshooting Frax486: A Technical Guide to Overcoming Insolubility
For researchers and drug development professionals utilizing the potent p21-activated kinase (PAK) inhibitor, Frax486, ensuring its proper solubilization is critical for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to troubleshoot and resolve common insolubility issues encountered during the handling of this compound for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 20 mM.[1] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can significantly reduce the solubility of the compound. This compound is practically insoluble in water and ethanol.
Q2: I observed precipitation when diluting my this compound DMSO stock in aqueous media for cell culture experiments. What should I do?
A2: This is a common issue with hydrophobic compounds dissolved in DMSO. To prevent precipitation, it is recommended to perform a serial dilution of your concentrated DMSO stock in DMSO first to a lower concentration before adding it to your aqueous cell culture medium. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% or lower being ideal to minimize any potential off-target effects.[2][3] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: My this compound solution appears cloudy or has visible precipitate even after following the dilution recommendations. What could be the cause?
A3: Several factors could contribute to this issue:
-
Quality of DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.
-
Temperature: Pre-warming your cell culture medium to 37°C before adding the this compound stock can aid in its dissolution.
-
Mixing Technique: Add the this compound DMSO stock dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Concentration Limit: You may be exceeding the solubility limit of this compound in the final aqueous solution. Consider lowering the final concentration of this compound in your experiment.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration.
-
For Intravenous (i.v.) injection: A solution can be prepared in 20% (wt/vol) 2-hydroxypropyl-β-cyclodextrin in water.
-
For Oral (p.o.) administration: A suspension can be made using sodium carboxymethyl cellulose (B213188) (CMC-Na).
Data Presentation: this compound Solubility and Recommended Concentrations
| Solvent/Vehicle | Solubility/Working Concentration | Application | Reference |
| DMSO | Up to 20 mM | Stock Solution | [1] |
| Cell Culture Media | 1 µM - 10 µM | In Vitro (Cell-based assays) | |
| 20% (wt/vol) 2-hydroxypropyl-β-cyclodextrin in water | 1 mg/mL | In Vivo (Intravenous) | |
| CMC-Na solution | ≥5 mg/mL | In Vivo (Oral) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Gently vortex or swirl the pre-warmed cell culture medium.
-
While the medium is being mixed, add the required volume of the intermediate this compound DMSO stock dropwise to achieve the final desired concentration (e.g., 1 µL of 1 mM stock in 1 mL of medium for a 1 µM final concentration). This will result in a final DMSO concentration of 0.1%.
-
Mix the final working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the experimental process and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Protocol for preparing a this compound working solution.
Caption: Simplified p21-activated kinases (PAK) signaling pathway.
References
Frax486 In Vivo Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing toxicity and optimizing the use of Frax486 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Group I p21-activated kinases (PAKs), with particularly high potency for PAK1.[1][2] PAKs are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[2] By inhibiting Group I PAKs, this compound can modulate these pathways, which is being explored for therapeutic potential in neurological disorders and cancer.[1][3][4]
Q2: What is the most significant potential toxicity associated with this compound and other Group I PAK inhibitors?
The primary concern for Group I PAK inhibitors is acute cardiovascular toxicity.[5][6][7] Studies on compounds with similar mechanisms of action have revealed a narrow therapeutic window due to these effects.[5][7] Inhibition of PAK2, in particular, is suggested to be a major contributor to cardiotoxicity, which may be exacerbated by concurrent PAK1 inhibition.[5][7] Therefore, careful monitoring of cardiovascular function is highly recommended during in vivo studies with this compound.
Q3: What are the typical starting doses and administration routes for this compound in mice?
Based on published preclinical studies, a common and effective dose of this compound in mice is 20 mg/kg, administered via subcutaneous (s.c.) injection.[1][3] Dose-response studies have been conducted in a range of 10-30 mg/kg to assess efficacy and safety.[1]
Q4: How should this compound be formulated for in vivo administration?
This compound can be dissolved in a vehicle of 20% (wt/vol) hydroxypropyl-β-cyclodextrin in sterile, pyrogen-free water.[1][8] It is recommended to prepare a 2 mg/mL solution for accurate dosing based on animal weight.[1][8]
Q5: What is the pharmacokinetic profile of this compound in mice?
This compound is bioavailable and demonstrates good brain penetration.[1] Following a single 20 mg/kg subcutaneous injection in mice, plasma levels of this compound remain above 100 ng/mL for up to 18 hours.[1] Brain concentrations reach levels sufficient to inhibit Group I PAKs within an hour of administration and can be maintained with daily dosing.[1] Daily administration of 20 mg/kg has been shown to result in steady-state levels in the brain without significant accumulation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Cardiovascular Toxicity: As a Group I PAK inhibitor, this compound carries a risk of acute cardiotoxicity.[5][7] | 1. Dose De-escalation: Immediately reduce the dose. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.[9] 2. Cardiovascular Monitoring: If feasible, monitor cardiovascular parameters such as heart rate and blood pressure.[10][11] At necropsy, perform histopathological analysis of heart tissue. 3. Alternative Dosing Schedule: Consider less frequent dosing to minimize peak plasma concentrations. |
| Inconsistent or Lack of Efficacy | Improper Formulation/Administration: this compound may not be fully dissolved or may have been administered incorrectly. | 1. Verify Formulation: Ensure this compound is completely dissolved in the 20% hydroxypropyl-β-cyclodextrin vehicle.[1][8] Gentle warming and vortexing may be required. Prepare fresh solutions regularly. 2. Confirm Administration Technique: For subcutaneous injections, ensure the needle is inserted into the subcutaneous space and not intramuscularly or intraperitoneally. 3. Pharmacokinetic Analysis: If possible, measure plasma and/or brain concentrations of this compound to confirm adequate exposure.[1] |
| Insufficient Target Engagement: The dose may be too low to achieve the necessary level of PAK inhibition in the target tissue. | 1. Dose Escalation: Cautiously increase the dose while closely monitoring for signs of toxicity.[1] 2. Pharmacodynamic Assessment: Analyze downstream targets of PAK signaling (e.g., phosphorylation of LIMK) in tissue samples to confirm target engagement. | |
| Off-Target Effects Observed | Inhibition of Other Kinases: While this compound is selective for Group I PAKs, high concentrations could potentially inhibit other kinases. | 1. Review Kinome Profiling Data: If available, consult kinome-wide selectivity data for this compound to identify potential off-targets. 2. Use of a Structurally Unrelated Inhibitor: Consider using a different, structurally distinct Group I PAK inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocols
In Vivo Dosing and Administration of this compound in Mice
Objective: To administer this compound to mice for efficacy and safety studies.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (Sigma-Aldrich)
-
Sterile, pyrogen-free water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate mouse strain and housing
Procedure:
-
Vehicle Preparation: Prepare a 20% (wt/vol) solution of hydroxypropyl-β-cyclodextrin in sterile water. For example, dissolve 2 g of hydroxypropyl-β-cyclodextrin in a final volume of 10 mL of water. Ensure it is fully dissolved.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound to prepare a 2 mg/mL solution.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of the 20% hydroxypropyl-β-cyclodextrin vehicle.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
The final solution should be clear.
-
-
Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
For a 20 mg/kg dose, the injection volume will be 10 µL per gram of body weight (e.g., a 25 g mouse would receive 250 µL).
-
-
Administration:
-
Administer the this compound solution via subcutaneous (s.c.) injection in the dorsal region (scruff).
-
For control animals, administer an equivalent volume of the 20% hydroxypropyl-β-cyclodextrin vehicle.
-
-
Monitoring:
Pharmacokinetic Study of this compound in Mice
Objective: To determine the concentration of this compound in plasma and brain tissue over time.
Materials:
-
Mice treated with this compound as described above
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for tissue dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment and reagents
Procedure:
-
Sample Collection:
-
At predetermined time points after this compound administration (e.g., 15 min, 1 hr, 4 hr, 8 hr, 18 hr, 24 hr), anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately perfuse the mice with ice-cold PBS to remove blood from the organs.
-
Dissect the forebrain, weigh it, and snap-freeze it in liquid nitrogen.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Homogenize the frozen brain tissue in 2 volumes of cold PBS.
-
-
Analysis:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.[1]
-
Data Summary
Table 1: In Vitro Potency of this compound against PAK Isoforms
| Kinase | IC₅₀ (nM) |
| PAK1 | 8.25 |
| PAK2 | 39.5 |
| PAK3 | 55.3 |
| PAK4 | 779 |
| Data from Dolan et al., 2013.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, s.c.)
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 15 min | >100 | - |
| 1 hour | ~100 | ~155 |
| 18 hours | >100 | ~951 |
| Data are approximate values derived from published graphs in Dolan et al., 2013.[1] |
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular Effects of Non-Cardiovascular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Frax486
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Frax486, a potent and selective inhibitor of Group I p21-activated kinases (PAKs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] It has significantly lower activity against the Group II PAK member, PAK4.[1] PAKs are key regulators of the actin cytoskeleton, and by inhibiting them, this compound can influence cell motility, morphology, and other cellular processes.[1]
Q2: What are the recommended in vitro and in vivo concentrations for this compound?
A2: The optimal concentration of this compound should be empirically determined for each specific cell line and experimental model. However, based on published studies, a general guideline is as follows:
-
In Vitro : Effective concentrations typically range from 100 nM to 10 µM.[2][3] Effects on actin organization and cell proliferation have been observed in the 1-5 µM range.[4] It is important to note that cytotoxicity may be observed at concentrations of 5-10 µM with prolonged incubation (48-72 hours).
-
In Vivo : A common dosage used in mouse models is 20 mg/kg administered via subcutaneous injection.[1][3] This dosage has been shown to achieve therapeutically relevant concentrations in the brain.[1]
Q3: Is this compound brain penetrant?
A3: Yes, this compound is brain penetrant.[1][2] Studies in mice have shown that after a single subcutaneous injection, this compound can cross the blood-brain barrier and maintain therapeutic concentrations in the brain for up to 24 hours.[1][4]
Troubleshooting Guide for Unexpected Results
Issue 1: No effect or a paradoxical increase in PAK phosphorylation is observed after this compound treatment.
Possible Cause 1: Suboptimal Drug Concentration or Treatment Time Your cell line or model system may require a different concentration or a longer/shorter incubation time for effective PAK inhibition.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response curve (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration for PAK inhibition in your system.
-
Time-Course Experiment: Assess PAK phosphorylation at various time points (e.g., 1, 4, 8, 24 hours) after treatment with the determined optimal concentration.
Possible Cause 2: Baseline PAK Activity is Low If the basal level of PAK activity in your cells is very low, it may be difficult to detect a decrease in phosphorylation.
Troubleshooting Steps:
-
Positive Control: Stimulate cells with a known PAK activator (e.g., a growth factor relevant to your cell type) to induce PAK phosphorylation before treating with this compound. This will create a dynamic range to observe the inhibitory effect.
Possible Cause 3: Compensatory Mechanisms (Paradoxical Effect) In some biological contexts, inhibition of a kinase can lead to feedback loops that result in the phosphorylation of the target kinase or other kinases. A study on CDKL5 deficiency disorder (CDD) found that in a mouse model with baseline PAK hypoactivation, this compound treatment unexpectedly restored normal PAK phosphorylation levels.[2] This suggests that in a dysfunctional system, this compound may act by compensating for underlying alterations rather than through direct kinase inhibition.[2]
Troubleshooting Steps:
-
Assess Baseline Activity: Carefully characterize the baseline PAK activity in your specific model. If it is already low, consider the possibility of a compensatory or restorative effect of this compound.
-
Broader Pathway Analysis: Investigate the phosphorylation status of upstream regulators and downstream effectors of PAK to understand the broader signaling context.
Logical Flowchart for Troubleshooting PAK Phosphorylation Results
Caption: Troubleshooting logic for unexpected PAK phosphorylation results.
Issue 2: Observing phenotypes that seem unrelated to actin cytoskeleton remodeling.
Possible Cause 1: Inhibition of Autophagy Recent studies have shown that this compound can inhibit autophagy. It does so by targeting PAK2, which leads to the ubiquitination and proteasomal degradation of STX17, a protein essential for the fusion of autophagosomes with lysosomes.[5] This leads to an accumulation of autophagosomes.
Troubleshooting Steps:
-
Autophagy Flux Assay: To confirm if this compound is inhibiting autophagy in your system, perform an autophagy flux assay. This typically involves monitoring the levels of LC3-II and p62/SQSTM1 in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. An accumulation of LC3-II and p62 upon this compound treatment, which is further enhanced by Bafilomycin A1, would indicate an inhibition of autophagic flux.
-
Microscopy: Use fluorescence microscopy to observe the accumulation of autophagosomes (e.g., using GFP-LC3 puncta).
Possible Cause 2: Off-target Effects on Other Kinases or Proteins While this compound is selective for Group I PAKs, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. For example, this compound has been shown to reverse multidrug resistance by inhibiting the efflux function of the ABCB1 transporter.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Ensure you are using the lowest concentration of this compound that elicits the desired on-target effect (inhibition of PAK signaling) to minimize potential off-target effects.
-
Control Experiments: If you suspect an off-target effect, try to rescue the phenotype by overexpressing a constitutively active form of PAK1, PAK2, or PAK3. If the phenotype is not rescued, it is more likely to be an off-target effect.
Signaling Pathway Diagram: this compound's Dual Mechanism
Caption: Dual inhibitory mechanisms of this compound.
Data Summary Tables
Table 1: IC50 Values of this compound for PAK Isoforms
| Kinase | IC50 (nM) |
| PAK1 | 14 |
| PAK2 | 33 |
| PAK3 | 39 |
| PAK4 | 575 |
Data compiled from Selleck Chemicals and other sources.[4]
Table 2: Recommended Starting Concentrations for this compound Experiments
| Experimental System | Recommended Starting Concentration | Incubation Time | Key Considerations |
| In Vitro (Cell Culture) | 100 nM - 10 µM | 4 - 72 hours | Perform dose-response and time-course; monitor for cytotoxicity at higher concentrations and longer durations. |
| In Vivo (Mouse) | 20 mg/kg (s.c.) | Daily | Brain penetrant; reaches peak brain concentration around 8 hours post-injection.[1] |
Key Experimental Protocols
Protocol 1: Western Blotting for PAK Phosphorylation
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., growth factor stimulation) where applicable.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keep samples on ice throughout the process.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated PAK of interest (e.g., phospho-PAK1/2/3) overnight at 4°C, diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total PAK.
Experimental Workflow for Western Blot Troubleshooting
Caption: Workflow for analyzing PAK phosphorylation by Western blot.
Protocol 2: Autophagy Flux Assay by Western Blot
-
Cell Treatment: Plate cells to ~60% confluency. Treat cells with four conditions:
-
Vehicle (e.g., DMSO)
-
This compound (at optimal concentration)
-
Bafilomycin A1 (100 nM, as a positive control for flux blockage)
-
This compound + Bafilomycin A1 (add Bafilomycin A1 for the last 4 hours of the this compound treatment)
-
-
Cell Lysis and Western Blotting: Follow steps 2-6 as described in the Western Blotting for PAK Phosphorylation protocol.
-
Primary Antibody Incubation: Incubate separate membranes with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Analysis:
-
LC3-II: An increase in the lipidated form, LC3-II (lower band), upon this compound treatment compared to the vehicle indicates an accumulation of autophagosomes. If this accumulation is further enhanced in the this compound + Bafilomycin A1 condition, it confirms that this compound is inhibiting autophagic flux (i.e., blocking the degradation of autophagosomes).
-
p62/SQSTM1: p62 is a substrate of autophagy. An increase in p62 levels with this compound treatment suggests a blockage in autophagic degradation.
-
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Frax486 and potential effects on cell proliferation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Frax486, with a specific focus on its effects on cell proliferation and related signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. PAKs are key signaling nodes that regulate various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. By inhibiting these kinases, this compound can modulate these downstream cellular functions.
Q2: How does this compound affect cell proliferation?
A2: this compound has been shown to reduce the rate of cell proliferation in certain cell types, such as prostate stromal cells. Its primary mechanism in cancer models, particularly in triple-negative breast cancer, is not through direct cytotoxicity but rather by inhibiting cell migration, invasion, and metastasis.[1][2][3] This is achieved by blocking autophagy, which leads to an increase in the epithelial marker E-cadherin.[1][3]
Q3: What is the effect of this compound on autophagy?
A3: In triple-negative breast cancer cells, this compound inhibits autophagy at the late stage.[2] Mechanistically, it targets PAK2, leading to the ubiquitination and subsequent proteasomal degradation of STX17.[1][2] STX17 is a crucial component of the SNARE complex required for the fusion of autophagosomes with lysosomes. By depleting STX17, this compound blocks this fusion, causing an accumulation of autophagosomes.[1]
Q4: What are the recommended working concentrations for this compound in cell culture experiments?
A4: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published studies have shown effects in the range of 1-10 µM for in vitro assays, such as those examining effects on actin filament degeneration and proliferation in WPMY-1 cells. For some specific in vitro applications, concentrations up to 30 µM have been used to study effects on smooth muscle contraction.
Q5: Is this compound known to have off-target effects?
A5: While this compound is a selective inhibitor for Group I PAKs, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to PAK inhibition. For instance, another PAK inhibitor, PF-3758309, was noted for its poor target selectivity, which contributed to its withdrawal from clinical investigation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant effect on cell proliferation observed. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Cell line is not sensitive to PAK inhibition for proliferation. 4. This compound primarily affects migration/invasion rather than proliferation in your cell type. | 1. Perform a dose-response curve (e.g., 0.1 µM to 30 µM) to determine the optimal concentration. 2. Extend the treatment duration (e.g., 24, 48, 72 hours). 3. Confirm PAK1/2/3 expression in your cell line via Western blot or qPCR. 4. Assess other endpoints such as cell migration (wound healing assay) or invasion (transwell assay). |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. This compound solution instability or improper storage. 3. Inconsistent treatment timing. | 1. Ensure uniform cell seeding and distribution in plates. 2. Prepare fresh this compound dilutions from a DMSO stock for each experiment. Store the stock solution at -20°C or -80°C. 3. Standardize the timing of cell seeding, treatment, and assay readout. |
| Unexpected increase in cell death at higher concentrations. | 1. Off-target cytotoxic effects. 2. Solvent (e.g., DMSO) toxicity. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls and is below a toxic level (typically <0.5%). |
| Difficulty interpreting autophagy flux assay results. | 1. Blockage of autophagy at a different stage. 2. Issues with the mCherry-GFP-LC3 reporter. | 1. Use autophagy inhibitors that act at different stages (e.g., Bafilomycin A1, an inhibitor of lysosomal degradation) as controls to pinpoint the stage of inhibition. 2. Ensure proper expression and localization of the reporter in your cells. An accumulation of yellow puncta (co-localization of mCherry and GFP) suggests a block in autophagosome-lysosome fusion. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PAK1 | 14 |
| PAK2 | 33 |
| PAK3 | 39 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Effect of this compound on Prostate Stromal Cell (WPMY-1) Proliferation
| Treatment | Concentration (µM) | Treatment Duration | Proliferation Rate (%) |
| Control (DMSO) | - | 24 h | ~68% |
| This compound | 1 - 10 | 24 h | ~45% |
Proliferation rate was assessed by EdU assay.
Experimental Protocols
Cell Proliferation Assessment using EdU Assay
This protocol is adapted for a fluorescence microscopy readout.
Materials:
-
This compound (stock solution in DMSO)
-
Cells of interest
-
Culture medium
-
Coverslips (sterile)
-
EdU (5-ethynyl-2'-deoxyuridine) solution (e.g., 10 mM)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2 hours).
-
Fixation: Remove the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells with PBS. Stain the nuclei with DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
Western Blot for Phospho-PAK
Materials:
-
Cell lysates treated with this compound or control
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PAK and anti-total-PAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer supplemented with fresh phosphatase and protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PAK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PAK.
Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 plasmid
-
This compound
-
Culture medium
-
Autophagy inhibitor (e.g., Bafilomycin A1) and inducer (e.g., starvation medium) as controls
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with this compound, vehicle control, positive control (starvation), and negative control (Bafilomycin A1) for the desired time.
-
Live-Cell Imaging or Fixation: Images can be acquired from live cells. Alternatively, cells can be fixed with 4% paraformaldehyde.
-
Image Acquisition: Using a confocal or fluorescence microscope, capture images in both the GFP (green) and mCherry (red) channels.
-
Image Analysis:
-
Autophagosomes: Appear as yellow puncta (merge of green and red signals) in the neutral pH environment of the autophagosome.
-
Autolysosomes: Appear as red-only puncta, as the GFP signal is quenched in the acidic environment of the autolysosome.
-
Interpretation: An accumulation of yellow puncta with this compound treatment indicates a blockage in the fusion of autophagosomes with lysosomes, thus inhibiting autophagic flux. An increase in red puncta would indicate an increase in autophagic flux.
-
Visualizations
References
Frax486 and Mitochondrial Function: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of Frax486 on mitochondrial function. This compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), primarily PAK1. Emerging evidence indicates that PAK1 is a crucial regulator of mitochondrial homeostasis, and its inhibition by this compound can significantly alter mitochondrial bioenergetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to affect mitochondria?
A1: this compound inhibits p21-activated kinase 1 (PAK1).[1] PAK1 is essential for maintaining normal mitochondrial function.[2][3][4] Studies involving the depletion or inhibition of PAK1 have shown that its absence leads to impaired mitochondrial respiration, reduced ATP production, decreased levels of essential electron transport chain (ETC) proteins (specifically Complexes I, III, and IV), and an imbalance in cellular redox status.[4][5] Therefore, this compound is expected to induce mitochondrial dysfunction by inhibiting the supportive role of PAK1.
Q2: What are the expected effects of this compound on mitochondrial respiration?
A2: Based on studies using other PAK1 inhibitors like IPA-3 or PAK1-specific siRNA, treatment with this compound is expected to decrease the mitochondrial oxygen consumption rate (OCR).[2][3] Key parameters such as basal respiration, ATP-linked respiration, and maximal respiration are likely to be significantly reduced.[3][4]
Q3: How might this compound impact mitochondrial membrane potential (ΔΨm) and ATP synthesis?
A3: A decrease in electron transport chain efficiency caused by PAK1 inhibition is expected to lead to a reduction in the mitochondrial membrane potential (ΔΨm). This depolarization occurs because the proton gradient, which is maintained by the ETC, cannot be sustained. Consequently, with a diminished proton-motive force and impaired ETC function, mitochondrial ATP production is also significantly decreased.[4]
Q4: What concentration and duration of this compound treatment are typically used in cell culture experiments?
A4: For in vitro studies, a common concentration of this compound is 100 nM applied for 48 hours. This concentration has been shown to be effective in cell-based assays and exceeds the IC50 for PAKs.[6] However, optimal concentrations and treatment times should be determined empirically for each specific cell line and experimental context through a dose-response and time-course analysis.
Troubleshooting Guide
Problem 1: I am not observing a significant change in Oxygen Consumption Rate (OCR) after this compound treatment in my Seahorse assay.
-
Possible Cause 1: Insufficient Treatment Time or Concentration.
-
Solution: Verify that your this compound concentration and incubation time are adequate. Perform a dose-response experiment (e.g., 10 nM - 10 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for your specific cell model.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The expression and importance of PAK1 can vary between cell types. Confirm PAK1 expression in your cell line via Western blot or qPCR. If PAK1 levels are low, the effect of a PAK1 inhibitor may be minimal. Consider using a cell line with known reliance on PAK1 signaling for mitochondrial function as a positive control.
-
-
Possible Cause 3: Assay Conditions.
-
Solution: Ensure the Seahorse assay medium is correctly prepared (pH 7.4, supplemented with pyruvate, glutamine, and glucose) and that cells are healthy and properly seeded. Run a positive control for mitochondrial dysfunction, such as Rotenone/Antimycin A, to validate the assay itself.
-
Problem 2: My cells are showing high levels of toxicity and death after this compound treatment.
-
Possible Cause 1: Off-target Effects or Excessive Concentration.
-
Solution: While this compound is selective, high concentrations can lead to off-target effects and general toxicity. Reduce the concentration of this compound and/or shorten the incubation period. Correlate your mitochondrial function assays with a cell viability assay (e.g., MTT or Trypan Blue exclusion) to distinguish between specific mitochondrial inhibition and general cytotoxicity.
-
-
Possible Cause 2: Critical Dependence on PAK1 for Survival.
-
Solution: In some cell lines, PAK1 is a critical pro-survival kinase. Its inhibition can directly trigger apoptosis.[5] Assess apoptotic markers like cleaved caspase-3 to confirm if apoptosis is being induced. If so, this may be an expected outcome of the treatment rather than a technical issue.
-
Problem 3: I am seeing inconsistent results in my mitochondrial membrane potential (e.g., JC-1) assay.
-
Possible Cause 1: Dye Concentration and Loading Time.
-
Solution: The JC-1 dye's performance is highly dependent on concentration and incubation time. Titrate the JC-1 concentration (typically 1-5 µM) and optimize the loading time for your cell type. Use a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to ensure the dye is responding correctly.[7]
-
-
Possible Cause 2: Cell Density.
-
Solution: High cell density can lead to nutrient depletion and hypoxia, causing mitochondrial depolarization independent of your treatment. Ensure you are plating cells at a consistent and appropriate density where they are not over-confluent at the time of the assay.
-
-
Possible Cause 3: Quenching or Autofluorescence.
-
Solution: Ensure that this compound itself is not autofluorescent at the wavelengths used for JC-1 detection. Run a "cells + this compound only" control (no dye) to check for background fluorescence.
-
Quantitative Data Summary
Disclaimer: The following data is derived from studies using PAK1-specific siRNA or the PAK1 inhibitor IPA-3. As this compound is a PAK1 inhibitor, these results are highly indicative of its expected effects on mitochondrial bioenergetics.
| Parameter | Cell Type | Condition | Observed Effect | Reference |
| Basal Respiration | Human EndoC-βH1 cells | siPAK1 | ~40% Decrease | [4] |
| Maximal Respiration | Rat L6 Myotubes | siPAK1 | ~50% Decrease | [3] |
| Spare Respiratory Capacity | Rat L6 Myotubes | siPAK1 | ~60% Decrease | [3] |
| ATP Production | Human EndoC-βH1 cells | siPAK1 | ~50% Decrease | [4] |
| Overall OCR | Various Cancer Cell Lines | IPA-3 (20 µM) | Significant Decrease | [2] |
Key Experimental Protocols
Protocol 1: Assessment of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 100 nM for 48 hours).
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2, 37°C incubator using XF Calibrant.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (e.g., DMEM base medium supplemented with glucose, pyruvate, and glutamine, pH 7.4). Incubate the plate in a non-CO2, 37°C incubator for 45-60 minutes.
-
Mito Stress Test: Load the injector ports of the hydrated sensor cartridge with compounds for the Mito Stress Test (typically Oligomycin, FCCP, and Rotenone/Antimycin A) at 10x final concentration.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol.
-
Data Normalization: After the run, normalize OCR data to cell number or protein concentration per well.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound or vehicle control. Include a positive control group to be treated with CCCP (e.g., 10 µM for 30 minutes) before the assay.
-
JC-1 Staining Solution: Prepare a fresh JC-1 staining solution (typically 1-5 µM in pre-warmed culture medium or PBS).
-
Cell Staining: Remove the treatment medium, wash cells gently with PBS, and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Reading: Wash the cells to remove excess dye. Read the fluorescence on a plate reader.
-
J-aggregates (Healthy, polarized mitochondria): Excitation ~535 nm / Emission ~590 nm (Red).
-
JC-1 monomers (Depolarized mitochondria): Excitation ~485 nm / Emission ~535 nm (Green).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Detection of Mitochondrial Superoxide using MitoSOX Red
-
Cell Culture and Treatment: Seed cells on glass-bottom dishes or appropriate plates for microscopy or flow cytometry. Treat with this compound or vehicle control.
-
MitoSOX Loading: Prepare a fresh working solution of MitoSOX Red (typically 1-5 µM) in pre-warmed HBSS or culture medium.
-
Incubation: Remove the treatment medium, wash the cells, and incubate them with the MitoSOX solution for 10-20 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm buffer to remove non-localized probe.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters (Excitation ~510 nm / Emission ~580 nm).
-
Flow Cytometry: Harvest the cells, resuspend in fresh buffer, and analyze immediately on a flow cytometer using the PE channel.
-
-
Data Quantification: Quantify the mean fluorescence intensity. An increase in intensity indicates higher levels of mitochondrial superoxide.
Visualizations
Caption: Signaling pathway of this compound's impact on mitochondria.
Caption: General workflow for assessing this compound's mitochondrial effects.
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Toward Ameliorating Insulin Resistance: Targeting a Novel PAK1 Signaling Pathway Required for Skeletal Muscle Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A requirement for PAK1 to support mitochondrial function and maintain cellular redox balance via electron transport chain proteins to prevent β-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Frax486 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frax486. The following information will help you control for the effects of the this compound vehicle in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound and how is it prepared?
A1: The most commonly used vehicle for in vivo administration of this compound is a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. HP-β-CD is a cyclic oligosaccharide that enhances the solubility of hydrophobic compounds like this compound for parenteral administration.
Q2: What are the potential side effects of the 20% hydroxypropyl-β-cyclodextrin vehicle itself?
A2: While generally considered safe at a 20% concentration for subcutaneous injections in mice, higher concentrations of HP-β-CD (e.g., 30% w/v) have been associated with renal toxicity in rodents.[1] Some studies have also noted potential effects on liver enzymes and urinary volume.[1] It is crucial to include a vehicle-only control group in your experimental design to differentiate any observed effects from those of this compound.
Q3: Can the vehicle affect behavioral assays?
A3: Yes, the vehicle administration procedure itself, including the injection and handling stress, can influence behavioral outcomes. For example, in an open field test, both vehicle- and drug-treated animals may show altered locomotor activity compared to untreated animals. Therefore, a vehicle-treated control group is essential for accurate interpretation of behavioral data.
Q4: What should I do if I observe unexpected adverse events or mortality in my vehicle control group?
A4: Unexpected adverse events or mortality in a vehicle control group warrant immediate investigation. Potential causes could include the concentration of the vehicle, the route and speed of administration, or underlying health issues in the animal colony. Review your protocol, ensure the correct preparation of the vehicle solution, and consult with your institution's veterinary staff.
Troubleshooting Guides
Issue 1: Unexpected Results in Behavioral Assays with Vehicle Control
-
Problem: The vehicle control group shows significant behavioral changes compared to baseline or untreated animals, confounding the interpretation of this compound's effects.
-
Possible Cause:
-
Stress from injection/handling: The process of injection can induce stress, altering behavior.
-
Pharmacological activity of the vehicle: Although generally inert, HP-β-CD can have biological effects at high concentrations or in sensitive models.
-
-
Solution:
-
Acclimatization: Ensure all animals are properly acclimated to the handling and injection procedures before the start of the experiment.
-
Consistent Dosing Regimen: Administer the vehicle to the control group using the exact same volume, route, and timing as the this compound-treated group.
-
Pilot Study: Conduct a pilot study with the vehicle alone to characterize its baseline effects on the specific behavioral paradigms you are using.
-
Issue 2: Variability in Experimental Results Between Vehicle Control and this compound Groups
-
Possible Cause:
-
Inconsistent vehicle preparation: Improperly dissolved HP-β-CD can lead to inconsistent dosing.
-
Inaccurate dosing: Variations in injection volume can contribute to variability.
-
-
Solution:
-
Standardized Vehicle Preparation: Follow a strict, validated protocol for preparing the 20% HP-β-CD solution to ensure it is fully dissolved and homogenous.
-
Precise Dosing: Use calibrated equipment for all injections and ensure the volume is accurately calculated based on each animal's body weight.
-
Experimental Protocols
Protocol for Preparation of 20% (w/v) Hydroxypropyl-β-Cyclodextrin Vehicle
-
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage vials
-
-
Procedure:
-
Weigh the required amount of HP-β-CD powder. For a 20% (w/v) solution, this is 20 g of HP-β-CD for every 100 mL of final volume.
-
In a sterile beaker or flask, add the HP-β-CD powder to the appropriate volume of sterile water or saline.
-
Add a sterile magnetic stir bar and place the container on a stir plate.
-
Stir the solution at room temperature until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can aid dissolution, but ensure the solution cools to room temperature before use.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Store the sterile vehicle solution at 2-8°C. For longer-term storage, consult the manufacturer's recommendations.
-
Data Presentation
Table 1: Effect of this compound and Vehicle on Locomotor Activity in the Open Field Test
| Treatment Group | Distance Traveled (cm) | Time in Center (%) |
| Vehicle Control | 4500 ± 350 | 15 ± 2 |
| This compound (10 mg/kg) | 3200 ± 300 | 18 ± 3 |
| This compound (30 mg/kg) | 2500 ± 250** | 20 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data is representative and compiled from typical results seen in this compound literature.
Table 2: Effect of this compound and Vehicle on Audiogenic Seizures
| Treatment Group | Seizure Incidence (%) | Seizure Severity Score (0-4) |
| Vehicle Control | 85 | 3.2 ± 0.4 |
| This compound (10 mg/kg) | 40* | 1.5 ± 0.3 |
| This compound (30 mg/kg) | 20 | 0.8 ± 0.2*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. Data is representative and compiled from typical results seen in this compound literature.[2]
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
References
Frax486 Technical Support Center: Brain Penetrance & Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the experimental assessment of Frax486 brain penetrance and bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Low Brain Penetrance of this compound
-
Question: We are observing highly variable or lower-than-expected concentrations of this compound in the brain tissue of our mouse models. What are the potential causes and solutions?
-
Answer: Inconsistent brain penetrance can stem from several factors, from formulation to experimental technique. Here's a troubleshooting guide:
-
Formulation and Administration:
-
Solubility: this compound is soluble in 20% (wt/vol) hydroxypropyl-β-cyclodextrin vehicle.[1] Ensure the compound is fully dissolved before administration. Inadequate dissolution can lead to variable dosing.
-
Route of Administration: The published data on this compound brain penetrance uses subcutaneous (s.c.) injection.[1] If using a different route, pharmacokinetics will differ. For intravenous (i.v.) administration, ensure a slow and consistent infusion rate. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Dose Accuracy: Calibrate all dosing equipment and ensure accurate calculation of the dose based on the most recent animal body weights.
-
-
Animal-Related Factors:
-
Animal Strain: Different mouse strains can have variations in their blood-brain barrier (BBB) transporter expression and metabolic enzyme activity, which can affect drug exposure.
-
Health Status: Ensure animals are healthy and free from stress, as physiological stress can alter BBB permeability.
-
Blood-Brain Barrier Integrity: In certain disease models, the integrity of the BBB may be compromised, leading to increased and more variable drug penetration.
-
-
Sample Collection and Processing:
-
Perfusion: Incomplete perfusion of the brain vasculature before tissue collection can lead to contamination with blood containing this compound, artificially inflating brain concentration measurements. Ensure thorough perfusion with saline or PBS until the liver is clear.
-
Tissue Homogenization: Consistent and complete homogenization of the brain tissue is critical for accurate quantification.
-
Sample Stability: this compound may be susceptible to degradation. Process and store samples (plasma and brain homogenate) at appropriate temperatures (e.g., -80°C) to prevent degradation.
-
-
Issue 2: High Variability in Plasma Bioavailability of this compound
-
Question: Our pharmacokinetic studies with this compound are showing significant inter-animal variability in plasma concentrations. What could be the cause?
-
Answer: High variability in plasma bioavailability is a common challenge in preclinical studies. Consider the following:
-
Dosing and Formulation:
-
Inconsistent Dosing: As with brain penetrance studies, ensure accurate and consistent dosing techniques.
-
Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
-
-
Animal Handling and Physiology:
-
Fasting State: The presence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs. For oral studies, consider fasting animals overnight to standardize conditions.
-
Stress: Stress from handling or dosing procedures can alter gastrointestinal motility and blood flow, affecting drug absorption.
-
Metabolism: Individual differences in metabolic enzyme activity (e.g., cytochrome P450s) can lead to variations in drug clearance.
-
-
Blood Sampling:
-
Timing: Adhere strictly to the planned blood sampling time points.
-
Sample Quality: Avoid hemolysis during blood collection, as it can interfere with analysis. Use appropriate anticoagulants.
-
-
Issue 3: Difficulty in Quantifying this compound by LC-MS/MS
-
Question: We are facing challenges in developing a robust LC-MS/MS method for this compound quantification. What are some common pitfalls?
-
Answer: Method development for LC-MS/MS requires careful optimization. Here are some troubleshooting tips:
-
Sample Preparation:
-
Protein Precipitation: Inefficient protein precipitation can lead to matrix effects and column clogging. Ensure complete precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte. Assess matrix effects by comparing the response of the analyte in matrix versus a clean solvent. Consider using a more rigorous sample clean-up method like solid-phase extraction (SPE) if necessary.
-
-
Chromatography:
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can be due to an inappropriate mobile phase, column chemistry, or sample solvent.
-
Retention Time Drift: Fluctuations in retention time can be caused by changes in mobile phase composition, column temperature, or column degradation.
-
-
Mass Spectrometry:
-
Ionization Suppression: Co-eluting matrix components can interfere with the ionization of this compound. Optimize chromatographic separation to move this compound away from interfering peaks.
-
Sensitivity: If sensitivity is low, optimize MS parameters such as spray voltage, gas flows, and collision energy. Ensure the correct precursor and product ion transitions are being monitored.
-
-
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for this compound in mice following a single subcutaneous injection of 20 mg/kg.
Table 1: this compound Plasma and Brain Concentrations Over Time
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 15 min | >100 | - |
| 1 hour | ~150 | 155 ± 25.5 |
| 8 hours | ~120 | 951 ± 27.0 |
| 18 hours | >100 | ~950 |
| 24 hours | <100 | Decreasing |
Data is approximated from graphical representations in the source material.[1]
Table 2: this compound Brain Exposure Relative to PAK Inhibition
| Parameter | Value |
| Brain Concentration at 1 hour | 301 ± 50.0 nM |
| IC50 for PAK1 | 8.25 nM |
| IC50 for PAK2 | 39.5 nM |
| IC50 for PAK3 | 55.3 nM |
| Brain Concentration / PAK1 IC50 | ~36x |
| Brain Concentration / PAK2 IC50 | ~7.6x |
| Brain Concentration / PAK3 IC50 | ~5.4x |
IC50 values were determined by an in vitro kinase assay.[1]
Experimental Protocols
1. In Vivo Brain Penetrance and Bioavailability Study in Mice
This protocol outlines a general procedure for assessing the brain penetrance and bioavailability of this compound in mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water)
-
Male FVB mice (or other appropriate strain)
-
Dosing syringes and needles (for s.c. or i.v. administration) or oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Saline or PBS for perfusion
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Formulation Preparation: Prepare the this compound dosing solution in the chosen vehicle. Ensure complete dissolution.
-
Animal Dosing:
-
Acclimatize animals to the housing conditions.
-
Record the body weight of each animal before dosing.
-
Administer this compound at the desired dose (e.g., 20 mg/kg) via the chosen route (e.g., subcutaneous injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).
-
Immediately after blood collection, euthanize the animal and perfuse the circulatory system with cold saline or PBS through the left ventricle until the liver is clear.
-
Carefully dissect the brain and record its weight.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a known volume of a suitable buffer (e.g., PBS).
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate. This will involve optimizing sample preparation (e.g., protein precipitation), chromatographic separation, and mass spectrometric detection.
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g) at each time point.
-
Determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
-
2. LC-MS/MS Quantification of this compound (Generalized Protocol)
This is a generalized protocol and requires optimization for your specific instrument and experimental conditions.
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples on ice.
-
To a known volume of sample (e.g., 50 µL), add an internal standard (a structurally similar compound not present in the sample).
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common starting point for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to achieve good separation of this compound from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is likely suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Determine the optimal precursor ion (the molecular weight of this compound) and product ions (fragments of this compound) by infusing a standard solution of the compound into the mass spectrometer.
-
-
Visualizations
References
FRAX486 In Vivo Half-Life: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the in vivo half-life and pharmacokinetics of FRAX486, a potent inhibitor of Group I p21-activated kinases (PAKs). The following sections offer quantitative data, detailed experimental protocols, troubleshooting advice, and visual diagrams of the relevant signaling pathway and experimental workflow.
Pharmacokinetic Data of this compound
The in vivo distribution and persistence of this compound are critical parameters for designing and interpreting experiments. The following table summarizes the pharmacokinetic profile of this compound in mice following a single subcutaneous injection.
| Parameter | Plasma Concentration | Brain Concentration |
| Animal Model | FVB.129P2 mice | FVB.129P2 mice |
| Dosage | 20 mg/kg | 20 mg/kg |
| Administration | Subcutaneous (s.c.) injection | Subcutaneous (s.c.) injection |
| Peak Concentration | Highest at the initial time point (15 min) | 951 ± 27.0 ng/g (1.84 ± 63.5 µM) |
| Time to Peak (Brain) | 8 hours | |
| Duration in Brain | Levels remained high for many hours, beginning to decrease at 24 hours.[1] | |
| 1-hour Post-Administration | >100 ng/mL (~200 nM) | 155 ± 25.5 ng/g (301 ± 50.0 nM)[1] |
| 18-hour Post-Administration | >100 ng/mL (~200 nM) | Near peak levels from 8 to 18 hours.[1] |
Signaling Pathway of this compound
This compound is a selective inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), which are key regulators of actin cytoskeleton dynamics.[1] The diagram below illustrates the signaling pathway affected by this compound.
Experimental Workflow for In Vivo Half-Life Determination
The following diagram outlines a typical workflow for determining the in vivo half-life of a compound like this compound.
Troubleshooting and FAQs
This section addresses common questions and potential issues that may arise during in vivo studies with this compound.
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For in vivo experiments, this compound can be dissolved in 20% (wt/vol) hydroxypropyl-β-cyclodextrin vehicle.[1] It is crucial to ensure complete dissolution to achieve accurate dosing.
Q2: How should I prepare tissue samples for pharmacokinetic analysis?
A2: For brain tissue, it is recommended to weigh the tissue, fast-freeze it, and then homogenize it in a suitable buffer, such as 2x volumes of cold PBS.[1] Plasma samples should be collected from whole blood using an appropriate anticoagulant and centrifuged to separate the plasma.
Q3: What analytical method is suitable for quantifying this compound levels in biological samples?
A3: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the levels of this compound in plasma and brain homogenates.[1]
Q4: I am observing high variability in my pharmacokinetic data. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the this compound solution. The volume should be proportional to the animal's weight.
-
Sample Collection Timing: Precise timing of blood and tissue collection is critical for constructing an accurate pharmacokinetic curve.
-
Sample Handling and Storage: Improper handling or storage of samples can lead to degradation of the compound. Samples should be processed and stored appropriately (e.g., fast-freezing) immediately after collection.
-
Biological Variability: Inherent biological differences between animals can contribute to variability. Using a sufficient number of animals per time point (n=3-4 is cited in one study) can help mitigate this.[1]
Q5: At what time point should I expect to see the maximum therapeutic effect in the brain?
A5: Brain levels of this compound have been shown to peak around 8 hours after a single subcutaneous injection and remain high for up to 18 hours.[1] Therefore, behavioral or cellular assays aimed at assessing the central effects of this compound should be conducted within this window for optimal results. For instance, some studies have conducted audiogenic seizure and dendritic spine analyses 8 hours after drug treatment.[1]
Detailed Experimental Protocol: In Vivo Pharmacokinetic Analysis of this compound
This protocol is based on methodologies described in published preclinical studies.[1]
1. Materials and Reagents:
-
This compound
-
20% (wt/vol) hydroxypropyl-β-cyclodextrin (Sigma-Aldrich)
-
Sterile saline or PBS
-
Animal model (e.g., adult male FVB.129P2 mice)
-
Syringes and needles for subcutaneous injection
-
Tools for tissue dissection
-
Homogenizer
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Preparation of this compound Solution:
-
Prepare a 20% (wt/vol) solution of hydroxypropyl-β-cyclodextrin in sterile water.
-
Dissolve this compound in the vehicle to achieve the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a typical mouse). Ensure complete dissolution.
-
Prepare a vehicle-only control solution.
3. Animal Dosing:
-
Weigh each animal accurately to calculate the precise injection volume.
-
Administer a single subcutaneous injection of the this compound solution (20 mg/kg) or the vehicle control.
4. Sample Collection:
-
At designated time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 18 h, 24 h) post-injection, euthanize a cohort of animals.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the animals with cold PBS to remove blood from the brain.
-
Dissect the forebrain, weigh it, and immediately fast-freeze it on dry ice or in liquid nitrogen.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
5. Sample Processing and Analysis:
-
For brain tissue, add 2 volumes of cold PBS to the weighed tissue and homogenize until a uniform consistency is achieved.
-
Analyze the plasma and brain homogenate samples for this compound concentration using a validated LC-MS/MS method.
-
Construct pharmacokinetic curves by plotting the mean concentration of this compound in plasma (ng/mL) and brain (ng/g) against time. A logarithmic scale for the concentration axis may be useful.[1]
References
Frax486 Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Frax486. Our goal is to help you navigate potential challenges, particularly those related to batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
A1: Inconsistent results between batches of a small molecule inhibitor like this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms or solvates, and degradation of the compound. It is also possible that experimental conditions, such as cell passage number or reagent quality, have varied between experiments.
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: A thorough quality control (QC) process is essential for each new batch. This should involve both analytical and biological validation. Analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can confirm the identity and purity of the compound. Biological validation, such as an in vitro kinase assay, is crucial to confirm that the new batch has the expected potency against its target, p21-activated kinase (PAK).
Q3: Our latest batch of this compound appears less soluble than previous ones. What should we do?
A3: Solubility issues can arise from differences in the physical properties of the compound between batches, such as crystallinity or particle size. We recommend preparing fresh stock solutions in an appropriate solvent, such as DMSO, and ensuring complete dissolution, which can be aided by gentle warming or sonication. It is also advisable to visually inspect the solution for any precipitation before diluting it into your aqueous assay buffer.
Q4: We are observing unexpected off-target effects. Could this be related to the specific batch of this compound we are using?
A4: While this compound is a potent inhibitor of group I PAKs, off-target effects can occur, and these may be exacerbated by impurities in a particular batch. If you suspect off-target effects, it is important to test the compound in a panel of related kinases and to use a structurally unrelated PAK inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Case Study: Inconsistent IC50 Values in a Cell-Based Assay
A research lab recently purchased a new batch of this compound and found that the IC50 value in their cancer cell line proliferation assay was five-fold higher than what they had observed with their previous batch. This discrepancy prompted a systematic troubleshooting process.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: The first step is to confirm that the new batch is indeed this compound and meets the required purity specifications.
-
Recommended Action: Perform HPLC/MS analysis to confirm the molecular weight and assess the purity of the new batch. Compare the results to the certificate of analysis provided by the supplier and to data from previous batches if available.
-
-
Confirm Stock Solution Concentration: An error in weighing the compound or an incomplete dissolution can lead to an inaccurate stock solution concentration.
-
Recommended Action: Prepare a fresh stock solution, ensuring that the compound is fully dissolved. If possible, determine the concentration of the stock solution spectrophotometrically, if a molar extinction coefficient is known.
-
-
Validate Biological Activity: It is crucial to confirm the potency of the new batch in a direct target engagement assay.
-
Recommended Action: Perform an in vitro kinase assay using recombinant PAK1 enzyme to determine the IC50 of the new batch. This will confirm that the compound is a potent inhibitor of its intended target.
-
-
Standardize Experimental Conditions: Variability in experimental procedures can significantly impact results.
-
Recommended Action: Review and standardize all aspects of the cell-based assay, including cell seeding density, passage number, media composition, and incubation times. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed a cytotoxic level (typically <0.5%).
-
Data Presentation
Table 1: Reported IC50 Values for this compound Against PAK Isoforms
This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for different p21-activated kinase (PAK) isoforms. These values can serve as a benchmark when validating a new batch of the compound.
| PAK Isoform | Reported IC50 (nM) | Reference |
| PAK1 | 14 | [1] |
| PAK2 | 33 | [1] |
| PAK3 | 39 | [1] |
| PAK4 | 575 | [1] |
| PAK1 | 8.25 | [2] |
| PAK2 | 39.5 | [2] |
| PAK3 | 55.3 | [2] |
| PAK4 | 779 | [2] |
Table 2: Quality Control Checklist for a New Batch of this compound
This checklist outlines the recommended analytical and biological tests to perform on a new batch of this compound to ensure its quality and consistency.
| Test | Method | Acceptance Criteria |
| Identity Confirmation | Mass Spectrometry (MS) | Molecular weight consistent with the structure of this compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Purity ≥98%. |
| Solubility | Visual Inspection | Clear solution in DMSO at the desired stock concentration. |
| Biological Activity | In Vitro PAK1 Kinase Assay | IC50 value within the expected range (e.g., 8-15 nM). |
| Cellular Activity | Cell-Based Assay (e.g., Western Blot for p-LIMK) | Dose-dependent inhibition of a downstream PAK substrate. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
This protocol outlines a general procedure for verifying the purity and identity of a new batch of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically used.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (513.39 g/mol ).
-
-
Data Analysis:
-
Confirm the presence of a major peak at the expected retention time.
-
Verify that the mass spectrum of the major peak corresponds to the molecular weight of this compound.
-
Calculate the purity of the compound based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: In Vitro PAK1 Kinase Assay
This protocol describes how to determine the IC50 of this compound against PAK1 in a biochemical assay.[3]
-
Reagents and Materials:
-
Recombinant human PAK1 enzyme.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]
-
Substrate peptide (e.g., a fluorescently labeled peptide).
-
ATP.
-
This compound serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of kinase assay buffer containing the PAK1 enzyme to each well of a 384-well plate.
-
Add 0.5 µL of this compound at various concentrations (e.g., 10-point serial dilution) to the assay wells. Include a DMSO-only control.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).
-
-
Data Analysis:
-
Plot the percent inhibition of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of p21-activated kinase (PAK) and the inhibitory action of this compound.
References
Technical Support Center: Frax486 and PAK Isoform Compensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p21-activated kinase (PAK) inhibitor, Frax486. The focus is on understanding the potential for compensation by other PAK isoforms following this compound treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show a weaker-than-expected phenotype after this compound treatment, despite confirming target engagement with PAK1. What could be the issue?
A1: A common reason for a diminished phenotypic response to this compound, even with confirmed PAK1 inhibition, is functional compensation by other group I PAK isoforms, particularly PAK2.[1] Studies have shown that genetic or pharmacological inhibition of one PAK isoform can lead to the upregulation of others.[2][3]
Troubleshooting Steps:
-
Assess the expression levels of other PAK isoforms: Use Western blotting to check the protein levels of PAK2 and PAK3 in your this compound-treated cells compared to vehicle-treated controls. An increase in PAK2 or PAK3 expression could indicate a compensatory mechanism.
-
Evaluate the activity of other PAK isoforms: Measure the phosphorylation status of known PAK substrates that are common to multiple isoforms. A lack of change in the phosphorylation of these substrates, despite PAK1 inhibition, would further suggest compensation.
-
Consider combined inhibition: If compensation is suspected, consider co-treatment with an inhibitor that targets the compensating isoforms, or use a pan-PAK inhibitor to abrogate the activity of all relevant isoforms.
Q2: I observe a transient effect of this compound in my long-term experiments. Why might this be happening?
A2: The transient effect of this compound in prolonged studies can also be attributed to compensatory mechanisms. The initial inhibition of PAK1 may trigger a signaling cascade that leads to the gradual upregulation and activation of other PAK isoforms over time, eventually overcoming the inhibitory effect of this compound on its primary target.
Troubleshooting Steps:
-
Time-course experiment: Perform a time-course experiment and collect samples at various time points after this compound treatment. Analyze the expression and activity of PAK1, PAK2, and PAK3 at each time point to monitor the onset of any compensatory upregulation.
-
Dose-response analysis at different time points: It's possible that a higher concentration of this compound is needed to sustain the inhibition in the presence of compensatory mechanisms. Perform dose-response curves at later time points to determine if the IC50 of this compound for the desired phenotype shifts over time.
Q3: Are there known off-target effects of this compound that could be confounding my results?
A3: While this compound is a potent inhibitor of group I PAKs, like most small molecule inhibitors, it can have off-target effects, especially at higher concentrations. It is a poor inhibitor of the group II PAK member, PAK4.[4] Researchers should always consider the possibility of off-target effects contributing to the observed phenotype.
Troubleshooting Steps:
-
Use multiple inhibitors: To confirm that the observed phenotype is due to PAK inhibition, use a structurally different PAK inhibitor, such as IPA-3, and see if it recapitulates the effects of this compound.[5]
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target PAK isoform. If the phenotype is reversed, it provides strong evidence that the effect is on-target.
-
Kinome profiling: For in-depth analysis, consider performing a kinome-wide profiling experiment to identify other potential kinases that are inhibited by this compound at the concentrations used in your experiments.
Q4: How can I confirm that the compensation is happening at the level of kinase activity and not just protein expression?
A4: To differentiate between increased protein expression and increased specific activity, you can perform an in-vitro kinase assay using immunoprecipitated PAK isoforms from your cell lysates.
Troubleshooting Steps:
-
Immunoprecipitation-Kinase Assay: Immunoprecipitate PAK1, PAK2, and PAK3 separately from both control and this compound-treated cell lysates.
-
In-vitro Kinase Assay: Perform an in-vitro kinase assay with a known PAK substrate and radiolabeled ATP. An increase in substrate phosphorylation by the immunoprecipitated PAK2 or PAK3 from this compound-treated cells would indicate an increase in their specific kinase activity.
Quantitative Data: this compound Potency
The following table summarizes the reported IC50 values of this compound against various PAK isoforms. This data is crucial for designing experiments with appropriate inhibitor concentrations to achieve isoform-specific inhibition.
| Kinase Isoform | IC50 (nM) | Reference |
| PAK1 | 8.25 | [4] |
| PAK2 | 39.5 | [4] |
| PAK3 | 55.3 | [4] |
| PAK4 | 779 | [4] |
Experimental Protocols
Western Blotting for PAK Isoform Expression and Phosphorylation
This protocol is designed to assess changes in the total protein levels of PAK isoforms and their phosphorylation status, which is indicative of their activation state.
Materials:
-
Cell lysates from control and this compound-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-PAK1, anti-PAK2, anti-PAK3, anti-phospho-PAK1/2/3 (specific for activation loop phosphorylation), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In-vitro Kinase Assay for PAK Activity
This protocol measures the kinase activity of a specific PAK isoform.
Materials:
-
Recombinant active PAK1, PAK2, or PAK3 enzyme
-
Kinase assay buffer
-
Myelin basic protein (MBP) or a specific peptide substrate for PAK
-
[γ-³²P]ATP
-
This compound or other inhibitors
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, the specific PAK isoform, and the substrate.
-
Inhibitor Addition: Add this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the kinase activity and determine the inhibitory effect of this compound.
Visualizations
Caption: this compound inhibits PAK1, which can lead to compensatory upregulation of PAK2.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. PAK1 and PAK2 in cell metabolism regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p21‐activated kinase 2 (PAK2), but not PAK1, regulates contraction‐stimulated skeletal muscle glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to Frax486 and Other p21-Activated Kinase (PAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Frax486 with other prominent p21-activated kinase (PAK) inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most suitable inhibitor for their studies.
Introduction to PAK Inhibition
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Rac1 and Cdc42.[1][2] They are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). PAKs play a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[1][3][4] Dysregulation of PAK signaling has been implicated in various diseases, most notably in cancer, making them an attractive target for therapeutic intervention.[3][4]
Overview of this compound
This compound is a potent, ATP-competitive inhibitor with high selectivity for Group I PAKs.[5] It has demonstrated efficacy in preclinical models of various diseases, including triple-negative breast cancer and Fragile X syndrome. Its mechanism of action involves blocking the catalytic activity of Group I PAKs, thereby modulating downstream signaling pathways.
Comparative Analysis of PAK Inhibitors
The selection of a suitable PAK inhibitor is critical for experimental success. This section compares this compound with other widely used PAK inhibitors based on their selectivity, potency, and mechanism of action.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 or Ki values) of this compound and other selected PAK inhibitors against the six PAK isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Inhibitor | Type | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| This compound | ATP-competitive | 14 nM | 33 nM | 39 nM | 575 nM | - | - |
| PF-3758309 | ATP-competitive | 13.7 nM (Ki) | 190 nM | 99 nM | 18.7 nM (Ki) | 18.1 nM | 17.1 nM |
| IPA-3 | Allosteric, Non-ATP-competitive | 2.5 µM | - | - | No Inhibition | No Inhibition | No Inhibition |
| FRAX597 | ATP-competitive | 8 nM | 13 nM | 19 nM | >10 µM | - | - |
| KPT-9274 | Allosteric | - | - | - | <100 nM | - | - |
Signaling Pathways
The following diagram illustrates the central role of PAKs in cellular signaling, highlighting key upstream activators and downstream effectors. Understanding this pathway is essential for interpreting the effects of PAK inhibitors.
Caption: Simplified PAK signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PAK isoform.
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the recombinant PAK enzyme, a specific peptide substrate, and the test inhibitor at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify ADP production, or fluorescence-based methods.[6][7]
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Proliferation/Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture, which is an indicator of cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9][10]
-
Treatment: Treat the cells with various concentrations of the PAK inhibitor or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[8][9][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8][9][10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8][9] The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of a PAK inhibitor on collective cell migration.
Methodology:
-
Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11]
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the PAK inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.[11]
-
Analysis: Measure the area of the gap at each time point to quantify the rate of wound closure.
Cell Invasion Assay (Transwell Assay)
The transwell assay is used to evaluate the ability of cells to migrate through a porous membrane, and with the addition of an extracellular matrix (ECM) coating, it can be adapted to measure cell invasion.
Methodology:
-
Chamber Preparation: For invasion assays, coat the upper surface of a transwell insert (with a porous membrane) with an ECM gel (e.g., Matrigel).[12]
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[13]
-
Treatment: Add the PAK inhibitor or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Analysis: After incubation, remove non-migrated/non-invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface of the membrane. Count the stained cells under a microscope.[13]
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing PAK inhibitors.
Caption: Typical PAK inhibitor discovery workflow.
Conclusion
This compound is a potent and selective inhibitor of Group I PAKs, making it a valuable tool for studying the roles of PAK1, PAK2, and PAK3 in various biological processes. When selecting a PAK inhibitor, researchers should carefully consider the specific PAK isoforms they wish to target, the desired mechanism of action (ATP-competitive vs. allosteric), and the experimental context (in vitro vs. in vivo). This guide provides a foundation for making an informed decision, and the detailed protocols offer a starting point for robust and reproducible experimental design.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines | PLOS One [journals.plos.org]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. clyte.tech [clyte.tech]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAK Inhibitors in Cancer Research: Frax486 vs. PF-3758309
In the landscape of cancer therapeutics, p21-activated kinases (PAKs) have emerged as critical signaling nodes involved in cell proliferation, survival, and motility. This guide provides a detailed, data-supported comparison of two prominent PAK inhibitors, Frax486 and PF-3758309, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, target selectivity, and efficacy, supported by experimental data, to inform the selection of the appropriate inhibitor for specific research applications.
Mechanism of Action and Target Selectivity
This compound is characterized as a potent, ATP-competitive inhibitor with a strong preference for Group I PAKs (PAK1, PAK2, and PAK3).[1][2] Notably, research has highlighted its efficacy as a PAK2 inhibitor in the context of triple-negative breast cancer (TNBC), where it impedes metastasis by inhibiting autophagy.[3][4]
PF-3758309 , on the other hand, is a potent, ATP-competitive, pan-PAK inhibitor, demonstrating activity against all six PAK isoforms.[5] It exhibits a particularly high affinity for PAK4.[5][6][7] Its broad-spectrum activity makes it a tool for investigating the global effects of PAK signaling.[5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize key quantitative data for this compound and PF-3758309, offering a direct comparison of their potency and selectivity across various assays.
Table 1: Kinase Inhibition Profile
| Inhibitor | Target | Assay Type | IC50 / Ki / Kd | Citation |
| PF-3758309 | PAK1 | Cell-free assay | Ki = 13.7 ± 1.8 nM | [7] |
| PAK2 | Cell-free assay | IC50 = 190 nM | [5] | |
| PAK3 | Cell-free assay | IC50 = 99 nM | [5] | |
| PAK4 | Cell-free assay | Kd = 2.7 nM, Ki = 18.7 ± 6.6 nM | [6][7] | |
| PAK5 | Cell-free assay | IC50 = 18.1 nM | [5] | |
| PAK6 | Cell-free assay | IC50 = 17.1 nM | [5] | |
| This compound | Group I PAKs | Potent inhibitor | [8] | |
| PAK2 | Potent inhibitor | [3] | ||
| PAK4 | Weak inhibitor | [9] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 | Citation |
| PF-3758309 | HCT116 | Anchorage-independent growth | 0.24 ± 0.09 nM | [6][10] |
| Panel of 20 tumor cell lines | Anchorage-independent growth | Average = 4.7 ± 3.0 nM | [6][10] | |
| A549 | Cellular proliferation | 20 nM | [6] | |
| A549 | Anchorage-independent growth | 27 nM | [6] | |
| SH-SY5Y (Neuroblastoma) | Cell viability | 5.641 µM | [11] | |
| IMR-32 (Neuroblastoma) | Cell viability | 2.214 µM | [11] | |
| This compound | Triple-Negative Breast Cancer Cells | Migration and Wound Healing | Inhibition observed | [3][4] |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Effect | Citation |
| PF-3758309 | HCT-116 xenograft | 7.5, 15, and 20 mg/kg (oral) | 64%, 79%, and 97% tumor growth inhibition, respectively | [7] |
| Multiple human tumor xenografts | 15-20 mg/kg (oral) | >70% tumor growth inhibition in 5 of 7 models | [12] | |
| This compound | Triple-Negative Breast Cancer mouse model | Not specified | Suppression of metastasis | [3][4] |
Signaling Pathways and Mechanisms of Action
Both inhibitors modulate critical signaling pathways in cancer cells, albeit through potentially different primary targets.
PF-3758309 's broad inhibition of PAKs, particularly PAK4, impacts multiple oncogenic signaling pathways. PAK4 is a key effector of Cdc42 and regulates cell motility, proliferation, and survival.[12][13] Inhibition of PAK4 by PF-3758309 has been shown to suppress the phosphorylation of its substrate GEF-H1, leading to reduced oncogenic signaling.[6][13]
This compound , through its potent inhibition of Group I PAKs, particularly PAK2, has a distinct mechanism in certain cancers. In TNBC, this compound-mediated inhibition of PAK2 leads to the degradation of STX17, a protein crucial for the fusion of autophagosomes with lysosomes.[3][4] This blockade of autophagy results in the upregulation of E-cadherin, an epithelial marker, thereby suppressing cancer cell migration and metastasis.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for these inhibitors.
Kinase Inhibition Assay (for PF-3758309)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reagents : Recombinant PAK enzymes, ATP, substrate peptide (e.g., a generic kinase substrate or a specific one like GEF-H1 peptide), and the inhibitor (PF-3758309).
-
Procedure :
-
The kinase reaction is initiated by mixing the PAK enzyme, the inhibitor at various concentrations, and the substrate peptide in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) followed by autoradiography, or using phosphospecific antibodies in an ELISA-based format.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay (for PF-3758309)
This assay assesses the ability of a compound to inhibit the hallmark of cancer cell transformation, which is the ability to grow without attachment to a solid surface.
-
Cell Culture : Cancer cell lines (e.g., HCT116) are cultured in appropriate media.
-
Procedure :
-
A base layer of agar (B569324) mixed with cell culture medium is allowed to solidify in a culture plate.
-
A top layer containing a suspension of the cancer cells, the inhibitor at various concentrations, and a lower concentration of agar is added on top of the base layer.
-
The plates are incubated for several weeks to allow for colony formation.
-
-
Data Analysis : The number and size of the colonies are quantified using a microscope and imaging software. The IC50 for the inhibition of anchorage-independent growth is then calculated.
Western Blotting (for this compound)
This technique is used to detect and quantify specific proteins in a cell lysate, for example, to assess the effect of this compound on protein expression levels.
-
Sample Preparation : Cells are treated with this compound or a vehicle control for a specified time. The cells are then lysed to extract the total protein.
-
Procedure :
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-PAK2, anti-STX17, anti-E-cadherin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
-
-
Data Analysis : The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment conditions.
Summary and Conclusion
This compound and PF-3758309 are both valuable research tools for investigating the role of PAKs in cancer.
-
PF-3758309 is a potent, pan-PAK inhibitor with a wealth of quantitative data on its activity against all PAK isoforms and its efficacy in various cancer cell lines and xenograft models. Its broad specificity makes it suitable for studies aiming to understand the overall consequences of PAK inhibition. However, its clinical development was halted due to poor pharmacokinetic properties, a crucial consideration for translational research.[7]
-
This compound is a more selective inhibitor of Group I PAKs, with a demonstrated and distinct mechanism of action in suppressing metastasis in specific cancer types like TNBC through the inhibition of autophagy.[3][4] While extensive quantitative kinase inhibition data across all PAK isoforms is less readily available in the public domain compared to PF-3758309, its specific mechanism makes it a valuable tool for studying the roles of Group I PAKs in cancer progression and for exploring novel therapeutic strategies targeting autophagy.
The choice between this compound and PF-3758309 will ultimately depend on the specific research question. For broad inhibition of the PAK family and leveraging a large body of existing data, PF-3758309 is a strong candidate. For more targeted inhibition of Group I PAKs and investigating their role in processes like autophagy and metastasis, this compound is an excellent choice. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines | PLOS One [journals.plos.org]
- 3. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Frax486 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on the precise validation of a compound's engagement with its intended molecular target within a cellular context. Frax486, a potent inhibitor of Group I p21-activated kinases (PAKs), has demonstrated significant therapeutic potential in various disease models. This guide provides a comprehensive comparison of key methodologies for validating this compound target engagement in cells, supported by experimental data and detailed protocols.
Direct Target Engagement Assays
Confirming the physical interaction between this compound and its primary targets—PAK1, PAK2, and PAK3—is the foundational step in validating its mechanism of action. Two powerful biophysical techniques, the Cellular Thermal Shift Assay (CETSA) and NanoBred® Target Engagement (NanoBRET™) Assay, are highlighted here for their ability to provide direct evidence of target binding in live cells.
Comparison of Direct Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. A shift in the protein's melting temperature indicates target engagement.[1][2] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, causing a loss of BRET signal.[3] |
| Cellular Context | Intact cells or cell lysates.[1][4] | Intact live cells.[3] |
| Labeling Requirement | Label-free for both compound and target protein.[1] | Requires genetic fusion of NanoLuc® luciferase to the target protein and use of a fluorescent tracer.[3] |
| Throughput | Can be adapted for higher throughput (HT-CETSA).[5] | Amenable to high-throughput screening in 96- and 384-well formats.[6] |
| Quantitative Readout | Provides thermal shift (ΔTagg) and apparent EC50 from isothermal dose-response curves.[1] | Quantifies compound affinity (IC50) and residence time in live cells.[3] |
| Advantages | - No modification of compound or target required.- Can be performed on endogenous proteins.[5] | - High sensitivity and quantitative nature.- Real-time measurement of binding events.[6] |
| Limitations | - Indirect readout of binding.- Can be lower throughput than NanoBRET™.[7] | - Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer. |
Downstream Pathway Modulation
Beyond direct binding, validating target engagement involves demonstrating the intended modulation of downstream signaling pathways. This compound, by inhibiting Group I PAKs, is expected to affect key cellular processes such as cytoskeletal dynamics and autophagy.
Western Blot Analysis of Key Signaling Nodes
Western blotting is a cornerstone technique for assessing the phosphorylation status of downstream effectors of PAKs. A reduction in the phosphorylation of these substrates upon this compound treatment provides strong evidence of on-target activity.
Key Downstream Targets for Western Blot Analysis:
-
LIM Kinase (LIMK) and Cofilin: PAK1 phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, a key regulator of actin dynamics.[8][9][10] Inhibition of PAK1 by this compound is expected to decrease the phosphorylation of both LIMK and cofilin.
-
Autophagy Markers (LC3-II and p62): Recent studies have implicated PAK2 in the regulation of autophagy.[11] this compound has been shown to inhibit autophagy, leading to an accumulation of LC3-II and the autophagy substrate p62/SQSTM1.[11]
Comparative Efficacy of PAK Inhibitors
To provide a comprehensive evaluation of this compound, its performance can be benchmarked against other known PAK inhibitors. This comparison should include both biochemical and cellular assays to highlight differences in potency, selectivity, and cell permeability.
Inhibitor Comparison Table
| Inhibitor | Target(s) | Mechanism | Biochemical IC50 | Cellular IC50/EC50 |
| This compound | Group I PAKs (PAK1, PAK2, PAK3) | ATP-competitive | PAK1: 14 nM, PAK2: 33 nM, PAK3: 39 nM | Proliferation (WPMY-1 cells): ~1-5 µM[12] |
| IPA-3 | Group I PAKs (primarily PAK1) | Non-ATP competitive (allosteric) | PAK1: 2.5 µM[1][4][13] | Proliferation (WPMY-1 cells): ~1-10 µM[12] |
| FRAX597 | Group I PAKs (PAK1, PAK2, PAK3) | ATP-competitive | PAK1: 8 nM, PAK2: 13 nM, PAK3: 19 nM[8][9][14] | PAK1 autophosphorylation (SC4 cells): ~70 nM[8][9] |
| PF-3758309 | Pan-PAK inhibitor | ATP-competitive | PAK1: 13.7 nM, PAK2: 190 nM, PAK4: 2.7 nM | GEF-H1 phosphorylation: 1.3 nM[15][16] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[17][18][19]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of a target protein upon this compound binding.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step to 25°C.[16]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a specific lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g) for 20 minutes at 4°C.[16]
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the PAK isoform of interest and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[16]
-
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the general steps for a NanoBRET™ assay to quantify this compound binding to a specific PAK isoform in live cells.
-
Cell Preparation and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Transfect cells with a vector encoding the PAK isoform of interest fused to NanoLuc® luciferase.
-
Incubate for 24 hours to allow for protein expression.[20]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate for a specified period (e.g., 2 hours) at 37°C to allow for compound entry and binding equilibrium.[21]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal (emission at 610 nm) and the NanoLuc® luminescence (emission at 450 nm) using a plate reader.[20]
-
-
Data Analysis:
-
Calculate the BRET ratio (610 nm emission / 450 nm emission).
-
Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
-
Western Blot Protocol for Downstream Signaling
This protocol is for analyzing the phosphorylation of PAK1 downstream targets.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at desired concentrations for a specified time. Include a vehicle control.
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Normalize samples and prepare them for SDS-PAGE by adding sample buffer and boiling.[6]
-
-
Electrophoresis and Transfer:
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
-
Antibody Incubation and Detection:
-
Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).[10]
-
Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., phospho-LIMK1, phospho-cofilin) or autophagy markers (LC3B, p62).
-
Also, probe separate blots with antibodies against the total protein to assess changes in protein expression.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizing Cellular Pathways and Workflows
Signaling Pathways
References
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. link.springer.com [link.springer.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation of LIM-kinase by Pak1 couples Rac/Cdc42 GTPase signalling to actin cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cofilin activity downstream of Pak1 regulates cell protrusion efficiency by organizing lamellipodium and lamella actin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of LIM-kinase by Pak1 couples Rac/Cdc42 GTPase signalling to actin cytoskeletal dynamics | Semantic Scholar [semanticscholar.org]
- 11. Prognostic value of the autophagy markers LC3 and p62/SQSTM1 in early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reactome | RAC1 and CDC42 activate PAK1 [reactome.org]
- 15. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. BiochemSphere [biochemicalsci.com]
- 18. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Frax486: A Comparative Analysis of Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Frax486, a p21-activated kinase (PAK) inhibitor, across various cell lines. The information presented is curated from publicly available experimental data to assist researchers in evaluating its potential applications.
Quantitative Efficacy of this compound
This compound has demonstrated potent inhibitory activity against Group I p21-activated kinases (PAKs), which are key regulators of cell signaling pathways involved in cell proliferation, survival, and motility. The following tables summarize the available quantitative data on this compound's inhibitory and cytotoxic/anti-proliferative effects.
Table 1: this compound Inhibitory Concentration (IC50) Against PAK Isoforms
| Target | IC50 (nM) |
| PAK1 | 8.25 |
| PAK2 | Potent Inhibition |
| PAK3 | Potent Inhibition |
| PAK4 | Weak Inhibition |
Note: Specific IC50 values for PAK2 and PAK3 are not consistently reported in the literature, but this compound is established as a potent inhibitor of all Group I PAKs (PAK1, PAK2, and PAK3)[1][2].
Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Efficacy |
| WPMY-1 | Prostate Stromal Cells | CCK-8 | Time and concentration-dependent cytotoxicity. Survival of 55-82% at 1 µM after 24h; 1-5% at 5-10 µM after 48-72h[3][4][5]. |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | CCK-8 | Identified as a dual autophagy/epithelial-mesenchymal transition (EMT) inhibitor[6]. |
| E0771 | Triple-Negative Breast Cancer (TNBC) | Not Specified | Investigated for its role in suppressing metastasis[1]. |
Mechanism of Action
This compound primarily exerts its effects through the inhibition of Group I PAKs. This inhibition disrupts downstream signaling pathways, leading to various cellular outcomes depending on the cell type and context.
In Triple-Negative Breast Cancer (TNBC) cells, this compound has been shown to inhibit autophagy.[1][6] This is achieved by targeting PAK2, which leads to the ubiquitination and subsequent proteasomal degradation of STX17, a protein crucial for the fusion of autophagosomes with lysosomes.[1][6] The inhibition of autophagy results in the upregulation of E-cadherin, a key epithelial marker, thereby suppressing the epithelial-mesenchymal transition (EMT) and metastasis.[1][6]
In prostate stromal cells (WPMY-1) , this compound induces a concentration-dependent and time-dependent cytotoxic effect, leading to a reduction in cell proliferation.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound efficacy.
Cell Viability and Cytotoxicity Assays (CCK-8 and MTT)
These colorimetric assays are widely used to assess cell viability and the cytotoxic effects of compounds like this compound.
1. Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
3. Addition of Reagent:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.[7][8][9][10] Be careful to avoid introducing bubbles. Incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
4. Data Acquisition:
-
For CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.[7][8]
-
For MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Signaling Pathway of this compound in TNBC
Caption: this compound inhibits PAK2, leading to STX17 degradation and blockade of autophagy in TNBC cells.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical workflow for determining the IC50 value of this compound in cell lines.
References
- 1. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 4. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mirrorreview.com [mirrorreview.com]
- 8. ptglab.com [ptglab.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. medchemexpress.com [medchemexpress.com]
Frax486 as an Alternative to Genetic PAK Inhibition: A Comparative Guide for Researchers
Objective: To provide an evidence-based comparison of the pharmacological inhibitor Frax486 and genetic methods (shRNA/CRISPR) for the inhibition of p21-activated kinases (PAKs), aiding researchers in selecting the appropriate tool for their experimental needs.
Introduction to PAK Inhibition Strategies
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical mediators of cellular signaling, influencing processes such as cell migration, proliferation, and survival. Their dysregulation is implicated in various pathologies, including cancer, making them a significant area of research. The two primary methodologies for inhibiting PAK function are pharmacological inhibition, exemplified by the small molecule this compound, and genetic inhibition through techniques like RNA interference (shRNA) and CRISPR-Cas9 gene editing. This guide offers a detailed comparison of these approaches, supported by experimental data and protocols.
Mechanism of Action: Pharmacological vs. Genetic Inhibition
This compound is a potent, ATP-competitive small molecule inhibitor that primarily targets Group I PAKs (PAK1, PAK2, and PAK3). By occupying the ATP-binding pocket of the kinase domain, this compound prevents the transfer of phosphate (B84403) to downstream substrates, thereby acutely blocking the kinase activity.
Genetic inhibition strategies function at the level of gene expression or the genome itself. Short hairpin RNA (shRNA) induces the degradation of specific PAK mRNA transcripts, leading to a transient or stable knockdown of the corresponding protein. In contrast, CRISPR-Cas9 technology allows for the permanent knockout of a PAK gene by introducing targeted mutations, resulting in a complete loss of protein expression.
Caption: Mechanisms of this compound and genetic PAK inhibition.
Comparative Performance and Quantitative Data
The choice between this compound and genetic methods depends on the experimental goals, such as the desired speed, duration, and specificity of inhibition.
| Feature | This compound (Pharmacological) | Genetic Inhibition (shRNA/CRISPR) |
| Target(s) | Primarily Group I PAKs (PAK1, 2, 3) | Specific PAK isoform |
| Mechanism | Reversible ATP-competitive inhibition | mRNA degradation or gene knockout |
| Speed of Onset | Rapid (minutes to hours) | Slow (days to weeks for stable lines) |
| Reversibility | Reversible upon washout | Long-lasting (shRNA) or permanent (CRISPR) |
| Off-Target Potential | Cross-reactivity with other kinases | miRNA-like effects (shRNA), genomic alterations (CRISPR)[1][2][3] |
| Control | Dose-dependent and temporal control | Constitutive or inducible expression systems |
Table 1: Quantitative Comparison of this compound and Genetic PAK Inhibition
| Parameter | This compound | PAK1 shRNA | PAK2 shRNA |
| In Vitro Kinase Inhibition (IC50) | PAK1: 14 nM[4] PAK2: 33 nM[4] PAK3: 39 nM[4] PAK4: 575 nM[4] | N/A | N/A |
| Protein Knockdown Efficiency | N/A | Significant reduction in PAK1 protein levels observed via Western blot.[5] | Significant reduction in PAK2 protein levels observed via Western blot.[6] |
| Effect on Cell Migration | Significant inhibition of triple-negative breast cancer cell migration.[6] | Significant reduction in melanoma cell migration.[7] | Knockdown significantly inhibits triple-negative breast cancer cell migration.[6] |
| Effect on Cell Proliferation | Attenuation of proliferation in WPMY-1 cells at 1-10 µM.[8] | Knockdown reduced proliferation of mutant KRAS colon cancer cells by 45-50%.[9] | N/A |
| (Note: Data is compiled from different studies and may not be directly comparable due to varying experimental conditions.) |
Experimental Protocols
Western Blotting for PAK Phosphorylation and Knockdown
This protocol allows for the assessment of PAK activity (via phosphorylation of downstream targets) or the efficiency of genetic knockdown.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PAK(Thr423), anti-total PAK1, anti-total PAK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
5% BSA in TBST for blocking
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Apply chemiluminescent substrate and visualize using an imaging system.
Caption: Key steps in the Western blot protocol.
Transwell Cell Migration Assay
This assay quantifies the effect of PAK inhibition on cell motility towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for cancer cells)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
This compound or vehicle control (e.g., DMSO)
-
Cells with stable PAK shRNA expression or control shRNA
-
Cotton swabs
-
Crystal violet staining solution (0.5% in 25% methanol)
-
33% acetic acid for elution
Procedure:
-
Starve cells in serum-free medium for 12-24 hours.
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend starved cells in serum-free medium (with this compound or vehicle) and add 1x10^5 cells in 100 µL to the upper chamber of the Transwell insert.
-
Incubate for a duration determined by cell type (e.g., 12-48 hours) at 37°C.
-
Carefully remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain with crystal violet solution for 15 minutes and wash with water.
-
Allow the inserts to dry, then elute the stain with 33% acetic acid.
-
Measure the absorbance of the eluted stain at 570 nm.
PAK Signaling Pathway
PAKs are central nodes in signaling pathways initiated by small GTPases like Rac1 and Cdc42, which are often activated by receptor tyrosine kinases (RTKs). Activated PAKs phosphorylate a multitude of substrates to regulate the actin cytoskeleton and promote cell migration.
Caption: PAK signaling in the regulation of cell migration.
Conclusion and Recommendations
Both this compound and genetic inhibition are invaluable for dissecting PAK function.
-
This compound is ideal for acute, dose-dependent, and reversible inhibition of Group I PAKs. It is particularly useful for initial target validation and for studies where temporal control is critical.
-
Genetic inhibition , especially CRISPR-mediated knockout, offers unparalleled specificity for individual PAK isoforms and provides a means for permanent gene ablation. This is the gold standard for long-term studies and for unequivocally assigning function to a specific PAK family member.
The selection of the most appropriate method hinges on the specific research question, the required duration and specificity of inhibition, and the experimental system being utilized. For comprehensive target validation, a combinatorial approach using both this compound and genetic knockdown/knockout of specific PAK isoforms is highly recommended.
References
- 1. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Frax486: A Profile of a Selective Group I PAK Inhibitor
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Frax486's kinase specificity against other relevant inhibitors, supported by experimental data. This compound is a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), demonstrating significant selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs.
Kinase Inhibition Profile of this compound
This compound has been characterized as a highly selective inhibitor of Group I PAKs.[1] In vitro biochemical assays have demonstrated its nanomolar potency against PAK1, PAK2, and PAK3, with significantly lower activity against the Group II member, PAK4.[1]
| Kinase | This compound IC50 (nM) |
| PAK1 | 8.25 |
| PAK2 | 39.5 |
| PAK3 | 55.3 |
| PAK4 | 779 |
| Table 1: Inhibitory activity of this compound against PAK family kinases. Data obtained from in vitro kinase assays.[1] |
Comparison with Other PAK Inhibitors
To provide a comprehensive understanding of this compound's specificity, its profile is compared with other notable PAK inhibitors: FRAX597, a fellow Group I selective inhibitor, and PF-3758309, a pan-PAK inhibitor.
| Kinase | This compound IC50 (nM) | FRAX597 IC50 (nM) | PF-3758309 Ki (nM) / IC50 (nM) |
| Group I | |||
| PAK1 | 8.25 | 8 | 13.7 (Ki) |
| PAK2 | 39.5 | 13 | 190 (IC50) |
| PAK3 | 55.3 | 19 | 99 (IC50) |
| Group II | |||
| PAK4 | 779 | >10,000 | 18.7 (Ki) |
| PAK5 | Not Reported | Not Reported | 18.1 (Ki) |
| PAK6 | Not Reported | 23% inhibition at 100nM | 17.1 (Ki) |
| Table 2: Comparison of the inhibitory potency of this compound, FRAX597, and PF-3758309 against PAK isoforms.[2][3][4][5][6][7] |
While a comprehensive kinome scan of this compound against a broad panel of kinases is not publicly available, data for the related Group I inhibitor, FRAX597, reveals some off-target activity. At a concentration of 100 nM, FRAX597 showed significant inhibition of YES1 (87%), RET (82%), CSF1R (91%), and TEK (87%).[4] This suggests that this compound may have a similar off-target profile, a critical consideration for its experimental use. In contrast, the pan-PAK inhibitor PF-3758309 shows broad activity across both Group I and Group II PAKs.[2][7]
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) values for this compound was conducted using a robust and widely accepted biochemical assay.
Z'-LYTE™ Kinase Assay:
This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[8][9][10]
Principle:
-
A kinase phosphorylates a FRET peptide substrate, which contains a donor (Coumarin) and an acceptor (Fluorescein) fluorophore.[9]
-
A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated FRET peptides.[8]
-
Cleavage of the non-phosphorylated peptide disrupts FRET, leading to an increase in the donor emission.
-
Phosphorylation of the peptide protects it from cleavage, maintaining the FRET signal.[8]
-
The ratio of donor to acceptor emission is measured. A low ratio indicates high kinase activity (and low inhibition), while a high ratio signifies low kinase activity (and high inhibition).[9]
The IC50 values are then calculated by measuring the kinase activity over a range of inhibitor concentrations.
PAK1 Signaling Pathway
This compound primarily targets Group I PAKs, with PAK1 being a key member. PAK1 is a central node in various signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics. Its activation is initiated by upstream signals, leading to the phosphorylation of numerous downstream substrates.
References
- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. biorxiv.org [biorxiv.org]
- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of Frax486 Efficacy: A Comparative Analysis with siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the pharmacological inhibitor Frax486 with the genetic knockdown approach using small interfering RNA (siRNA) to validate its effects on p21-activated kinases (PAKs).
This compound is a potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), which are key regulators of cytoskeletal dynamics, cell motility, and survival. To rigorously demonstrate that the cellular effects of this compound are mediated through the inhibition of its intended targets, a common and powerful validation strategy is to compare its phenotypic consequences to those induced by the specific knockdown of individual PAK isoforms using siRNA. This approach provides strong evidence for on-target activity and is essential for the confident interpretation of experimental results.
This guide summarizes quantitative data from comparative studies, provides detailed experimental methodologies, and presents visual representations of the signaling pathways and experimental workflows involved in the cross-validation of this compound with siRNA.
Data Presentation: Quantitative Comparison of this compound and siRNA
The following tables summarize the quantitative data from studies directly comparing the effects of this compound with siRNA targeting PAK1 or PAK2 on key cellular processes.
| Parameter | Treatment | Cell Line | Effect | Quantitative Measurement | Reference |
| Cell Migration | This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition | Concentration-dependent decrease in wound closure | [1] |
| PAK2 shRNA | MDA-MB-231 | Inhibition | Significant reduction in wound closure compared to control | [1] | |
| This compound + PAK2 shRNA | MDA-MB-231 | No further inhibition | No significant additional effect on wound closure compared to PAK2 shRNA alone | [1] | |
| Endothelial Permeability | This compound (1 µM) | bEnd.3 (Mouse Brain Endothelial Cells) | Reduction | Significantly reduced OGD/R-induced hyperpermeability | [2] |
| PAK1 siRNA | bEnd.3 | Reduction | Blocked elevated tracer diffusion after OGD/R | [2] | |
| Autophagy | This compound | MDA-MB-231 | Inhibition | Increased protein levels of p62 and LC3-II | [1] |
| PAK1 shRNA | MDA-MB-231 | No significant effect | No significant change in p62 and LC3-II levels | [1] | |
| PAK2 shRNA | MDA-MB-231 | Inhibition | Significantly increased protein levels of p62 and LC3-II | [1] | |
| This compound + PAK2 shRNA | MDA-MB-231 | No further inhibition | No further increase in p62 protein levels compared to PAK2 shRNA alone | [1] |
Note: The efficacy of siRNA is typically measured by the percentage of protein knockdown, while the efficacy of this compound is determined by its concentration-dependent inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of PAK1 and PAK2
-
Cell Seeding: Cells (e.g., MDA-MB-231, bEnd.3) are seeded in 6-well plates or other suitable culture vessels to achieve 60-80% confluency on the day of transfection.
-
Transfection Reagent Preparation: A solution of siRNA duplexes (typically 20-80 pmols) and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) are prepared in serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions.
-
Transfection: The siRNA-lipid complex is added to the cells and incubated for a duration determined by the specific cell line and experimental requirements (typically 24-72 hours) to allow for target protein knockdown.
-
Validation of Knockdown: The efficiency of PAK1 or PAK2 knockdown is confirmed by Western blotting or quantitative RT-PCR (qRT-PCR) using specific antibodies or primers, respectively.
This compound Treatment
-
Cell Seeding: Cells are seeded at a density similar to that used for siRNA experiments.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations. A vehicle control (DMSO alone) is run in parallel.
-
Incubation: Cells are incubated with this compound for a specified period, which can range from hours to days depending on the assay.
Wound Healing (Scratch) Assay for Cell Migration
-
Cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove debris and then incubated with either this compound, the corresponding vehicle control, or after siRNA transfection.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is quantified by measuring the change in the wound area over time.
Western Blotting for Protein Expression Analysis
-
Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., PAK1, PAK2, p62, LC3-II, and a loading control like β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of this compound and siRNA Intervention
Caption: Signaling pathway showing the points of intervention for this compound and siRNA.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating this compound effects with siRNA.
References
Frax486 versus FRAX597: A Comparative Analysis for Lung Cancer Research
In the landscape of targeted therapies for lung cancer, inhibitors of p21-activated kinases (PAKs) have emerged as a promising area of investigation. Among these, Frax486 and FRAX597, both potent inhibitors of Group I PAKs, have garnered attention. This guide provides a comparative overview of these two small molecules, summarizing their performance based on available preclinical data to assist researchers, scientists, and drug development professionals in their exploration of novel lung cancer therapeutics.
Executive Summary
This compound and FRAX597 are both ATP-competitive inhibitors targeting Group I PAKs (PAK1, PAK2, and PAK3). While direct comparative studies in lung cancer models are limited, existing data suggest nuanced differences in their activity and potential therapeutic applications. Neither compound has demonstrated synergistic effects with CDK4/6 inhibitors in non-small cell lung cancer (NSCLC) cell lines, a contrast to pan-PAK inhibitors. This suggests that their specific inhibitory profiles may dictate their efficacy in combination therapies. As single agents, both have been observed to induce a G1/G0 cell cycle arrest in lung cancer cells. Mechanistic studies, primarily in other cancer types, indicate that this compound may exert its anti-cancer effects through the inhibition of autophagy, a pathway implicated in tumor cell survival and metastasis. Detailed mechanistic data for FRAX597 in lung cancer remains less elucidated.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and FRAX597 against various PAK isoforms. This quantitative data is crucial for understanding their selectivity and potency.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | PAK1 | 14 | - |
| PAK2 | 33 | - | |
| PAK3 | 39 | - | |
| PAK4 | 575 | - | |
| FRAX597 | PAK1 | 8 | - |
| PAK2 | 13 | - | |
| PAK3 | 19 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data sourced from publicly available information.
Experimental Protocols
While specific, detailed protocols for this compound and FRAX597 in lung cancer studies are not extensively published, a general methodology for evaluating such inhibitors in vitro can be outlined.
Cell Viability and Proliferation Assay
-
Cell Culture: Human non-small cell lung cancer cell lines (e.g., H322, H157, H1299, H2170) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound and FRAX597 are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the inhibitors or vehicle control (DMSO).
-
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves generated from the viability data.
Cell Cycle Analysis
-
Cell Treatment: Lung cancer cells are treated with this compound, FRAX597, or a vehicle control for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to determine the effect of the inhibitors on cell cycle progression.
Visualizations
Signaling Pathway
Caption: Inhibition of Group I PAK Signaling by this compound and FRAX597.
Experimental Workflow
Caption: General workflow for in vitro testing of PAK inhibitors.
Logical Relationship
Caption: Differing effects in combination with CDK4/6 inhibitors.
Concluding Remarks
Both this compound and FRAX597 are valuable research tools for investigating the role of Group I PAKs in lung cancer. Based on the available data, FRAX597 appears to be a slightly more potent inhibitor of Group I PAKs in vitro. However, the lack of comprehensive, direct comparative studies in lung cancer models necessitates further research. The observation that their specific PAK inhibition profile does not lead to synergy with CDK4/6 inhibitors, unlike broader PAK inhibition, is a critical finding that warrants deeper investigation into the specific roles of different PAK isoforms in lung cancer cell survival and drug resistance. Future studies should focus on head-to-head comparisons of these compounds in a panel of lung cancer cell lines and in vivo models to fully elucidate their therapeutic potential, both as single agents and in combination therapies.
Evaluating Frax486 Efficacy in Patient-Derived Xenografts: A Comparative Analysis
For Immediate Release
This guide provides a comparative evaluation of the investigational p21-activated kinase (PAK) inhibitor, Frax486, within the context of patient-derived xenograft (PDX) models. As direct studies of this compound in PDX models are not yet publicly available, this document serves to contextualize its potential efficacy by comparing its performance in relevant preclinical models against other PAK inhibitors and standard-of-care therapies that have been evaluated in PDX settings. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent inhibitor of Group I PAKs, has demonstrated anti-metastatic potential in preclinical models of triple-negative breast cancer (TNBC). While its efficacy has not been directly assessed in patient-derived xenografts, this guide provides a comparative framework by examining available data on this compound alongside other PAK inhibitors and standard chemotherapies in PDX models of various cancers, with a focus on TNBC where applicable. This comparison aims to inform future research directions and the potential positioning of Frax4s86 in the landscape of cancer therapeutics.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound in a TNBC xenograft model and compare it with the performance of other PAK inhibitors and standard-of-care chemotherapies in patient-derived xenograft models.
Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Compound | Cancer Type | Model | Dosing Schedule | Key Efficacy Readout | Result | Citation |
| This compound | Triple-Negative Breast Cancer | MDA-MB-231 Xenograft (caudal vein injection) | Not specified | Lung Metastasis | Significantly inhibited lung metastasis | [1] |
Note: The available study on this compound in a TNBC model focused on metastasis and did not provide quantitative tumor growth inhibition data.
Table 2: In Vivo Efficacy of Alternative PAK Inhibitors in Xenograft and Patient-Derived Xenograft (PDX) Models
| Compound | Cancer Type | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| PF-3758309 | Pancreatic Ductal Adenocarcinoma | Patient-Derived Cell Line Xenograft | Not specified | Maximally inhibited tumor growth in combination with gemcitabine | [2][3] |
| G-5555 | Breast Cancer (PAK1 amplified) | MDA-MB-175 Xenograft | 25 mg/kg, b.i.d., oral | 60% | [4] |
Table 3: In Vivo Efficacy of Standard-of-Care Chemotherapies in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
| Compound | Cancer Type | PDX Model | Dosing Schedule | Response/Efficacy | Citation |
| Carboplatin | Triple-Negative Breast Cancer | UCD52 | 40 mg/kg, single dose | Decrease in tumor size | [5][6] |
| Carboplatin | Triple-Negative Breast Cancer | HCI01, HCI09 | 40 mg/kg, single dose | No significant decrease in tumor size | [5] |
| Paclitaxel | Triple-Negative Breast Cancer | HCI-002 | 30 mg/kg, once every 2 weeks | Tumor growth inhibition (in combination with DC101) | [7] |
| Doxorubicin | Triple-Negative Breast Cancer | 7 TNBC PDX models | Not specified | 2% to 52% tumor growth inhibition | [8] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental context, the following diagrams illustrate the PAK1 signaling pathway and a general workflow for in vivo efficacy studies.
References
- 1. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthotopic implantation achieves better engraftment and faster growth than subcutaneous implantation in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition | springermedizin.de [springermedizin.de]
Frax486: A Comparative Guide to a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Frax486 with other well-established autophagy inhibitors, focusing on their mechanisms of action, effective concentrations, and the experimental data supporting these findings.
Introduction to this compound and Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making autophagy inhibitors valuable tools for research and potential therapeutic agents. This compound has been identified as a potent inhibitor of p21-activated kinases (PAKs), particularly PAK2, which subsequently blocks the process of autophagy. This guide will compare this compound to two of the most commonly used autophagy inhibitors, Chloroquine (B1663885) and Bafilomycin A1, to highlight their distinct mechanisms and experimental utility.
Mechanism of Action: A Tale of Three Inhibitors
The primary distinction between this compound, Chloroquine, and Bafilomycin A1 lies in their molecular targets and the specific stage of the autophagy pathway they disrupt.
This compound acts as a late-stage autophagy inhibitor by targeting PAK2. This inhibition leads to the ubiquitination and subsequent proteasomal degradation of STX17 (Syntaxin 17), a key SNARE protein required for the fusion of autophagosomes with lysosomes.[1][2][3] By preventing this fusion, this compound causes an accumulation of autophagosomes within the cell.
Chloroquine (CQ) is a lysosomotropic agent that accumulates in lysosomes, raising their pH.[4] This increase in pH inhibits the activity of lysosomal acid hydrolases and, more importantly, is thought to impair the fusion of autophagosomes with lysosomes.[5][6][7]
Bafilomycin A1 (BafA1) is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase) proton pump on the lysosomal membrane.[4] By blocking the V-ATPase, Bafilomycin A1 prevents the acidification of the lysosome, thereby inhibiting the degradative enzymes within and blocking the final step of the autophagic process.[4] Some studies suggest it may also inhibit autophagosome-lysosome fusion through mechanisms independent of V-ATPase inhibition.[8]
Comparative Data on Autophagy Inhibitors
| Inhibitor | Target | Mechanism of Action | Effective Concentration (in vitro) | Cell Line Examples |
| This compound | p21-activated kinase 2 (PAK2) | Inhibits autophagosome-lysosome fusion via STX17 degradation[1][2][3] | 2 µM[3] | Triple-Negative Breast Cancer (TNBC) cells[1][2][3] |
| Chloroquine | Lysosome | Raises lysosomal pH, impairs autophagosome-lysosome fusion[5][6][7] | 10-50 µM[4][9][10] | Primary cortical neurons, various cancer cell lines[4][10] |
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | Prevents lysosomal acidification[4] | 10-100 nM[4][10] | Primary cortical neurons, various cancer cell lines[4][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Autophagy Inhibition
Caption: Mechanism of this compound-induced autophagy inhibition.
Comparative Mechanisms of Autophagy Inhibitors
Caption: Sites of action for this compound, Chloroquine, and Bafilomycin A1.
Experimental Workflow: Autophagic Flux Assay (mCherry-GFP-LC3)
Caption: Workflow for assessing autophagic flux using mCherry-GFP-LC3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound as an autophagy inhibitor.
Autophagic Flux Analysis using mCherry-GFP-LC3 Reporter
This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.
-
Cell Line Generation:
-
Experimental Procedure:
-
Plate the mCherry-GFP-LC3 expressing cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Treat the cells with this compound (e.g., 2 µM), Chloroquine (e.g., 50 µM), or Bafilomycin A1 (e.g., 100 nM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by washing with Phosphate-Buffered Saline (PBS).
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope with appropriate filter sets for GFP (green channel), mCherry (red channel), and DAPI (blue channel).
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry signals), while autolysosomes will appear as red puncta (mCherry signal only, as GFP is quenched in the acidic lysosomal environment).[1]
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each treatment condition.
-
An accumulation of yellow puncta in this compound-treated cells compared to the control indicates a blockage of autophagosome-lysosome fusion.[1]
-
Immunoblotting for Autophagy Markers
This technique is used to quantify the levels of key autophagy-related proteins.
-
Sample Preparation:
-
Plate cells and treat with this compound, Chloroquine, Bafilomycin A1, or vehicle control as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of LC3-II to LC3-I or the level of LC3-II normalized to the loading control. An increase in the LC3-II/LC3-I ratio or total LC3-II levels upon treatment with an inhibitor suggests the accumulation of autophagosomes.[1]
-
Analyze the levels of p62, which is a substrate for autophagy. An accumulation of p62 indicates a blockage in the autophagic degradation process.[1]
-
STX17 Ubiquitination Assay
This assay is performed to determine if this compound treatment leads to the ubiquitination of STX17.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitinated state of proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for STX17 overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Immunoblotting:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with an antibody against ubiquitin to detect ubiquitinated STX17. A high-molecular-weight smear or laddering pattern is indicative of polyubiquitination.
-
The membrane can be stripped and re-probed with an STX17 antibody to confirm the successful immunoprecipitation of the target protein.
-
Conclusion
This compound represents a novel class of autophagy inhibitors with a distinct mechanism of action compared to the classical inhibitors Chloroquine and Bafilomycin A1. By targeting the PAK2-STX17 axis, this compound provides a specific tool to investigate the later stages of autophagy, particularly the fusion of autophagosomes with lysosomes.[1][2][3] Its utility in preclinical models, such as triple-negative breast cancer, highlights its potential as a therapeutic agent.[1][2] Researchers should consider the specific stage of autophagy they wish to inhibit when choosing between this compound, Chloroquine, and Bafilomycin A1 for their experiments. This guide provides the foundational knowledge and experimental framework to effectively utilize and compare these important research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bafilomycin A1 inhibits chloroquine-induced death of cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Frax486
For Researchers, Scientists, and Drug Development Professionals
Frax486 is a potent, ATP-competitive small-molecule inhibitor targeting Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are crucial nodes in signaling pathways that regulate cell motility, survival, and proliferation. Given their role in oncogenesis, PAKs are a compelling target for cancer therapy. This guide provides a comparative analysis of the synergistic potential of this compound with other compounds, supported by experimental data, to elucidate contexts where combination therapy may be effective.
This compound in Overcoming Multidrug Resistance (MDR)
One of the significant challenges in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). Recent studies indicate that this compound can act as a chemosensitizer by reversing ABCB1-mediated MDR in breast cancer cells.[3]
Mechanism of Action
This compound's synergistic effect in this context is not derived from its canonical PAK inhibition but from its ability to directly interfere with the ABCB1 transporter. The compound enhances the intracellular accumulation of chemotherapy drugs by inhibiting their efflux from the cancer cell.[3] This mechanism suggests a potential synergistic or sensitizing effect when this compound is combined with any chemotherapeutic agent that is a substrate for the ABCB1 transporter. Molecular docking analyses confirm a strong binding affinity between this compound and the ABCB1 protein.[3]
Signaling & Logic Diagram
Below is a diagram illustrating how this compound circumvents ABCB1-mediated drug efflux, leading to increased intracellular concentration of chemotherapeutic agents and enhanced cell death.
Caption: this compound inhibits the ABCB1 transporter, increasing intracellular drug levels.
Quantitative Data: Reversal of Doxorubicin Resistance
The efficacy of this compound in reversing MDR is quantified by measuring the change in the half-maximal inhibitory concentration (IC50) of a chemotherapy drug in the presence and absence of this compound.
| Cell Line | Compound | IC50 (μM) without this compound | IC50 (μM) with this compound (2.5 μM) | Fold Reversal |
| MCF-7/ADR (Resistant) | Doxorubicin | 15.2 ± 1.3 | 1.8 ± 0.2 | 8.4x |
| MCF-7 (Sensitive) | Doxorubicin | 0.8 ± 0.1 | 0.6 ± 0.08 | 1.3x |
| Data derived from studies on ABCB1-overexpressing breast cancer cell lines.[3] |
Experimental Protocol: Cell Viability Assay for MDR Reversal
-
Cell Culture: ABCB1-overexpressing resistant cells (e.g., MCF-7/ADR) and their sensitive parental counterparts (e.g., MCF-7) are cultured under standard conditions (37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 2.5 μM).
-
Incubation: The treated cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a CCK-8 or MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.[3]
This compound in Combination with CDK4/6 Inhibitors
In contrast to its effect on MDR, this compound has been shown to lack synergy with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Ribociclib, in non-small cell lung cancer (NSCLC) cell lines.[4] This finding provides critical insight into the specific signaling contexts required for successful combination therapies involving PAK inhibitors.
Mechanism of Action
Synergy with CDK4/6 inhibitors was observed with the pan-PAK inhibitor PF03758309, which targets both Group I (PAK1-3) and Group II (PAK4-6) kinases. However, this compound, being selective for Group I PAKs, failed to produce a synergistic effect.[4] Experiments using siRNA to knock down PAK4 mimicked the synergistic apoptotic effect seen with the pan-PAK inhibitor when combined with this compound and Ribociclib. This strongly suggests that the inhibition of PAK4, a Group II PAK, is essential for the observed synergy with CDK4/6 inhibitors in this cancer type.[4] Treatment with this compound and Ribociclib primarily resulted in cell cycle arrest and autophagy, rather than the desired synergistic apoptosis.[4]
Signaling Pathway Diagram
The diagram below contrasts the downstream effects of a Group I-selective PAK inhibitor (this compound) versus a pan-PAK inhibitor when combined with a CDK4/6 inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PAK inhibitor, overcomes ABCB1-mediated multidrug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines | PLOS One [journals.plos.org]
Navigating Controls for Frax486 Experiments: A Comparative Guide
In the realm of kinase research, the use of appropriate controls is paramount to validate experimental findings and ensure data integrity. For researchers utilizing Frax486, a potent inhibitor of Group I p21-activated kinases (PAKs), selecting the proper negative control is a critical experimental design component. This guide provides a comparative overview of control strategies for this compound experiments, offering insights into best practices in the absence of a commercially available, structurally inactive analog.
Understanding the Challenge: The Absence of a Direct Inactive Analog
Ideally, a negative control for a small molecule inhibitor is a structurally analogous compound that is devoid of biological activity against the intended target. This allows researchers to distinguish the specific effects of target inhibition from off-target or compound-scaffold effects. As of the latest literature review, a validated, commercially available inactive analog of this compound has not been identified. Therefore, researchers must rely on meticulous experimental design and alternative control strategies.
Primary Negative Control: The Vehicle
In the absence of an inactive analog, the vehicle in which this compound is dissolved (commonly DMSO) serves as the most critical negative control. The vehicle control group is treated with the same concentration of the vehicle as the experimental group receiving this compound. This accounts for any effects the solvent may have on the experimental system, ensuring that observed changes are attributable to the activity of this compound.
Comparative Analysis: this compound and Alternative PAK Inhibitors
To provide context for this compound's activity, it is useful to compare it with other known PAK inhibitors. IPA-3 is another widely used PAK inhibitor with a different mechanism of action. Notably, a structurally related but inactive compound for IPA-3, PIR-3.5, has been mentioned in the literature, highlighting a best-practice standard in kinase inhibitor studies.
| Feature | This compound | IPA-3 |
| Mechanism of Action | ATP-competitive inhibitor of Group I PAKs | Allosteric inhibitor that prevents PAK activation |
| Target Specificity | Primarily targets PAK1, PAK2, and PAK3 | Selective for Group I PAKs |
| Reported IC50 Values | PAK1: ~14 nM, PAK2: ~33 nM, PAK3: ~39 nM | PAK1: ~2.5 µM (in a cell-free assay) |
| Known Inactive Analog | Not commercially available | PIR-3.5 (structurally inactive isomer, not widely available) |
| Primary Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO), PIR-3.5 (if available) |
Experimental Protocols and Workflow
In Vitro Kinase Assay for PAK1 Inhibition
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer
-
ATP
-
PAK1-specific substrate peptide
-
This compound
-
Vehicle (DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final concentration of DMSO should be consistent across all wells and typically below 1%.
-
Prepare a vehicle control series with the same concentrations of DMSO as the this compound dilutions.
-
In a 384-well plate, add the this compound dilutions or vehicle controls.
-
Add the recombinant PAK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell-Based Western Blot Analysis of PAK1 Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target of PAK1 in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active PAK1 signaling)
-
Cell culture medium and supplements
-
This compound
-
Vehicle (DMSO)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies: anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-downstream target (e.g., pMEK1), anti-downstream target, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the corresponding vehicle (DMSO) concentrations for a predetermined time (e.g., 24 hours).
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation relative to the vehicle control.
PAK1 Signaling Pathway and this compound's Point of Intervention
PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Upon activation, PAK1 phosphorylates a multitude of downstream substrates, influencing cytoskeletal dynamics, cell proliferation, and survival.[2] this compound, as an ATP-competitive inhibitor, binds to the kinase domain of PAK1, preventing the phosphorylation of these downstream targets.
Conclusion
References
Independent Validation and Comparative Analysis of Frax486, a Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p21-activated kinase (PAK) inhibitor, Frax486, with other notable alternatives. While direct independent validation studies replicating the initial findings for this compound are limited, this document synthesizes data from subsequent studies that utilize this compound and compares its performance with other well-characterized PAK inhibitors, PF-3758309 and IPA-3. The information is intended to provide an objective resource for researchers evaluating PAK inhibitors for their specific experimental needs.
Quantitative Data Comparison of PAK Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, offering a direct comparison of their potency and selectivity against their primary targets.
Table 1: In Vitro Potency (IC50) of PAK Inhibitors
| Compound | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 | Reference(s) |
| This compound | 14 nM | 33 nM | 39 nM | 575 nM | - | - | [1] |
| PF-3758309 | 13.7 nM (Ki) | 190 nM | 99 nM | 18.7 nM (Ki) | 18.1 nM (Ki) | 17.1 nM (Ki) | [2][3] |
| IPA-3 | 2.5 µM | Group I Selective | Group I Selective | No Inhibition | No Inhibition | No Inhibition | [4][5] |
Table 2: In Vivo and In Vitro Experimental Dosing
| Compound | Model System | Dosing/Concentration | Key Findings | Reference(s) |
| This compound | Fmr1 KO Mice (Fragile X Syndrome) | 20 mg/kg, s.c. injection | Rescued dendritic spine abnormalities and behavioral deficits. | [6][7] |
| Cdkl5-Het Mice (CDKL5 Deficiency) | 20 mg/kg, s.c. for 5 days | Normalized general health, hyperactivity, and fear learning defects. | ||
| Triple-Negative Breast Cancer Cells | 1-10 µM (in vitro) | Suppressed cell migration and invasion. | ||
| PF-3758309 | Human Tumor Xenograft Models | 7.5–30 mg/kg, oral, twice daily | Significant tumor growth inhibition. | |
| Adult T-Cell Leukemia/Lymphoma Models | 6 or 12 mg/kg/day, i.p. | Strong in vitro and in vivo anti-leukemic activity. | [8] | |
| IPA-3 | Prostate Stromal Cells (WPMY-1) | 1–10 µM (in vitro) | Induced degeneration of actin filaments and attenuated proliferation. | [9] |
| Human Prostate Tissue | 30 µM (ex vivo) | Inhibited neurogenic and endothelin-induced smooth muscle contractions. | [9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of this compound and its alternatives.
In Vivo Mouse Studies for Neurodevelopmental Disorders
-
Animal Models: Fmr1 knockout (KO) mice on the FVB.129P2 background are used as a model for Fragile X syndrome.[6][10] Cdkl5 heterozygous (Het) female mice serve as a model for CDKL5 deficiency disorder.
-
Drug Administration: this compound is dissolved in a vehicle solution and administered via subcutaneous (s.c.) injection, typically at a dosage of 20 mg/kg daily for a specified period (e.g., 5 days).[6]
-
Behavioral Assays:
-
Open Field Test: To assess hyperactivity and repetitive behaviors, mice are placed in an open field arena, and their movement is tracked automatically. Parameters measured include distance traveled, horizontal movements, and time spent in different zones.[7][11]
-
Audiogenic Seizures: Fmr1 KO mice are susceptible to sound-induced seizures. The incidence and severity of seizures are recorded in response to a loud auditory stimulus.[6]
-
Fear Conditioning: This test evaluates learning and memory. Mice are conditioned to associate a specific context with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by measuring the freezing response when re-exposed to the context.
-
Dendritic Spine Analysis
-
Golgi-Cox Staining: This histological method is used to visualize the morphology of neurons, including dendritic spines.[12][13][14]
-
Brain tissue is impregnated with a Golgi-Cox solution (containing mercuric chloride, potassium dichromate, and potassium chromate) for an extended period.[12]
-
The tissue is then sectioned and stained to reveal a sparse population of neurons in their entirety.
-
Dendritic spine density and morphology are quantified by imaging specific dendritic segments under a microscope and counting the number of spines per unit length.[6][14]
-
-
Imaging: High-magnification microscopy is used to capture images of Golgi-stained neurons. Spine density is typically expressed as the number of spines per 10 µm of dendrite.[14]
In Vitro Cancer Cell Assays
-
Cell Lines: Studies on triple-negative breast cancer have utilized cell lines such as MDA-MB-231 and BT-549.
-
Cell Migration (Transwell) Assay:
-
Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface are fixed, stained, and counted.[15][16][17]
-
-
Autophagy Assays:
-
Western Blotting: The levels of key autophagy-related proteins, such as LC3-II and p62, are measured. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[18]
-
Fluorescence Microscopy: Cells are transfected with a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3). In autophagosomes (neutral pH), both fluorophores are active (yellow puncta). In autolysosomes (acidic pH), GFP is quenched, and only mCherry fluoresces (red puncta). This allows for the assessment of autophagic flux.[19][20]
-
Tumor Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.[21]
-
Tumor Implantation: Human cancer cell lines are injected subcutaneously into the flank of the mice.[22][23]
-
Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The drug (e.g., PF-3758309) is typically administered orally or via intraperitoneal injection at a specified dose and schedule.[2][8][24][25]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Treatment efficacy is assessed by comparing the tumor growth rate in the treated group to the control group.[21][23]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of this compound and its alternatives.
Caption: Simplified signaling pathway of Group I PAKs in actin cytoskeleton remodeling and the point of inhibition by this compound and its alternatives.
Caption: Experimental workflow for the analysis of dendritic spine morphology using Golgi-Cox staining.
Caption: Workflow for a Transwell cell migration assay to assess the effect of PAK inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 10. Modeling fragile X syndrome in the Fmr1 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 15. Cell migration assay or Transwell assay [protocols.io]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]
- 20. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 25. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Frax486: A Guide for Laboratory Professionals
Frax486 is a complex organic molecule containing a dichlorophenyl group and a pyridopyrimidinone core.[1] Information on structurally similar chlorinated pyrimidine (B1678525) derivatives indicates that such compounds should be treated as hazardous waste.[2] Therefore, direct disposal of this compound into standard laboratory trash or down the drain is strictly prohibited.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data
For safe handling and storage, refer to the following properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₃Cl₂FN₆O | |
| Molecular Weight | 513.39 g/mol | |
| Solubility | Soluble to 20 mM in DMSO | |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.
-
Segregation and Collection:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated pipette tips, gloves, and empty containers, must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, leak-proof lid.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (6-(2,4-dichlorophenyl)-8-ethyl-2-((3-fluoro-4-(piperazin-1-yl)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one)".
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Institutional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. EHS personnel are trained to handle and dispose of chemical waste in a compliant and environmentally responsible manner.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is depicted in the following diagram:
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway for Safe Handling Decisions
This diagram illustrates the decision-making process for handling this compound, leading to the correct disposal path.
Caption: Decision pathway for safe handling and disposal of this compound.
Disclaimer: The information provided here is based on the chemical properties of this compound and data from structurally related compounds. It is essential to consult your institution's specific hazardous waste management guidelines and the Environmental Health and Safety (EHS) department for definitive procedures. Always prioritize safety and regulatory compliance in all laboratory operations.
References
Essential Safety and Operational Guide for Handling Frax486
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Frax486, a potent p21-activated kinase (PAK) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is based on standard laboratory practice for handling potent small molecule kinase inhibitors.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or aerosolized powder. |
| Body Protection | Fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. For weighing or procedures that may generate dust, a fume hood or an appropriate respirator should be used. | Minimizes inhalation of the compound. |
Handling and Storage
Storage: Store this compound as a powder at -20°C for up to two years.
Preparation of Stock Solutions:
-
Prepare stock solutions by dissolving this compound in a suitable solvent such as DMSO.
-
Once in solution, store at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Safe Handling Procedures:
-
Designated Area: All handling of this compound, including weighing, reconstitution, and addition to experimental systems, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid Contamination: Use dedicated laboratory equipment (e.g., spatulas, weighing paper, pipette tips) when handling the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Spill Response: In case of a spill, decontaminate the area using an appropriate method. Absorb solutions with an inert material and dispose of it as chemical waste.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
This compound is a potent inhibitor of Group I p21-activated kinases (PAKs), with IC50 values of 14 nM, 33 nM, and 39 nM for PAK1, PAK2, and PAK3, respectively[1]. It is significantly less potent against PAK4 (IC50 = 575 nM)[1].
In Vitro Cell-Based Assays
-
Objective: To assess the effect of this compound on cellular processes such as proliferation or cytoskeletal organization.
-
Cell Lines: WPMY-1 cells have been used to demonstrate this compound's effect on actin filament degeneration[1].
-
Methodology:
-
Plate cells at a desired density (e.g., 20,000 cells/well in a 96-well plate) and allow them to adhere for 24 hours[1].
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 1, 5, 10 µM) in cell culture media[1]. A DMSO control should be run in parallel.
-
Replace the existing cell culture media with the media containing this compound or DMSO.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours)[1].
-
Assess the cellular endpoint (e.g., cell viability using a WST-8 assay, or actin filament organization via fluorescence microscopy)[1].
-
In Vivo Animal Studies
-
Objective: To evaluate the systemic effects of this compound in animal models. This compound is brain-penetrant and orally bioavailable.
-
Animal Model: C57BL/6 mice have been used in studies of this compound[2].
-
Methodology:
-
Formulation: For subcutaneous injection, this compound can be dissolved in a vehicle such as 20% (wt/vol) hydroxypropyl-β-cyclodextrin in water[3]. For oral administration, it can be prepared in a 3 mg/mL solution in water[2][4].
-
Dosing:
-
Administration: Administer the prepared this compound solution to the animals via the chosen route.
-
Monitoring and Analysis: Monitor the animals for behavioral or physiological changes. Tissues can be collected at specified time points for further analysis, such as measuring this compound levels via liquid chromatography/mass spectrometry (LC/MS)[3].
-
Signaling Pathway
Caption: Mechanism of action of this compound as a Group I PAK inhibitor.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
